3-Pyridinamine, 6-ethenyl-
Description
The exact mass of the compound 3-Pyridinamine, 6-ethenyl- is 120.068748264 g/mol and the complexity rating of the compound is 101. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Pyridinamine, 6-ethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinamine, 6-ethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
913574-02-4 |
|---|---|
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
6-ethenylpyridin-3-amine |
InChI |
InChI=1S/C7H8N2/c1-2-7-4-3-6(8)5-9-7/h2-5H,1,8H2 |
InChI Key |
VAWXXAHAIYEJAS-UHFFFAOYSA-N |
SMILES |
C=CC1=NC=C(C=C1)N |
Canonical SMILES |
C=CC1=NC=C(C=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
3-Pyridinamine, 6-ethenyl- (CAS 913574-02-4): A Technical Guide to Physicochemical Properties, Reactivity, and Synthetic Applications
Executive Summary
3-Pyridinamine, 6-ethenyl- (commonly referred to as 6-vinylpyridin-3-amine) is a highly versatile, bifunctional heterocyclic building block. Featuring both a nucleophilic primary amine and an electrophilic/polymerizable vinyl group on a basic pyridine scaffold, it serves as a critical intermediate in advanced organic synthesis, pharmaceutical drug discovery, and functional materials science. This whitepaper details the physicochemical profiling, mechanistic reactivity, and validated synthetic protocols for this compound, providing researchers with actionable, field-proven insights.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of 6-vinylpyridin-3-amine [1] is essential for predicting its behavior in complex reaction matrices and biological assays. The electron-withdrawing nature of the pyridine ring modulates the basicity of the 3-amino group, making it less nucleophilic than a standard aniline but highly suitable for transition-metal-catalyzed cross-couplings.
Table 1: Key Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | 3-Pyridinamine, 6-ethenyl- |
| Common Synonyms | 6-Vinylpyridin-3-amine; 6-Ethenylpyridin-3-amine |
| CAS Registry Number | 913574-02-4 |
| Molecular Formula | C7H8N2 |
| Molecular Weight | 120.15 g/mol |
| SMILES String | C=Cc1ccc(cn1)N |
| Topological Polar Surface Area (TPSA) | 38.9 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
Core Reactivity & Mechanistic Pathways
The synthetic utility of 6-vinylpyridin-3-amine stems from its orthogonal reactivity profile. By carefully selecting reaction conditions, chemists can selectively functionalize either the amine or the vinyl moiety without requiring protecting groups.
-
Nucleophilic 3-Amino Group: The primary amine readily undergoes amidation with acid chlorides or sulfonyl chlorides. For C-N bond formation, it is an excellent substrate for Buchwald-Hartwig aminations, allowing the construction of complex diarylamines common in kinase inhibitor scaffolds.
-
Electrophilic/Polymerizable 6-Vinyl Group: The vinyl group can participate in Heck cross-couplings, olefin metathesis, and Michael-type additions. In materials science, it undergoes free-radical polymerization to yield functionalized poly(vinylpyridine) derivatives.
-
Pyridine Scaffold: The nitrogen atom in the aromatic ring provides intrinsic basicity and acts as a robust ligand for transition metals, which must be accounted for during metal-catalyzed reactions to prevent catalyst poisoning.
Divergent reactivity pathways of 6-vinylpyridin-3-amine.
Synthetic Methodologies: Step-by-Step Protocols
The most robust and scalable method for synthesizing 6-vinylpyridin-3-amine is the Suzuki-Miyaura cross-coupling of 6-bromo-3-pyridinamine with a vinylboron species [2].
Causality in Experimental Design: Instead of using vinylboronic acid—which is notoriously unstable and prone to forming unreactive boroxines—this protocol utilizes potassium vinyltrifluoroborate . This stable, free-flowing salt slowly hydrolyzes in situ to the active boronic acid under basic aqueous conditions, preventing premature degradation and driving higher yields. Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand enforces a wide bite angle, accelerating the crucial reductive elimination step for electronically demanding aminopyridines.
Suzuki-Miyaura cross-coupling workflow for synthesizing 6-vinylpyridin-3-amine.
Validated Protocol: Synthesis via Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromo-3-pyridinamine (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and Cs₂CO₃ (3.0 equiv).
-
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv). Self-Validation: Ensure the catalyst is stored in a desiccator; degraded palladium (visible as Pd(0) black) will drastically reduce yields.
-
Solvent Addition & Degassing: Evacuate the flask and backfill with Argon (repeat 3x). Introduce a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v). Causality: The aqueous component is strictly required to hydrolyze the trifluoroborate salt into the active transmetalating species.
-
Reaction Execution: Seal the tube and heat the biphasic mixture to 85°C for 12 hours under vigorous stirring. Monitor reaction completion via TLC (Hexanes/EtOAc 1:1) or LC-MS.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% EtOAc in Hexanes) to isolate the target compound.
Applications in Drug Development & Materials Science
-
Targeted Therapeutics: The 3-aminopyridine motif is a privileged pharmacophore found in numerous FDA-approved kinase inhibitors (e.g., targeting BCR-ABL, EGFR, and c-Met). The 6-vinyl substituent provides a unique handle for designing targeted covalent inhibitors (TCIs), where the vinyl group acts as a Michael acceptor to irreversibly bind to cysteine residues in the kinase active site[3].
-
Polymer Chemistry: 6-Vinylpyridin-3-amine serves as a functional monomer. When copolymerized with styrene or acrylates via radical addition-fragmentation chemistry [4], the resulting polymers exhibit pH-responsive behavior and metal-chelating properties, making them valuable for water purification membranes and targeted drug delivery vehicles.
Analytical & Validation Protocols
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic terminal vinyl protons as distinct doublets of doublets (approx. 5.3 ppm and 6.1 ppm) and the internal vinyl proton (approx. 6.7 ppm). The primary amine protons typically appear as a broad singlet around 5.5 ppm.
-
LC-MS (ESI+): The mass spectrum must show a dominant[M+H]⁺ peak at m/z 121.1.
-
Purity Assessment: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should be used to confirm >95% purity before utilizing the compound in biological assays or polymerizations.
References
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275-286. URL:[Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whiteman, A. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. URL:[Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2008). "Radical addition–fragmentation chemistry in polymer synthesis." Polymer, 49(5), 1079-1131. URL:[Link]
Solvation Dynamics and Stability Protocols for 3-Amino-6-vinylpyridine in Organic Media
Executive Overview
3-Amino-6-vinylpyridine (CAS 913574-02-4) is a highly versatile, bifunctional building block utilized in advanced polymer synthesis, pharmaceutical intermediates, and surface-functionalized materials. The molecule features a polar, hydrogen-bonding aminopyridine core coupled with a lipophilic, polymerizable vinyl appendage. This structural duality creates a complex solubility profile that requires precise solvent selection to maintain monomeric stability. This technical guide explores the thermodynamic drivers of its solvation and provides field-proven, self-validating experimental protocols to measure solubility while mitigating the risk of spontaneous polymerization.
Structural Thermodynamics & Solvation Mechanics
The solubility of 3-amino-6-vinylpyridine is governed by the competing electronic and steric effects of its functional groups. Understanding these interactions is critical for researchers formulating reaction media or extraction protocols.
-
Hydrogen Bonding (The Aminopyridine Core): The primary amine (-NH₂) acts as both a hydrogen-bond donor and acceptor, while the pyridine nitrogen serves as a strong hydrogen-bond acceptor. This necessitates solvents with high dipole moments and hydrogen-bonding capabilities to achieve high thermodynamic solubility. Data from structurally analogous 2-aminopyridines demonstrates that solubility peaks in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF), followed by polar protic alcohols1[1].
-
Lipophilic Disruption (The Vinyl Group): Unsubstituted aminopyridines typically exhibit rigid crystal lattices, making them poorly soluble in non-polar solvents. However, the introduction of the 6-vinyl group increases the molecule's partition coefficient (LogP) and disrupts crystalline packing. Similar to the behavior observed in 2-vinylpyridine2[2] and 4-vinylpyridine 3[3], this lipophilic domain significantly enhances solubility in aromatic hydrocarbons (e.g., toluene) and halogenated solvents (e.g., dichloromethane).
-
Acid-Base Causality: Acidic solvents must be strictly avoided unless salt formation is the explicit goal. The pyridine nitrogen in vinylpyridines has a pKa of approximately 5.6 3[3]. Protonation in acidic media drastically shifts the electronic distribution, causing the organic-soluble free base to precipitate as an insoluble salt, while simultaneously lowering the activation energy for unwanted cationic polymerization.
Mechanistic pathways governing the solvation of 3-amino-6-vinylpyridine in various organic media.
Quantitative Solubility Matrix
Based on Linear Solvation Energy Relationships (LSER) extrapolated from the parent compounds 3-aminopyridine 4[4] and 2-vinylpyridine 5[5], the following table summarizes the expected solubility parameters at standard ambient temperature (25°C).
| Solvent Category | Specific Solvent | Estimated Solubility | Solvation Mechanism | Synthesis Suitability |
| Polar Aprotic | DMF, NMP, DMSO | > 150 g/L | Strong dipole-dipole & N-H acceptor | Excellent for polymerizations |
| Polar Protic | Methanol, Ethanol | > 100 g/L | Dual H-bond donor/acceptor network | Good for monomer purification |
| Moderate Polar | DCM, Acetone | 50 - 100 g/L | Dipole interactions & lipophilic solvation | Ideal for extractions |
| Aromatic | Toluene, Benzene | 20 - 50 g/L | Pi-Pi stacking with the pyridine ring | Moderate; requires high inhibitor |
| Aliphatic | Hexane, Heptane | < 5 g/L | Insufficient polarity to break lattice | Poor; useful as an anti-solvent |
Self-Validating Experimental Protocol: Shake-Flask Method
Measuring the solubility of vinyl-containing heterocycles presents a severe kinetic challenge: the monomer can spontaneously polymerize in concentrated solutions, leading to false solubility limits as the polymer precipitates out 6[6]. The following protocol integrates a self-validating HPLC check to ensure the measured concentration reflects pure monomeric solubility.
Step 1: Solvent Preparation & Stabilization
Causality: Vinylpyridines undergo auto-polymerization via free-radical mechanisms when exposed to light or thermal stress.
-
Degas the chosen organic solvent by sparging with nitrogen for 15 minutes.
-
Add 100 ppm of 4-tert-butylcatechol (TBC) or hydroquinone to the solvent. TBC acts as a radical scavenger, terminating early-chain propagation and stabilizing the monomer in the solvent phase 5[5].
Step 2: Isothermal Equilibration
-
Add an excess amount of 3-amino-6-vinylpyridine to 10 mL of the stabilized solvent in an amber glass vial (to prevent UV-initiated radical formation).
-
Seal the vial and place it in a thermostatic shaker at 25°C for 24 to 48 hours. Crucial: Do not exceed 30°C, as the activation energy for thermal auto-polymerization is easily breached in concentrated solutions.
Step 3: Phase Separation
-
Remove the vial and allow it to stand for 2 hours to let undissolved solids settle.
-
Extract 1 mL of the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter into an HPLC vial. Dilute immediately with the mobile phase (e.g., 1:100) to halt any concentration-dependent kinetic reactions.
Step 4: Analytical Validation (The Self-Validation Step)
Causality: A standard UV-Vis reading cannot differentiate between dissolved monomer and soluble oligomers. HPLC validation is required.
-
Inject the sample into an HPLC equipped with a reversed-phase or mixed-mode column (e.g., Obelisc R, which separates aminopyridines based on hydrogen bonding)7[7].
-
Validation Check: Analyze the chromatogram. If broad, unresolved peaks (indicative of polymeric/oligomeric species) or a drifting baseline are observed, the solubility data is compromised. The test must be repeated with a higher inhibitor concentration. If only a single sharp peak corresponding to the monomer is present, the calculated concentration represents the true thermodynamic solubility limit.
Self-validating experimental workflow for determining monomer solubility limits.
References
- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.
- Solubility of 3-Aminopyridine in Acetone + n-Butyl Acetate from (288.15 to 323.15)
- 2-Vinylpyridine - Polymerization and Properties Source: Wikipedia URL
- 2-Vinylpyridine | CID 7521 Source: PubChem URL
- 4-Vinylpyridine Chemical Properties Source: LookChem URL
- Source: Avantor, Inc.
- HPLC Method for 2-Aminopyridine on Chromni Source: SIELC Technologies URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. avantorsciences.com [avantorsciences.com]
- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 7. 2-Aminopyridine | SIELC Technologies [sielc.com]
Bifunctional Orthogonality in Organic Synthesis: Advanced Applications of 3-Pyridinamine, 6-ethenyl-
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary: The Strategic Value of Bifunctionality
In modern organic synthesis and medicinal chemistry, the demand for highly functionalized, modular building blocks is paramount. 3-Pyridinamine, 6-ethenyl- (CAS: 913574-02-4), also known as 6-vinylpyridin-3-amine, represents a privileged scaffold characterized by its dual, orthogonally reactive functional groups. It features an electron-rich, nucleophilic 3-amino group paired with an electron-deficient, electrophilic, and polymerizable 6-vinyl moiety, all anchored on a rigid pyridine core [1].
As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable node in complex synthetic networks. The true power of 3-Pyridinamine, 6-ethenyl- lies in orthogonal reactivity mapping —the ability to selectively functionalize the amino group without disturbing the vinyl group, or vice versa. This whitepaper details the mechanistic causality, experimental protocols, and advanced applications of this bifunctional core in both small-molecule drug discovery and smart-polymer materials science.
Orthogonal Reactivity Mapping
The pyridine ring exerts a strong inductive electron-withdrawing effect, which modulates the reactivity of its substituents. The 3-amino group acts as a classic nucleophile, though its basicity is slightly dampened by the heteroaromatic core. Conversely, the 6-vinyl group is in direct conjugation with the imine-like nitrogen of the pyridine, effectively making it a specialized Michael acceptor and an ideal candidate for transition-metal-catalyzed cross-couplings and controlled radical polymerizations.
Orthogonal reaction pathways of 3-Pyridinamine, 6-ethenyl- in organic synthesis.
Pathway A: Amino-Directed Functionalization
Buchwald-Hartwig Amination
Aminopyridines are notoriously challenging substrates in palladium-catalyzed C-N cross-coupling. The pyridyl nitrogen is a strong Lewis base that rapidly coordinates to the palladium center, leading to stable, off-cycle bis(amine)palladium complexes that poison the catalyst [1].
The Causality of Catalyst Design: To overcome this, the reaction necessitates the use of bulky, electron-rich biaryl phosphine ligands (such as XPhos). The extreme steric bulk of XPhos prevents the coordination of a second amine molecule to the palladium center, while its electron-rich nature accelerates the oxidative addition of the aryl halide. Furthermore, using a strong base like sodium tert-butoxide (t-BuONa) ensures rapid deprotonation of the coordinated amine, driving the catalytic cycle forward toward reductive elimination.
Cascade Synthesis of Azaindoles via C-H Activation
Azaindoles are critical bioisosteres of indoles, widely utilized in kinase inhibitor design. However, traditional Fischer indole syntheses often fail on pyridine substrates due to the electron-deficient nature of the ring.
Instead, a highly elegant Rh(III)-catalyzed C-H activation/annulative coupling strategy is employed [2]. The 3-amino group acts as a directing group.
The Causality of Additives: A common failure point in this reaction is the inherent Lewis basicity of the starting aminopyridine. The addition of
Rh(III)-catalyzed C-H activation and annulative coupling workflow for azaindole synthesis.
Pathway B: Vinyl-Directed Functionalization
Heck Coupling for Extended Conjugation
The 6-vinyl group is highly susceptible to palladium-catalyzed Heck coupling with aryl halides. Because the vinyl group is conjugated with the electron-withdrawing pyridine ring, it acts as an electron-deficient olefin, making it highly reactive toward the migratory insertion of arylpalladium species [3]. This pathway is heavily utilized to synthesize highly conjugated styrylpyridine derivatives, which are valuable as fluorescent probes and non-linear optical materials.
RAFT Polymerization for Smart Nanomaterials
Vinylpyridines are cornerstone monomers for synthesizing pH-responsive smart polymers. When polymerizing 3-Pyridinamine, 6-ethenyl-, researchers must carefully select the polymerization technique. The Causality of Polymerization Choice: Atom Transfer Radical Polymerization (ATRP) is generally avoided for this monomer. The pyridyl nitrogen and the free 3-amino group will aggressively chelate the copper catalysts required for ATRP, leading to a loss of architectural control. Therefore, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the gold standard [4]. By utilizing a sulfur-based Chain Transfer Agent (CTA) such as cumyl dithiobenzoate (CDB) and a standard radical initiator (AIBN), the polymerization proceeds via a degenerative chain transfer mechanism entirely free of transition metals, yielding well-defined block copolymers with narrow dispersity.
Quantitative Data Summaries
The following table summarizes the optimized reaction parameters and typical efficiencies for the orthogonal functionalization of 3-Pyridinamine, 6-ethenyl-.
| Transformation Type | Target Motif | Catalyst / Reagents | Optimal Temp (°C) | Typical Yield (%) | Key Mechanistic Control |
| Buchwald-Hartwig | N-Aryl Aminopyridines | 90 - 110 | 75 - 88 | Steric bulk of XPhos prevents off-cycle bis-amine Pd complexes. | |
| C-H Annulation | 7-Azaindoles | 90 | 55 - 70 | ||
| Heck Coupling | Styrylpyridines | 100 - 120 | 80 - 95 | Conjugation with pyridine accelerates migratory insertion. | |
| RAFT Polymerization | pH-Responsive Polymers | AIBN, Cumyl Dithiobenzoate | 60 - 70 | >90 (Conversion) | Metal-free process prevents catalyst chelation by pyridine. |
Experimental Methodologies (Self-Validating Protocols)
To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success.
Protocol 1: Pd-Catalyzed Buchwald-Hartwig Amination (Amino-Functionalization)
Objective: Selective N-arylation of the 3-amino group while preserving the 6-vinyl moiety.
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 3-Pyridinamine, 6-ethenyl- (1.0 equiv), the desired aryl bromide (1.2 equiv),
(2 mol%), XPhos (4 mol%), and t-BuONa (1.5 equiv).-
Causality Check: t-BuONa is highly hygroscopic. Using degraded base will result in esterification/hydrolysis rather than amination. The glovebox ensures absolute anhydrous conditions.
-
-
Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration). Seal the tube with a Teflon stopcock and remove from the glovebox.
-
Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours.
-
Validation: The reaction mixture should transition from a dark purple/red (
) to a dark brown/black homogeneous solution. The presence of a metallic palladium mirror on the glass indicates catalyst decomposition (often due to oxygen ingress).
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Protocol 2: Dispersion RAFT Polymerization (Vinyl-Functionalization)
Objective: Synthesis of a well-defined poly(6-vinylpyridin-3-amine) homopolymer.
-
Reagent Purification: Pass 3-Pyridinamine, 6-ethenyl- through a basic alumina plug immediately prior to use to remove any radical inhibitors (e.g., hydroquinone derivatives).
-
Mixture Preparation: In a 20 mL scintillation vial, dissolve the purified monomer (100 equiv), Cumyl Dithiobenzoate (CTA, 1 equiv), and AIBN (Initiator, 0.2 equiv) in anhydrous 1,4-dioxane.
-
Causality Check: The [Monomer]:[CTA]:[Initiator] ratio dictates the final molecular weight. The low initiator concentration ensures that the majority of chains are initiated by the CTA, maintaining a low dispersity (Đ < 1.2).
-
-
Deoxygenation: Transfer the solution to a Schlenk flask and subject it to three consecutive freeze-pump-thaw cycles.
-
Validation: Oxygen is a potent radical scavenger. Failure to completely degas the solvent will result in an induction period where no polymerization occurs, followed by uncontrolled, high-dispersity polymer formation.
-
-
Polymerization: Backfill with ultra-pure Argon and submerge the flask in a pre-heated oil bath at 65 °C for 24 hours.
-
Termination & Precipitation: Quench the reaction by exposing it to air and cooling it in an ice bath. Precipitate the polymer by dropwise addition of the mixture into cold diethyl ether. Collect the pinkish powder (color derived from the dithiobenzoate end-group) via centrifugation.
Conclusion
3-Pyridinamine, 6-ethenyl- is a highly sophisticated building block that bridges the gap between small-molecule heterocyclic synthesis and advanced macromolecular engineering. By understanding the electronic interplay between its nucleophilic amino group and electrophilic vinyl group, researchers can deploy orthogonal synthetic strategies—from Rh(III)-catalyzed C-H annulations to transition-metal-free RAFT polymerizations. Strict adherence to mechanistic causality, particularly regarding catalyst selection and atmospheric control, is the key to unlocking the full potential of this bifunctional scaffold.
References
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.[Link]
-
Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes. ChemComm.[Link]
-
Highly Conjugated Molecules from Dibromonaphthyl Derivatives and 4-Vinylpyridine or 4-Acetoxystyrene by the Heck Reaction. The Journal of Organic Chemistry.[Link]
-
Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules.[Link]
difference between 6-vinylpyridin-3-amine and aminopyridine derivatives
Executive Summary: The Static vs. The Dynamic
In the landscape of heterocyclic chemistry, the distinction between Aminopyridine derivatives (APs) and 6-vinylpyridin-3-amine (6-VPA) represents a fundamental divergence in function: the difference between a stable pharmacophore and a reactive molecular warhead.
While standard aminopyridines (specifically 4-aminopyridine and 3-aminopyridine) function primarily as stable ligands or Lewis bases in neurological pharmacology and catalysis, 6-VPA introduces a vinyl "handle" at the C6 position. This modification transforms the molecule from a static ligand into a Michael acceptor and a polymerizable monomer . This guide dissects the electronic, synthetic, and applicative divergences of these two entities, providing researchers with the rationale for selecting one over the other in drug design and materials engineering.
Part 1: Structural & Electronic Architecture
To understand the reactivity differences, we must first analyze the electronic perturbations caused by the vinyl substituent versus the naked pyridine ring.
Comparative Physicochemical Profile
The following table contrasts the core properties of the clinically relevant 4-aminopyridine (4-AP), the synthetic scaffold 3-aminopyridine (3-AP), and the reactive 6-VPA.
| Feature | 4-Aminopyridine (4-AP) | 3-Aminopyridine (3-AP) | 6-Vinylpyridin-3-amine (6-VPA) |
| Primary Role | K+ Channel Blocker / Catalyst | Synthetic Scaffold / Ligand | Monomer / Covalent Intermediate |
| Electronic State | Highly Basic (Resonance stabilized cation) | Weakly Basic | Conjugated System (Cross-conjugated) |
| Ring Nitrogen pKa | ~9.17 [1] | ~6.00 [1] | ~5.8 (Est.[1] due to vinyl -I effect) |
| Reactivity Mode | Reversible Binding (Non-covalent) | Nucleophilic Substitution / Diazotization | Polymerization / Michael Addition |
| Stability | High (Shelf-stable solid) | High | Low (Requires radical inhibitors) |
The Electronic Divergence
-
Aminopyridines (The Base): In 4-AP, the amino group at the para position donates electron density into the ring nitrogen via resonance, dramatically increasing basicity (pKa ~9.2). This makes it an exceptional ligand for metal coordination and a potent potassium channel blocker at physiological pH [1].
-
6-VPA (The Conjugate): The vinyl group at C6 is electron-withdrawing via induction (-I) but electron-donating via resonance (+R). However, in the 3-amino-6-vinyl motif, the vinyl group primarily serves as a reactive sink . It creates a "push-pull" system where the amine pushes density into the ring, and the vinyl group allows for radical propagation or nucleophilic attack (Michael addition) at the terminal alkene carbon.
Part 2: Reactivity Profiles & Synthetic Logic
The choice between using an AP or 6-VPA is dictated by the desired end-state: Reversible Association vs. Irreversible Modification .
Diagram: Reactivity Flowchart
The following diagram illustrates the decision matrix for utilizing these scaffolds.
Figure 1: Decision matrix comparing the reactivity pathways of static aminopyridines vs. reactive vinyl-aminopyridines.
Part 3: Applications in Drug Discovery & Materials
Aminopyridines: The Neurological Standard
Mechanism of Action: 4-Aminopyridine (Fampridine) is the gold standard for blocking voltage-gated potassium channels (Kv1 family).
-
Causality: At physiological pH, 4-AP exists as a cation. It enters the potassium channel pore from the intracellular side (requiring membrane permeation of the free base first) and binds reversibly, prolonging action potentials and enhancing neurotransmitter release [2].
-
Clinical Use: Approved for improving walking in Multiple Sclerosis (MS) patients.[2]
6-VPA: The Functional Monomer
6-VPA is rarely a drug itself due to reactivity toxicity. Instead, it is a high-value intermediate .
-
Molecular Imprinting (MIPs): 6-VPA is used to synthesize molecularly imprinted polymers. The amino group provides hydrogen-bonding points for the template molecule, while the vinyl group polymerizes to lock the recognition site in place.
-
pH-Responsive Hydrogels: Polymers containing 6-VPA swell/collapse based on pH. The pyridine nitrogen protonates at low pH (swelling due to charge repulsion), making these ideal for tumor-targeted drug delivery (where the microenvironment is acidic) [3].
-
Covalent Fragments: In modern drug discovery (Targeted Covalent Inhibitors), the vinyl group can act as a "warhead" to covalently modify a cysteine residue on a target protein, though acrylamides are more common due to tunable reactivity.
Part 4: Experimental Methodologies
Protocol: Synthesis of 6-Vinylpyridin-3-amine via Heck Coupling
Rationale: Direct vinylation of aminopyridines is difficult due to catalyst poisoning by the free amine. The preferred route utilizes a protected amine or careful catalyst selection with a Heck reaction.
Reagents:
-
Substrate: 2-bromo-5-aminopyridine (1.0 equiv)
-
Vinyl Source: Potassium vinyltrifluoroborate (1.2 equiv) or Vinylboronic acid pinacol ester.
-
Catalyst: PdCl2(dppf) (5 mol%) - Chosen for stability against amine poisoning.
-
Base: Cs2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane/H2O (9:1)
Step-by-Step Workflow:
-
Inerting: Charge a reaction vial with 2-bromo-5-aminopyridine, vinyl source, and base. Cycle with N2/Vacuum (3x) to remove O2 (Oxygen inhibits Pd(0) cycle).
-
Catalyst Addition: Add Pd catalyst under positive N2 pressure.
-
Solvation: Add degassed solvent mixture.
-
Reaction: Heat to 95°C for 16 hours. Note: Monitor by LCMS. The appearance of M+1 = 121.1 confirms product.
-
Workup: Cool to RT. Filter through Celite (removes Pd black). Extract with EtOAc.[3]
-
Purification: Flash chromatography (DCM/MeOH).
-
Critical Checkpoint: 6-VPA is prone to polymerization on silica. Add 1% Triethylamine to the eluent to deactivate acidic sites on silica.
-
Diagram: Synthetic Logic (Heck Coupling)
Figure 2: Mechanistic flow of the Heck coupling reaction to synthesize 6-VPA from brominated precursors.
Part 5: Safety & Handling (Self-Validating System)
When switching from APs to 6-VPA, the safety protocol must change from "Toxic Solid Handling" to "Reactive Monomer Handling."
-
Stabilization: 6-VPA must be stored with a radical inhibitor (e.g., 100-200 ppm BHT or MEHQ) at -20°C.
-
Validation: Before use, run a crude NMR. If broad peaks appear in the baseline, the compound has oligomerized.
-
-
Toxicity:
-
4-AP: Neurotoxic (Seizure risk). LD50 (oral, rat) ~20 mg/kg.
-
6-VPA: Irritant/Sensitizer (due to Michael acceptor properties). Potential carcinogenicity (alkylating agent).
-
References
-
Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases.[4] Journal of the Chemical Society, 2240-2249. Link
-
Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: neuronal mechanisms and clinical applications. Expert Review of Neurotherapeutics, 6(7), 1045–1060. Link
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Kocak, G., Tuncer, C., & Bütün, V. (2017). pH-Responsive polymers. Polymer Chemistry, 8(1), 144-176. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
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An In-depth Technical Guide to 3-Pyridinamine, 6-ethenyl- for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Pyridinamine, 6-ethenyl-, a substituted aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. Recognizing that this specific compound is a niche chemical, this document also contextualizes its importance within the broader class of aminopyridines, offering practical insights for researchers and drug development professionals. We will delve into the commercial landscape, synthetic strategies, and the extensive therapeutic potential of the aminopyridine scaffold.
The Aminopyridine Scaffold: A Privileged Pharmacophore
The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] When functionalized with an amino group, the resulting aminopyridine scaffold serves as a versatile building block for creating a diverse array of biologically active molecules. These compounds have shown a wide range of pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for target engagement within biological systems.[2]
The compound of interest, 3-Pyridinamine, 6-ethenyl-, belongs to this important class of molecules. The presence of the vinyl (ethenyl) group at the 6-position offers a reactive handle for further chemical modifications, making it a potentially valuable intermediate in the synthesis of more complex drug candidates.
Commercial Availability and Sourcing Strategy
Direct, off-the-shelf commercial suppliers for 3-Pyridinamine, 6-ethenyl- are not readily found in mainstream chemical catalogs. This suggests that it is likely a specialty chemical that is either produced on-demand or available through custom synthesis. For researchers and drug development professionals, a multi-pronged sourcing strategy is recommended:
-
Custom Synthesis: A majority of chemical suppliers offer custom synthesis services. Providing the desired structure and CAS number (if available) to these vendors is the most direct route to obtaining this compound.
-
Inquiry with Major Suppliers: While not listed in their standard catalogs, major suppliers of pyridine derivatives may have access to this compound through their broader network or may be willing to synthesize it as a custom request.
-
Starting Material Sourcing: An alternative strategy is to procure the necessary starting materials and synthesize the compound in-house. A plausible precursor, 3-Amino-6-chloropyridine, is commercially available from various suppliers.[3]
The following table provides a list of prominent suppliers for related aminopyridine derivatives and those offering custom synthesis services. Pricing for custom synthesis is highly variable and dependent on the quantity, purity, and complexity of the synthesis.
| Supplier | Compound Category | Services Offered |
| Sigma-Aldrich (Merck) | Wide range of pyridine derivatives | Catalog products, custom synthesis |
| Simson Pharma Limited | Pharmaceutical intermediates | Custom synthesis, reference standards |
| Pharmaffiliates | Pharmaceutical impurities and intermediates | Catalog products, custom synthesis |
| CymitQuimica | Research chemicals | Catalog products |
Physicochemical Properties and Characterization
While experimental data for 3-Pyridinamine, 6-ethenyl- is not widely published, we can infer its likely properties based on the well-characterized parent compound, 3-Aminopyridine.
| Property | 3-Aminopyridine | 3-Pyridinamine, 6-ethenyl- (Predicted) | Reference |
| CAS Number | 462-08-8 | Not assigned | [4] |
| Molecular Formula | C5H6N2 | C7H8N2 | |
| Molecular Weight | 94.11 g/mol | 120.15 g/mol | |
| Appearance | Colorless to light yellow solid | Likely a solid at room temperature | [4][5] |
| Solubility | Soluble in water, alcohol, and benzene | Expected to have lower water solubility and good solubility in organic solvents | [4] |
| Boiling Point | 248 °C | Expected to be higher than 3-Aminopyridine | [4] |
| Melting Point | 65 °C | Dependent on crystal packing | [4] |
Synthetic Strategies
The synthesis of 3-Pyridinamine, 6-ethenyl- can be envisioned through several established synthetic methodologies in organic chemistry. A highly effective and commonly employed method for introducing a vinyl group onto a pyridine ring is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
A plausible synthetic route would involve the coupling of a 6-halo-3-aminopyridine (e.g., 3-Amino-6-chloropyridine) with a vinylboronic acid derivative.
Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of 3-Pyridinamine, 6-ethenyl-.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the palladium-catalyzed cross-coupling of a 6-chloropyridine derivative with a boronic acid, which can be adapted for the synthesis of 3-Pyridinamine, 6-ethenyl-.[6]
Materials:
-
3-Amino-6-chloropyridine (1.0 equiv)
-
Vinylboronic acid or a suitable vinylboronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 3-Amino-6-chloropyridine, the vinylboronic acid derivative, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Development
The aminopyridine scaffold is a cornerstone in the development of novel therapeutics across various disease areas. The introduction of a 6-ethenyl substituent provides a point of diversification for library synthesis and lead optimization.
Anticancer Activity
Numerous pyridine derivatives have been investigated for their anticancer properties.[2] For instance, thieno[2,3-c]pyridine derivatives have been evaluated as Hsp90 inhibitors, a key target in cancer therapy.[7] The 3-aminopyridine core can be elaborated to interact with various enzymatic targets within cancer cells.
Antimicrobial Activity
With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. Pyridine derivatives have shown promise in this area.[2][6] For example, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and have demonstrated significant antibacterial activity.[8] The 6-ethenyl group could be functionalized to enhance antimicrobial potency or to modulate the spectrum of activity.
Caption: Potential therapeutic applications of 3-Pyridinamine, 6-ethenyl- derivatives.
Conclusion
While 3-Pyridinamine, 6-ethenyl- may not be a readily available catalog chemical, its parent scaffold, 3-aminopyridine, is a well-established and highly valuable building block in drug discovery. This guide has provided a comprehensive overview of the sourcing strategies, synthetic methodologies, and potential therapeutic applications of this compound and its derivatives. For researchers and drug development professionals, the true value of 3-Pyridinamine, 6-ethenyl- lies in its potential as a versatile intermediate for the creation of novel and potent drug candidates. A thorough understanding of the chemistry of aminopyridines, coupled with strategic sourcing and synthesis, will be key to unlocking the full potential of this promising molecular scaffold.
References
-
Loba Chemie Pvt. Ltd. (n.d.). 3-AMINOPYRIDINE For Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Pyridinemethanamine. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
Rani, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(45), 29495-29515. Retrieved from [Link]
-
Drug Mart Intermediates And Chemicals. (n.d.). 3-Aminopyridine. IndiaMART. Retrieved from [Link]
-
Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4323. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Amino-6-chloropyridine. Retrieved from [Link]
-
TradeIndia. (n.d.). 3-Aminopyridine (462-08-8). Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 3-Amino pyridine, 98%. Retrieved from [Link]
-
ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST WebBook. Retrieved from [Link]
-
Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 938459. Retrieved from [Link]
-
Al-Ostath, A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 30(3), 564. Retrieved from [Link]
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6-vinylpyridin-3-amine melting point and physical appearance
The following technical guide details the physical characterization, synthesis, and handling of 6-vinylpyridin-3-amine (also designated as 5-amino-2-vinylpyridine ).
Executive Summary
6-Vinylpyridin-3-amine (CAS: 106155-79-1 / 913574-02-4 ) is a bifunctional pyridine intermediate featuring a nucleophilic primary amine at the C3 position and a polymerizable/electrophilic vinyl group at the C6 position. This dual functionality makes it a critical building block in the synthesis of kinase inhibitors (targeting cysteine residues via Michael addition) and functionalized polymers (via radical polymerization). Due to the reactivity of the vinyl group, the compound exhibits significant instability and requires specific handling protocols to prevent spontaneous polymerization or oxidation.
Physical Characterization & Properties[1][2][3][4][5][6]
Physical Appearance & State
-
Form: Typically isolated as a low-melting solid or a viscous semi-solid oil .
-
Color: Pale yellow to tan when freshly purified. It rapidly darkens to brown or black upon exposure to air or light due to N-oxide formation and oxidative polymerization.
-
Odor: Characteristic amine-like, slightly pungent odor similar to pyridine derivatives.
Melting Point & Thermal Data
Experimental melting point data for this specific derivative is scarce in public literature due to its tendency to polymerize upon heating. However, structural analogs provide a reliable predictive range.
| Compound | Structure | Melting Point | Note |
| 5-Amino-2-methylpyridine | Analog (Methyl vs Vinyl) | 85–97 °C | Solid (Stable) |
| 2-Vinylpyridine | Analog (No Amine) | -50 °C | Liquid |
| 3-Aminopyridine | Analog (No Vinyl) | 64 °C | Solid |
| 6-Vinylpyridin-3-amine | Target | 45–65 °C (Predicted) | Low-melting Solid |
-
Technical Insight: The introduction of the vinyl group disrupts the crystal lattice packing relative to the methyl analog, lowering the melting point. If the compound is isolated as a hydrochloride salt (6-vinylpyridin-3-amine·HCl), the melting point will be significantly higher (>150 °C) and the solid will be more stable.
Solubility & Stability
-
Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, Ethanol, Dichloromethane, Ethyl Acetate). Sparingly soluble in water (unless protonated).
-
Stability: Unstable. The vinyl group at the 2-position (relative to pyridine nitrogen) is activated for polymerization.
-
Stabilizer: Commercial samples are often stabilized with 0.1% 4-tert-butylcatechol (TBC) or Hydroquinone .
-
Storage: Must be stored at -20 °C under an inert atmosphere (Argon/Nitrogen) and protected from light.
-
Synthesis & Production
The most robust route to high-purity 6-vinylpyridin-3-amine is the Suzuki-Miyaura cross-coupling of 6-halo-3-aminopyridines with vinylboronic species. This method avoids the harsh conditions of dehydration syntheses that can lead to early polymerization.
Reaction Scheme (Graphviz)
Caption: Synthesis of 6-vinylpyridin-3-amine via Suzuki Coupling. Note the risk of degradation post-synthesis.
Detailed Experimental Protocol
Objective: Synthesis of 6-vinylpyridin-3-amine (1.0 g scale).
Reagents:
-
2-Bromo-5-aminopyridine (1.0 eq)[1]
-
Vinylboronic acid pinacol ester (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Setup: Charge a flame-dried Schlenk flask with 2-bromo-5-aminopyridine, vinylboronic acid pinacol ester, and K₂CO₃.
-
Degassing: Add the solvent mixture (Dioxane/Water).[1] Degas vigorously by bubbling Argon through the solution for 15 minutes (Critical to prevent Pd oxidation and homocoupling).
-
Catalysis: Add the Pd catalyst under a positive stream of Argon. Seal the vessel.
-
Reaction: Heat to 80–85 °C for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product R_f ~ 0.3, stains purple with Ninhydrin).
-
Caution: Do not overheat (>90 °C) to minimize polymerization.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry organic layer over Na₂SO₄.
-
Stabilization: Add a crystal of BHT (Butylated hydroxytoluene) to the organic layer before concentration.
-
-
Purification: Concentrate in vacuo at <40 °C (water bath). Purify immediately via flash column chromatography (SiO₂, Gradient: 10% -> 60% EtOAc in Hexanes).
-
Isolation: Collect fractions containing the product. Evaporate solvent at low temperature. Store immediately at -20 °C.
Applications in Drug Discovery
This scaffold is a "privileged structure" in covalent drug discovery.[2]
-
Covalent Kinase Inhibitors: The vinyl group acts as a Michael Acceptor . When positioned appropriately in a drug molecule, it can form an irreversible covalent bond with a non-catalytic Cysteine residue (e.g., Cys481 in BTK) in the ATP-binding pocket of a kinase. The 3-amino group serves as the attachment point for the rest of the inhibitor scaffold (hinge binder).
-
PROTAC Linkers: The amine allows for amide coupling to E3 ligase ligands, while the vinyl group can be used for "click" type chemistry (thiol-ene) or further functionalization.
Safety & Handling (E-E-A-T)
Hazard Statements:
-
H315/H319: Causes skin and serious eye irritation.[3]
-
H335: May cause respiratory irritation.
-
Instability: Risk of exothermic polymerization.
Handling Protocol:
-
Always handle in a fume hood.
-
Avoid contact with strong acids (initiates cationic polymerization) and free radical initiators (peroxides).
-
Disposal: Quench with dilute HCl to form the stable salt before disposal, or polymerize intentionally with radical initiator before discarding as solid waste.
References
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
- Pyridine Physical Properties:Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.
-
Synthesis of Aminopyridines: Dunn, A. D., et al. (1989). Preparation of 2-amino-5-bromopyridine.[1][4][5][6] Journal for Practical Chemistry, 331, 369.
-
Covalent Inhibitor Design: Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307-317. Link
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
Technical Guide: Reactivity & Applications of 3-Pyridinamine, 6-ethenyl- (5-Amino-2-vinylpyridine)
Executive Summary
This technical guide analyzes the chemical behavior, synthetic pathways, and therapeutic utility of 3-Pyridinamine, 6-ethenyl- (commonly referred to in literature as 5-amino-2-vinylpyridine or 6-vinylpyridin-3-amine ).
This compound represents a unique bifunctional scaffold in organic chemistry: it combines a polymerizable vinyl group with a nucleophilic amino handle, situated on an electron-deficient pyridine ring. This specific electronic architecture creates a "push-pull" system that is increasingly valued in two distinct high-value sectors:
-
Medicinal Chemistry: As a "tunable" covalent warhead for targeting non-catalytic cysteine residues in kinases (e.g., EGFR, JAK3) with reduced off-target toxicity compared to traditional acrylamides.
-
Advanced Materials: As a functional monomer for pH-responsive polymers and metal-coordinating hydrogels.
Part 1: Structural Dynamics & Electronic Properties
To master the reactivity of this compound, one must understand the electronic competition between its substituents.
The "Push-Pull" Electronic System
The pyridine ring acts as an electron sink. However, the substituents modify this baseline significantly:
-
The 3-Amino Group (+M Effect): The amino group at position 3 (or 5, depending on numbering) acts as a strong resonance donor. This electron density is pushed into the pyridine ring, partially counteracting the electron-withdrawing nature of the ring nitrogen.
-
The 6-Ethenyl Group (Conjugation): The vinyl group at position 6 (or 2) is conjugated directly with the pyridine nitrogen.
Mechanistic Consequence: In standard 2-vinylpyridine, the vinyl beta-carbon is highly electrophilic (susceptible to Michael addition) because the ring nitrogen pulls electron density away. In 3-Pyridinamine, 6-ethenyl- , the electron donation from the amino group raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Result: The vinyl group becomes a softer, less aggressive electrophile. This is the chemical basis for its "tunable" nature in drug design—it reacts with specific, positioned thiols in proteins but resists reacting with free glutathione in the cytosol, improving the safety profile.
Part 2: Synthetic Pathways[1][2]
High-purity synthesis is critical, particularly for polymerization applications where trace isomers can terminate chain growth.
Recommended Route: Palladium-Catalyzed Coupling (Stille/Suzuki)
While dehydration of hydroxyethyl precursors is possible, it often leads to polymerization during the high-heat elimination step. The preferred lab-scale route uses cross-coupling under milder conditions.
Protocol: Stille Coupling of 2-Halo-5-aminopyridine
-
Starting Material: 6-bromo-3-pyridinamine (2-bromo-5-aminopyridine).
-
Reagent: Tributyl(vinyl)tin.
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
Conditions: Reflux (90-100°C) under Argon for 12-24 hours.
Purification Note: The amino group can coordinate with Palladium, making catalyst removal difficult. A wash with aqueous KF (Potassium Fluoride) is recommended to precipitate tin byproducts, followed by column chromatography (DCM/MeOH gradient).
Alternative: Dehydration (Industrial Scale)
For larger scales where tin toxicity is a concern:
-
Condensation: 5-amino-2-methylpyridine + Formaldehyde
2-(5-amino-2-pyridyl)ethanol. -
Dehydration: Solid-phase dehydration over KOH/NaOH at reduced pressure. Note: This requires radical inhibitors (e.g., tert-butylcatechol) to prevent spontaneous polymerization.
Part 3: Medicinal Chemistry – The Tunable Warhead[3][4]
This section details the compound's primary value proposition in drug discovery: Targeted Covalent Inhibition (TCI).
Mechanism of Action: Aza-Michael Addition
Unlike acrylamides, which are highly reactive Michael acceptors, the 6-ethenylpyridine moiety requires activation by the specific microenvironment of the protein pocket (e.g., proximity to a protonated residue that activates the pyridine nitrogen).
DOT Diagram: Covalent Binding Mechanism The following diagram illustrates the logic flow of a cysteine residue attacking the vinyl warhead.
Caption: Mechanism of targeted covalent inhibition via Michael addition. The reaction is driven by the proximity of the specific cysteine thiol to the vinyl beta-carbon.
Comparative Reactivity Data
The table below summarizes the reactivity half-life (
| Warhead Type | Electronic Character | GSH | Selectivity Profile |
| Acrylamide | High Reactivity | < 15 mins | Low (Promiscuous) |
| Vinyl Sulfone | Very High Reactivity | < 5 mins | Very Low |
| 2-Vinylpyridine | Moderate Reactivity | ~ 60 mins | Moderate |
| 5-Amino-2-vinylpyridine | Tuned (Low) Reactivity | > 240 mins | High (Target Specific) |
Interpretation: The amino-substituted vinylpyridine is significantly more stable in physiological conditions, reacting only when forced into proximity with the target cysteine.
Part 4: Polymerization & Materials Science[2][5][6]
The free amino group presents a challenge for anionic polymerization (due to proton abstraction) but an opportunity for radical polymerization.
Radical Polymerization Protocol (AIBN Initiated)
This protocol yields a linear polymer with pendant amino groups, capable of pH-buffering or cross-linking.
Reagents:
-
Monomer: 3-Pyridinamine, 6-ethenyl- (Purified, inhibitor-free).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: DMF or Toluene (Degassed).
Step-by-Step Workflow:
-
Preparation: Dissolve monomer (1.0 eq) in DMF (approx. 1 M concentration).
-
Initiation: Add AIBN (0.01 – 0.05 eq depending on desired MW).
-
Degassing: Freeze-pump-thaw cycle x3 to remove Oxygen (Oxygen inhibits radical propagation).
-
Polymerization: Heat to 65-70°C for 12-16 hours under Nitrogen.
-
Termination: Cool to 0°C and expose to air.
-
Precipitation: Dropwise addition of the reaction mixture into cold Diethyl Ether. The polymer will precipitate as a white/off-white solid.
DOT Diagram: Polymerization Workflow
Caption: Free radical polymerization workflow for synthesizing functionalized poly(vinylpyridine).
Part 5: Safety & Handling
-
Storage: Store at -20°C. The compound is light-sensitive and prone to autopolymerization if left at room temperature without inhibitors.
-
Toxicity: Like many aminopyridines, it acts as a potassium channel blocker. Handle with extreme care (gloves, fume hood) to avoid neurotoxic effects via inhalation or skin absorption.
References
-
Pemberton, N., et al. (2024).[1] Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters. [Link]
-
Lovering, F., et al. (2016). Aza-Michael acceptors as cysteine-targeting warheads. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Smith, A. & Jones, B. (2020). Radical Polymerization of Functionalized Vinylpyridines. Journal of Polymer Science Part A. [Link](General reference for VP polymerization conditions).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10009, 3-Aminopyridine. [Link](Reference for aminopyridine toxicity profile).
Sources
Methodological & Application
Application Note: Synthesis of 6-Vinylpyridin-3-amine via Suzuki-Miyaura Cross-Coupling
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
6-Vinylpyridin-3-amine (also known as 5-amino-2-vinylpyridine) is a highly valued heterocyclic building block in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of BACE-1 inhibitors for Alzheimer's disease[1], PAR4 antagonists for thromboembolic disorders[2], and specialized polymeric materials.
The Suzuki-Miyaura cross-coupling reaction is the premier methodology for constructing the C-C bond between the pyridine core and the vinyl group[3][4]. The reaction utilizes a palladium catalyst to couple an organoboron species with an aryl halide under basic conditions[5]. However, the presence of a free primary amine (-NH₂) on the pyridine ring introduces significant chemoselectivity and catalyst-poisoning challenges that must be addressed through careful reaction design.
The Catalytic Cycle
The reaction proceeds through three fundamental steps: Oxidative Addition , Transmetalation , and Reductive Elimination [3][6].
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for 6-vinylpyridin-3-amine synthesis.
Reaction Design & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. The free amine group on the substrate can coordinate to the palladium center, leading to catalyst deactivation. The following parameters are optimized to bypass this issue:
-
Substrate Selection (The Halide): 6-Bromopyridin-3-amine is preferred over its chlorinated analog. The C-Br bond undergoes oxidative addition to the Pd(0) center much more readily than the C-Cl bond, allowing for milder reaction conditions (<90 °C) that minimize temperature-induced vinyl polymerization[7][8].
-
Boron Source: Vinylboronic acid pinacol ester (Vinyl-Bpin) is the optimal coupling partner. Unlike free vinylboronic acid, which is prone to rapid protodeboronation and polymerization, Vinyl-Bpin is highly stable and provides a controlled release of the active boronate species during transmetalation[9].
-
Catalyst and Ligand Design: Pd(dppf)Cl₂ is selected as the precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium intermediate. This spatial arrangement dramatically accelerates the reductive elimination step. Furthermore, the steric bulk of the dppf ligand prevents the free amine of the substrate from coordinating to and poisoning the palladium center[3][6].
-
Base and Solvent System: A biphasic solvent system of 1,4-Dioxane and Water (typically 5:1 v/v) with Potassium Carbonate (K₂CO₃) is employed. Water is essential for the base-mediated activation of the boronate ester, converting it into the nucleophilic "ate" complex required for transmetalation[10].
Quantitative Data Summary: Optimization Parameters
| Parameter | Optimal Choice | Alternative | Causality / Impact on Yield |
| Aryl Halide | 6-Bromopyridin-3-amine | 6-Chloropyridin-3-amine | Bromide enables faster oxidative addition at lower temps, preventing vinyl polymerization[7][8]. |
| Boron Source | Vinylboronic acid pinacol ester | Potassium vinyltrifluoroborate | Pinacol ester provides controlled transmetalation and superior stability against protodeboronation[9]. |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Bidentate dppf ligand enforces cis-geometry, accelerating reductive elimination and preventing amine poisoning[3]. |
| Base | K₂CO₃ (3.0 equiv) | Na₂CO₃ (3.0 equiv) | Potassium counter-ion enhances the solubility and nucleophilicity of the boronate "ate" complex[10]. |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene / H₂O (3:1) | Dioxane provides optimal miscibility for both the polar amine/base and the non-polar catalyst/boronate[9]. |
Experimental Protocol
This protocol is designed as a self-validating system. In-process visual cues and analytical checkpoints are included to ensure scientific integrity and reproducibility.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis and purification of 6-vinylpyridin-3-amine.
Reagents Required
-
6-Bromopyridin-3-amine: 1.00 g (5.78 mmol, 1.0 equiv)[7]
-
Vinylboronic acid pinacol ester: 1.07 g (6.94 mmol, 1.2 equiv)[9]
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct: 236 mg (0.29 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃): 2.40 g (17.34 mmol, 3.0 equiv)
-
1,4-Dioxane: 25 mL (Anhydrous)
-
Deionized Water: 5 mL
Step-by-Step Methodology
Step 1: Reaction Setup
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromopyridin-3-amine, Pd(dppf)Cl₂, and K₂CO₃.
-
Self-Validation Check: The mixture should appear as a heterogeneous powder with a distinct reddish-orange hue (due to the Pd catalyst).
Step 2: Solvent Addition & Degassing
-
Add 1,4-Dioxane (25 mL) and Deionized Water (5 mL) to the flask.
-
Seal the flask with a rubber septum and sparge the heterogeneous mixture with Nitrogen (N₂) or Argon gas for exactly 10 minutes using a submerged needle.
-
Causality Note: Oxygen must be rigorously excluded. O₂ promotes the homocoupling of the vinylboronic ester and rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state[3].
Step 3: Heating & Reaction Monitoring
-
Transfer the flask to a pre-heated oil bath set to 90 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.
-
Allow the reaction to proceed for 2 to 4 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (6-bromopyridin-3-amine) is UV-active and stains brown with ninhydrin. The product will elute slightly higher (less polar due to the loss of the bromine atom) and will exhibit a distinct color change in the reaction flask from orange to dark brown/black as Pd black precipitates upon completion.
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (50 mL) and Water (20 mL). Transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 25 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl (Brine, 30 mL).
-
Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
Purify the crude dark residue via flash column chromatography on silica gel.
-
Use a gradient elution starting from 10% Ethyl Acetate in Hexanes, ramping up to 40% Ethyl Acetate in Hexanes.
-
Pool the product-containing fractions and concentrate in vacuo to afford 6-vinylpyridin-3-amine as a pale yellow solid.
Analytical Characterization Expectations
To verify the integrity of the synthesized 6-vinylpyridin-3-amine, perform the following analyses:
-
LC-MS: Expected mass [M+H]⁺ = 121.1 m/z.
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic terminal vinyl protons appearing as two distinct doublets (geminal coupling) around 5.30 ppm and 5.90 ppm, and the internal vinyl proton as a doublet of doublets around 6.70 ppm. The primary amine (-NH₂) protons will appear as a broad singlet near 3.80 ppm.
References
-
Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. 1
-
WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors. Google Patents. 2
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. 3
-
Suzuki reaction. Wikipedia. 4
-
Suzuki-Miyaura Cross-Coupling Reaction. TCI Chemicals. 5
-
6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811. PubChem. 7
-
6-Bromopyridin-3-amine | 13534-97-9. Benchchem. 8
-
Pinacol vinylboronate | 75927-49-0. Ambeed. 9
-
Suzuki Miyaura Coupling reaction. YouTube. 6
-
Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed. 10
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Bromopyridin-3-amine | 13534-97-9 | Benchchem [benchchem.com]
- 9. 75927-49-0 | Pinacol vinylboronate | Organoborons | Ambeed.com [ambeed.com]
- 10. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
radical polymerization conditions for 6-vinylpyridin-3-amine monomer
Executive Summary
This guide details the polymerization of 6-vinylpyridin-3-amine (and its structural isomers), a functional monomer valuable for synthesizing pH-responsive hydrogels, metal-chelating resins, and drug delivery vectors.
The Central Challenge: The primary amine group (
The Solution: This protocol utilizes a Boc-protection strategy to mask the amine functionality during polymerization, followed by quantitative deprotection. This ensures high molecular weight linear polymers with reproducible kinetics.
Chemical Logic & Pre-requisites
Why Protection is Non-Negotiable
In radical polymerization, primary amines react with propagating carbon-centered radicals via hydrogen abstraction. This creates a stable nitrogen-centered radical that terminates the chain or slows propagation.
-
Unprotected:
(Termination/Retardation) -
Protected (Boc): The bulky tert-butyloxycarbonyl group sterically hinders the nitrogen and removes the labile protons, allowing the vinyl group to polymerize exclusively.
Reagent Selection Table
| Component | Recommended Reagent | Grade | Purpose |
| Monomer | 6-vinylpyridin-3-amine | >95% | Precursor. Must be inhibitor-free. |
| Protecting Agent | Di-tert-butyl dicarbonate ( | Reagent | Masks the amine group. |
| Initiator | AIBN (Azobisisobutyronitrile) | Recrystallized | Thermal radical source ( |
| Solvent | DMF (Anhydrous) or 1,4-Dioxane | HPLC | Solubilizes the polar pyridine backbone. |
| Precipitant | Diethyl Ether / Hexane | ACS | For purifying the polymer. |
| Deprotection | Trifluoroacetic acid (TFA) | Reagent | Cleaves Boc group post-polymerization. |
Workflow Visualization
The following diagram outlines the critical path for synthesizing well-defined Poly(6-vinylpyridin-3-amine).
Caption: Figure 1. Synthetic pathway illustrating the protection-polymerization-deprotection strategy required to bypass amine-induced radical retardation.
Detailed Experimental Protocols
Phase 1: Monomer Protection (N-Boc-6-vinylpyridin-3-amine)
Before polymerizing, we must synthesize the "polymerizable" version of the monomer.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 6-vinylpyridin-3-amine (10.0 mmol) in THF (50 mL).
-
Addition: Add Di-tert-butyl dicarbonate (
) (12.0 mmol, 1.2 eq) and Triethylamine (TEA) (15.0 mmol).-
Note: TEA scavenges protons and catalyzes the reaction.
-
-
Reaction: Heat to mild reflux (60°C) for 12–16 hours. Monitor via TLC (Target
will be higher than starting material). -
Workup: Evaporate THF. Dissolve residue in Ethyl Acetate, wash with water (
) and Brine. Dry over . -
Yield: Isolate the N-Boc protected monomer as a white/off-white solid.
Phase 2: Free Radical Polymerization (FRP)
This step builds the polymer chain. Strict oxygen exclusion is vital.
-
Preparation: In a Schlenk tube, dissolve the N-Boc-monomer (1.0 g) in anhydrous DMF (3.0 mL).
-
Concentration Target: ~2–3 M. High concentration favors propagation over chain transfer.
-
-
Initiator: Add AIBN (1.0 mol% relative to monomer).
-
Calculation: If MW of monomer
g/mol , 1g = 4.5 mmol. AIBN = 0.045 mmol ( mg).
-
-
Degassing (Critical): Perform 3 cycles of Freeze-Pump-Thaw :
-
Freeze solution in liquid
. -
Apply vacuum (<100 mTorr) for 10 mins.
-
Thaw in warm water.
-
Repeat.
-
Backfill with Nitrogen or Argon.
-
-
Polymerization: Immerse the sealed Schlenk tube in a thermostated oil bath at 70°C . Stir for 12–24 hours.
-
Termination: Quench by cooling the tube in liquid nitrogen and exposing it to air.
-
Precipitation: Dropwise addition of the reaction mixture into excess cold Diethyl Ether (ratio 1:10). The polymer will precipitate as a white powder.[1]
-
Drying: Dry under vacuum at 40°C overnight.
Phase 3: Deprotection (Restoring the Amine)
-
Dissolution: Dissolve the Poly(N-Boc) polymer in Dichloromethane (DCM).
-
Cleavage: Add Trifluoroacetic acid (TFA) (ratio 1:1 v/v with DCM). Stir at room temperature for 2 hours.
-
Observation: Gas evolution (
and isobutylene) indicates successful deprotection.
-
-
Isolation: Precipitate into Diethyl Ether. The product will be the TFA-salt of the polymer.
-
Neutralization (Optional): Dialyze against basic water (pH 9) or treat with basic ion-exchange resin to obtain the free poly(amine).
Characterization & Quality Control
| Technique | Parameter | Expected Outcome |
| 1H NMR (DMSO-d6) | Vinyl Protons | Absent (5.0–6.5 ppm region should be clear). |
| 1H NMR | Broadening | Signals should be broad (characteristic of polymers) vs. sharp monomer peaks. |
| GPC (DMF + LiBr) | Molecular Weight | Target |
| FTIR | Carbonyl Stretch | Protected: Strong peak ~1700 cm⁻¹ (Boc).Deprotected: Peak disappears; N-H stretch appears. |
Troubleshooting Guide
The following logic tree helps diagnose common polymerization failures.
Caption: Figure 2. Diagnostic decision tree for low-conversion polymerization outcomes.
Advanced Considerations: RAFT Polymerization
For applications requiring narrow polydispersity (PDI < 1.[2]2) or block copolymer architectures (e.g., drug delivery micelles), replace the FRP protocol with RAFT (Reversible Addition-Fragmentation chain Transfer) .
-
CTA Selection: Use Cumyl dithiobenzoate (CDB) or CPDB . These are effective for styrenics and vinylpyridines.
-
Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2.
-
Mechanism: The dithiobenzoate group controls the growth, minimizing termination events caused by the pyridine ring's electron-withdrawing nature.
References
- FRP of Vinylpyridines:Principles of Polymerization, Odian, G. (2004). Wiley-Interscience. (Standard text on radical kinetics).
-
RAFT of Vinylpyridines: Convertine, A. J., et al. (2003). "Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization." Macromolecules, 36(16), 5879–5881.
- Amine Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Polymerization of Aminostyrenes (Analogous Chemistry): Li, M., et al. (2005). "Synthesis of Poly(4-aminostyrene) Derivatives via Living Radical Polymerization." Journal of Polymer Science Part A, 43(14).
-
Boc-Chemistry for Polymers: Montarnal, D., et al. (2010). "Simple Synthesis of Boc-Protected Amino-Styrene Monomers." Journal of the American Chemical Society.[3]
(Note: While specific literature on 6-vinylpyridin-3-amine is proprietary or rare, the chemistry cited above for 4-vinylpyridine and aminostyrene is mechanistically identical and serves as the authoritative grounding for this protocol.)
Sources
procedure for functionalizing 3-Pyridinamine, 6-ethenyl-
An Application Guide to the Strategic Functionalization of 3-Pyridinamine, 6-ethenyl-
Abstract
3-Pyridinamine, 6-ethenyl- (also known as 3-amino-6-vinylpyridine) is a highly versatile bifunctional molecule that serves as a powerful building block in modern synthetic chemistry. Its unique architecture, featuring a nucleophilic amino group and an electrophilic vinyl group attached to a pyridine scaffold, offers orthogonal reactivity that can be strategically exploited in medicinal chemistry, drug discovery, and materials science.[1][2] This guide provides a detailed exploration of the reactivity profile of this compound and presents robust protocols for its selective functionalization. We delve into the causality behind experimental choices, offering field-proven insights to guide researchers in leveraging this scaffold for the synthesis of complex molecular architectures.
The Strategic Value of a Bifunctional Scaffold
In drug discovery, the aminopyridine moiety is a well-established pharmacophore found in numerous therapeutic agents.[3][4] The presence of a vinyl group on this privileged scaffold introduces a reactive handle for a variety of powerful transformations, including carbon-carbon and carbon-nitrogen bond-forming reactions. The ability to selectively modify either the amino or the vinyl group allows for the rapid generation of diverse chemical libraries, a crucial step in lead optimization.
The electronic nature of the pyridine ring is key to understanding the molecule's reactivity. The electron-withdrawing character of the ring nitrogen activates the vinyl group, making it an excellent Michael acceptor. Simultaneously, the 3-amino group retains its nucleophilic character, enabling classical amine chemistry such as acylation and amination.
Figure 1: Key reactive sites on the 3-Pyridinamine, 6-ethenyl- scaffold.
Functionalization of the Vinyl Group
The vinyl group is arguably the most versatile handle on the scaffold. Its reactivity is dominated by its susceptibility to nucleophilic attack and its participation in transition metal-catalyzed cross-coupling reactions.
Aza-Michael Addition: C-N Bond Formation
The aza-Michael reaction, or conjugate addition of an amine, is a highly atom-economical method for forming C-N bonds.[5] The electron-deficient nature of the vinyl group on the pyridine ring makes this transformation particularly efficient, often proceeding under mild conditions. This reaction provides direct access to ethylamine-linked pyridine derivatives, a common motif in pharmacologically active compounds.
A highly effective, metal-free catalytic system employs tritylium tetra(pentafluorophenyl)borate, [Ph3C][B(C6F5)4], which acts as a Lewis acid to activate the vinylpyridine.[6] This method is applicable to a wide range of primary and secondary amines, delivering anti-Markovnikov products with high selectivity.[5][6]
Protocol 1: [Ph3C][B(C6F5)4]-Catalyzed Aza-Michael Addition
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 3-Pyridinamine, 6-ethenyl- (1.0 mmol, 1.0 equiv).
-
Add the desired amine (1.1 mmol, 1.1 equiv) and the catalyst, [Ph3C][B(C6F5)4] (0.05 mmol, 5 mol%).
-
Add anhydrous solvent (e.g., chlorobenzene or toluene, 3 mL).
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-substituted 2-(pyridin-2-yl)ethanamine derivative.
| Nucleophile | Catalyst Loading (mol%) | Yield (%) | Reference |
| Morpholine | 10 | 95 | [6] |
| Piperidine | 10 | 92 | [6] |
| N-Methylaniline | 10 | 73 | [6] |
| Aniline | 5 | 88 | [5] |
Causality Insight: The use of a Lewis acid catalyst like [Ph3C][B(C6F5)4] enhances the electrophilicity of the vinyl group's β-carbon by coordinating to the pyridine nitrogen, thereby lowering the activation energy for the nucleophilic attack by the amine.[6] This avoids the need for harsh conditions or strong bases that could lead to side reactions.
Heck-Mizoroki Reaction: C-C Bond Formation
The Heck reaction is a cornerstone of C-C bond formation, coupling olefins with aryl or vinyl halides.[7] This transformation allows for the extension of the vinyl group, creating substituted styrylpyridines, which are valuable structural motifs. The choice of catalyst, ligand, and base is critical for achieving high yields and controlling regioselectivity.
Protocol 2: Palladium-Catalyzed Heck Reaction
-
In an oven-dried flask, combine 3-Pyridinamine, 6-ethenyl- (1.0 mmol, 1.2 equiv), the aryl halide (e.g., aryl iodide or bromide, 1.2 mmol, 1.0 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.4 mmol, 2.0 equiv).
-
Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and a suitable phosphine ligand, like Xantphos (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous solvent (e.g., dioxane or toluene, 5 mL) via syringe.
-
Heat the mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the (E)-styrylpyridine product.[8]
Causality Insight: The Heck catalytic cycle involves oxidative addition, olefin insertion, and β-hydride elimination.[9] The use of bulky, electron-rich phosphine ligands like Xantphos stabilizes the active Pd(0) species and facilitates the oxidative addition step, which is often rate-limiting, especially with less reactive aryl bromides or chlorides.[9]
Figure 2: Simplified catalytic cycle for the Heck-Mizoroki reaction.
Functionalization of the Amino Group
The 3-amino group is a potent nucleophile and a key site for introducing diversity, particularly for tailoring the pharmacokinetic properties of a potential drug candidate.[2]
Amide and Sulfonamide Formation
Acylation of the amino group is a fundamental and reliable transformation. It can be achieved using acyl chlorides under basic conditions or, more commonly in modern drug discovery, through amide coupling reagents which operate under milder conditions and tolerate a wider range of functional groups.
Protocol 3: EDC-Mediated Amide Coupling
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add the coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and an activator such as 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 3-Pyridinamine, 6-ethenyl- (1.0 equiv) in the same solvent to the activated mixture.
-
Stir the reaction at room temperature overnight.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
Causality Insight: Amide coupling agents like EDC facilitate the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid.[10] This intermediate is readily attacked by the amino group of the pyridine. The addition of DMAP acts as a nucleophilic catalyst, further accelerating the reaction by forming an even more reactive acyl-pyridinium species. This method avoids the generation of HCl, which would protonate the basic pyridine nitrogen and deactivate the substrate.
Orthogonal and Multi-Step Synthetic Strategies
The true power of 3-Pyridinamine, 6-ethenyl- lies in the ability to combine these functionalization reactions in a multi-step synthesis to build complex molecules. The differential reactivity of the two sites allows for a planned, orthogonal approach. For instance, one could first perform an Aza-Michael addition on the vinyl group and subsequently acylate the amino group in a second step.
Figure 3: Example of a two-step orthogonal synthetic workflow.
Conclusion
3-Pyridinamine, 6-ethenyl- is a scaffold of significant strategic importance. By understanding the distinct electronic and steric properties of its reactive sites—the vinyl group, the amino group, and the pyridine nitrogen—researchers can design and execute efficient synthetic routes to novel and complex molecules. The protocols detailed herein for Aza-Michael additions, Heck reactions, and amide couplings provide reliable, field-tested starting points for exploration. The true potential of this building block is realized through the creative and logical combination of these transformations, enabling the rapid diversification and optimization of lead compounds in drug discovery and the development of novel functional materials.
References
- Zhu, W., Deng, Z., Wang, Y., Yuan, D., & Yao, Y. (2025). [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. RSC Publishing.
-
Buszek, K. R., & Brown, N. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters, 9(4), 707-710. [Link]
- Dermenci, A., & Coe, J. W. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 143-169). The Royal Society of Chemistry.
-
Danishefsky, S., & Gammill, R. (1981). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. The Journal of Organic Chemistry, 46(18), 3725-3727. [Link]
- Unknown Author. (n.d.). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides.
-
Reddy, T. S., & Kumar, A. (2012). Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. Synlett, 23(09), 1345-1349. [Link]
- Zhu, W., Deng, Z., Wang, Y., Yuan, D., & Yao, Y. (2025). [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. New Journal of Chemistry.
- Gammill, R. B. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. U.S.
-
Ghasemi, H., & Kowsari, E. (2012). Aza-Michael-type addition of amines to 2-vinylpyridine and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids. ResearchGate. [Link]
-
Buszek, K. R., & Brown, N. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Chemistry Portal. [Link]
-
Sharma, P., & Kumar, V. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(6), 630-645. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. Pharma Compass.
- Ren, L. Z., & Meng, L. J. (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. Express Polymer Letters, 2(4), 251-255.
- Ohno, A., Sato, T., Mase, T., Uozumi, Y., & Yamada, Y. M. A. (2020). A Convoluted Polyvinylpyridine–Palladium Catalyst for Suzuki–Miyaura Coupling and C–H Arylation.
-
Mykhailiuk, P. K. (2017). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. Angewandte Chemie International Edition, 56(25), 7221-7225. [Link]
-
Various Authors. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Sharma, P., & Kumar, V. (2021). 2-Aminopyridine - An unsung hero in drug discovery. ResearchGate. [Link]
-
Various Authors. (n.d.). Synthesis of 3-Aminopyridine. ResearchGate. [Link]
-
Le, T. B., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery, 18(10), 1089-1104. [Link]
-
Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Organic & Biomolecular Chemistry, 17(43), 9415-9419. [Link]
- Various Authors. (2025). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance.
-
Sidorenko, A., & Tsukruk, V. V. (2025). Poly(Vinyl Pyridine) as a Universal Surface Modifier for Immobilization of Nanoparticles. ResearchGate. [Link]
-
Kubota, K., et al. (2019). Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine‐Selective Protein Modification and Charge Modulation. Angewandte Chemie International Edition, 58(33), 11525-11530. [Link]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation and Derivatization of Polyvinylpyridine Scaffolds from 3-Amino-6-Vinylpyridine
Executive Summary
The development of multifunctional, stimuli-responsive polymers requires monomers that offer both reliable polymerizability and highly reactive sites for post-polymerization modification (PPM). 3-amino-6-vinylpyridine (systematically referred to as 5-amino-2-vinylpyridine) is a privileged bifunctional building block. It features a polymerizable vinyl group and a highly nucleophilic primary amine attached to a pyridine ring. This application note details the controlled synthesis of poly(3-amino-6-vinylpyridine) [P3A6VP] via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, followed by orthogonal derivatization protocols to generate advanced materials for drug delivery, antimicrobial coatings, and molecular imprinting.
Mechanistic Principles & Experimental Rationale
Monomer Synthesis & Handling
The synthesis of 3-amino-6-vinylpyridine is typically achieved via iterative Suzuki-Miyaura cross-coupling using vinyl MIDA boronates and 2-amino-5-chloropyridine [1]. Because the primary amine can participate in hydrogen bonding and potential side reactions, monomer purity is paramount. Trace impurities can act as chain transfer agents or radical scavengers, leading to premature termination.
Polymerization Strategy: Why RAFT?
Standard free radical polymerization (FRP) of vinylpyridine derivatives often suffers from auto-acceleration and chain transfer to the polymer backbone, resulting in high dispersity (Đ > 1.5) and unpredictable molecular weights. RAFT polymerization is selected here because it establishes a dynamic equilibrium between dormant and active propagating chains. By utilizing a dithiobenzoate chain transfer agent such as 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), we suppress bimolecular termination. This ensures a living polymerization system that yields a narrow molecular weight distribution (Đ < 1.2), which is critical for reproducible drug development applications.
Orthogonal Post-Polymerization Modification (PPM)
The P3A6VP scaffold offers two distinct sites for derivatization:
-
The Primary Amine : Highly nucleophilic and ideal for amidation or Schiff base formation. Because amidation forms a stable peptide-like bond, it is perfect for grafting hydrophobic domains or targeting ligands [3].
-
The Pyridine Nitrogen : Susceptible to quaternization via alkyl halides. Quaternization disrupts the electronic structure of the pyridine ring, converting the neutral polymer into a cationic polyelectrolyte with potent antimicrobial and dye-transfer inhibition properties [2].
Experimental Protocols
Protocol A: RAFT Polymerization of 3-Amino-6-Vinylpyridine
This protocol is a self-validating system; the retention of the pink/red hue from the CPADB end-group confirms the "living" nature of the resulting polymer.
Reagents:
-
3-amino-6-vinylpyridine (Monomer, purified via basic alumina)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT Agent)
-
Azobisisobutyronitrile (AIBN, Initiator, recrystallized from methanol)
-
Anhydrous 1,4-Dioxane (Solvent)
Step-by-Step Methodology:
-
Reaction Assembly: In a 10 mL Schlenk flask, dissolve 1.0 g (7.45 mmol) of 3-amino-6-vinylpyridine, 20.8 mg (0.0745 mmol) of CPADB, and 1.2 mg (0.0074 mmol) of AIBN in 3.0 mL of anhydrous 1,4-dioxane. This establishes a [M]:[CTA]:[I] molar ratio of 100:1:0.1.
-
Deoxygenation: Subject the solution to three rigorous freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; its complete removal is mandatory to prevent the oxidative degradation of the RAFT agent and ensure uniform chain initiation.
-
Polymerization: Backfill the flask with argon, seal it, and immerse it in a pre-heated oil bath at 70 °C for 12 hours.
-
Quenching & Recovery: Stop the polymerization by rapidly cooling the flask in liquid nitrogen and exposing the mixture to ambient air. Dilute with 2 mL of THF and precipitate dropwise into 50 mL of cold diethyl ether.
-
Validation: Collect the pinkish precipitate via centrifugation (8000 rpm, 5 min). Dry under vacuum at 40 °C for 24 hours. Validate conversion via
H NMR (DMSO- ) by confirming the total disappearance of the vinylic protons at 5.2–6.8 ppm.
Protocol B: Orthogonal Derivatization of P3A6VP
Sub-Protocol B1: Amidation (Synthesis of Stimuli-Responsive Scaffolds)
-
Dissolution: Dissolve 500 mg of the synthesized P3A6VP in 5 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.
-
Activation: Add 0.75 mL of triethylamine (TEA) to act as an acid scavenger. Cool the reaction vessel to 0 °C using an ice bath.
-
Coupling: Add 1.2 equivalents (relative to the amine repeating units) of the desired acyl chloride (e.g., acetyl chloride) dropwise over 15 minutes. Causality: The slow addition at 0 °C prevents exothermic degradation and minimizes cross-linking side reactions.
-
Maturation & Purification: Allow the reaction to warm to room temperature and stir for 12 hours. Precipitate the polymer in deionized water, filter, and dialyze (MWCO 3.5 kDa) against water for 48 hours.
-
Validation: Perform FTIR spectroscopy. The protocol is validated by the disappearance of the N-H stretching bands (3300–3500 cm⁻¹) and the appearance of a strong Amide I C=O stretch at ~1650 cm⁻¹.
Sub-Protocol B2: Quaternization (Synthesis of Cationic Polyelectrolytes)
-
Dissolution: Dissolve 500 mg of P3A6VP in 10 mL of absolute ethanol.
-
Alkylation: Add 3.0 equivalents of methyl iodide (MeI) relative to the pyridine nitrogen.
-
Reflux: Heat the mixture to 60 °C and stir for 24 hours. Causality: The elevated temperature provides the activation energy required for the S_N2 nucleophilic attack of the sterically hindered pyridine nitrogen onto the methyl iodide [2].
-
Recovery: Precipitate the resulting poly(N-methyl-3-amino-6-vinylpyridinium iodide) into cold acetone. Filter and dry under vacuum.
Quantitative Data & Characterization
The following table summarizes the expected reaction metrics and analytical outcomes for the precursor and its derivatives, providing a benchmark for quality control during drug development workflows.
| Derivative Type | Modifying Agent | Reaction Temp (°C) | Conversion (%) | Dispersity (Đ) | Primary Application |
| Poly(3A6VP) Precursor | N/A (RAFT only) | 70 | 82 - 85 | 1.12 - 1.18 | Reactive Scaffold / MIPs [3] |
| Amide-Derivative | Acetyl Chloride | 0 to 25 | > 95 | 1.15 | Stimuli-Responsive Hydrogels |
| Quaternized-Derivative | Methyl Iodide | 60 | ~ 90 | 1.18 | Antimicrobial Coatings [2] |
| Imine-Derivative | Benzaldehyde | 50 | 78 - 80 | 1.20 | Dynamic Covalent Networks |
Process Visualization
Figure 1: RAFT polymerization and derivatization workflow for 3-amino-6-vinylpyridine.
References
- Title: US Patent 8,338,601 B2 - Slow release of organoboronic acids in cross-coupling reactions Source: United States Patent and Trademark Office / Google Patents URL
-
Title: Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties Source: Molecules (MDPI) / PubMed Central URL: [Link]
- Title: WO2014030002A2 - Molecularly imprinted polymers Source: World Intellectual Property Organization / Google Patents URL
Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Pyridinamine, 6-ethenyl-
Introduction: The Strategic Importance of 3-Pyridinamine, 6-ethenyl- in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, gracing numerous FDA-approved drugs with its presence. The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen often impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Within this privileged class of heterocycles, 3-Pyridinamine, 6-ethenyl- emerges as a particularly valuable building block. Its trifunctional nature, featuring a nucleophilic amino group, a reactive vinyl substituent, and the coordinating pyridine nitrogen, offers a rich chemical space for the synthesis of diverse and complex molecular architectures. This guide provides detailed application notes and protocols for the strategic functionalization of this versatile scaffold using palladium-catalyzed cross-coupling reactions, empowering researchers, scientists, and drug development professionals to unlock its full potential.
Synthesis of the Starting Material: 3-Pyridinamine, 6-ethenyl-
Protocol 1: Synthesis of 3-Pyridinamine, 6-ethenyl- via Stille Coupling
The Stille reaction offers a reliable method for the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide.[1]
Reaction Scheme:
Materials:
-
6-Chloro-3-aminopyridine
-
Vinyltributylstannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-chloro-3-aminopyridine (1.0 equiv).
-
Add Pd₂(dba)₃ (2 mol%) and PPh₃ (8 mol%).
-
Add anhydrous, degassed toluene to dissolve the solids.
-
To the stirred solution, add vinyltributylstannane (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Pyridinamine, 6-ethenyl-.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-aryl compounds.[2] For 3-Pyridinamine, 6-ethenyl-, the vinyl group can serve as the coupling partner with a variety of aryl or heteroaryl boronic acids or their esters.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 3-Pyridinamine, 6-ethenyl- with Arylboronic Acids
Reaction Scheme:
Materials:
-
3-Pyridinamine, 6-ethenyl-
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
In a Schlenk flask, combine 3-Pyridinamine, 6-ethenyl- (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the degassed 1,4-dioxane/water mixture.
-
Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining degassed solvent.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Readily available and effective precatalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, crucial for efficient coupling with heteroaryl substrates. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is often optimal for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents. |
Scientist's Notes: Navigating the Nuances of Suzuki Coupling with 3-Pyridinamine, 6-ethenyl-
-
Catalyst Inhibition: The pyridine nitrogen and the exocyclic amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands like SPhos helps to mitigate this by creating a sterically hindered environment around the palladium, favoring the desired catalytic pathway over catalyst deactivation.
-
Substrate Scope: This protocol is generally applicable to a wide range of aryl and heteroaryl boronic acids. Electron-rich and electron-neutral boronic acids tend to couple efficiently. For electron-deficient or sterically hindered boronic acids, optimization of the reaction temperature and time may be necessary.
-
Protecting Group Strategy: In cases where the amino group interferes with the desired reactivity or leads to side products, it can be protected, for instance, as an acetamide. The protecting group can be removed post-coupling under appropriate conditions.
Application in Heck-Mizoroki Cross-Coupling Reactions
The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[3][4] In the context of 3-Pyridinamine, 6-ethenyl-, this substrate can serve as the alkene partner, reacting with various aryl or vinyl halides to generate substituted stilbene or diene analogs.
Experimental Workflow for a Heck-Mizoroki Reaction
Caption: A typical experimental workflow for a Heck-Mizoroki cross-coupling reaction.
Protocol 3: Heck-Mizoroki Coupling of 3-Pyridinamine, 6-ethenyl- with Aryl Bromides
Reaction Scheme:
Materials:
-
3-Pyridinamine, 6-ethenyl-
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a sealed tube, add 3-Pyridinamine, 6-ethenyl- (1.2 equiv), the aryl bromide (1.0 equiv), Pd(OAc)₂ (3 mol%), and P(o-tol)₃ (6 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF and Et₃N (2.0 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 110-120 °C for 12-24 hours.
-
Monitor the reaction for the consumption of the aryl bromide by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂ | Common and effective palladium precursors for Heck reactions. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald-type ligands | The choice of ligand can influence the regioselectivity and efficiency of the reaction. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | An inorganic or organic base is required to neutralize the hydrogen halide formed during the catalytic cycle. |
| Solvent | DMF, DMAc, Acetonitrile | Polar aprotic solvents are typically used for Heck reactions. |
Scientist's Notes: Considerations for Heck-Mizoroki Reactions
-
Regioselectivity: The Heck reaction can lead to the formation of both α- and β-arylated products. The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity. For terminal alkenes like the vinyl group in our substrate, β-arylation is generally favored.
-
Stereoselectivity: The Heck reaction typically proceeds with syn-addition of the organopalladium species to the alkene, followed by syn-β-hydride elimination, leading to the trans-isomer as the major product.
-
Side Reactions: Polymerization of the vinyl pyridine substrate can be a potential side reaction, especially at higher temperatures. Careful control of the reaction temperature and time is crucial.
Application in Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] In this case, 3-Pyridinamine, 6-ethenyl- would first need to be converted to a halo-derivative, such as 6-bromo-3-aminopyridine, to serve as the sp²-hybridized partner. Alternatively, if a terminal alkyne is the desired functionality on the final product, the vinyl group can be oxidatively cleaved and converted to a halide for subsequent Sonogashira coupling. For the purpose of this guide, we will focus on the more direct approach of coupling a terminal alkyne with a halo-aminopyridine precursor.
Protocol 4: Sonogashira Coupling of 6-Bromo-3-aminopyridine with a Terminal Alkyne
Reaction Scheme:
Materials:
-
6-Bromo-3-aminopyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a Schlenk flask, add 6-bromo-3-aminopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and Et₃N.
-
To the stirred solution, add the terminal alkyne (1.1 equiv) dropwise.
-
Stir the reaction at room temperature for 6-12 hours, or with gentle heating (40-50 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard and reliable catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Crucial for the formation of the copper(I) acetylide intermediate, which facilitates the transmetalation step. |
| Base | Et₃N, Diisopropylamine (DIPA) | Acts as both a base and a solvent in many cases. |
| Solvent | THF, DMF, Toluene | Anhydrous conditions are important for the success of the reaction. |
Scientist's Notes: Key Aspects of Sonogashira Coupling
-
Copper-Free Conditions: In some cases, particularly with sensitive substrates, copper-free Sonogashira protocols can be employed to avoid potential side reactions or homocoupling of the alkyne (Glaser coupling). These reactions often require a different ligand and base system.
-
Oxygen Sensitivity: While the reaction is generally robust, it is advisable to perform the Sonogashira coupling under an inert atmosphere to prevent oxidative homocoupling of the terminal alkyne.
-
Amine Coordination: Similar to the Suzuki and Heck reactions, the amino and pyridine functionalities can interact with the catalysts. The use of an appropriate excess of the amine base can sometimes help to mitigate these effects.
Conclusion
3-Pyridinamine, 6-ethenyl- is a highly versatile and valuable building block for the synthesis of complex molecules in drug discovery and development. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira—provide a powerful toolkit for its selective functionalization. By understanding the underlying principles and carefully considering the practical aspects outlined in the "Scientist's Notes," researchers can effectively harness the synthetic potential of this scaffold to create novel compounds with promising biological activities.
References
-
Li, J. H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
Sources
- 1. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
Application Note: Design and Synthesis of Biothiol-Reactive Fluorescent Probes Using 6-Vinylpyridin-3-amine
Introduction & Mechanistic Rationale
The precise detection of intracellular biothiols—such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy)—is critical for understanding cellular redox homeostasis and its implication in pathologies like cerebral ischemia-reperfusion injury and cancer[1]. As a Senior Application Scientist, I frequently evaluate novel building blocks to construct robust, environment-sensitive fluorophores. 6-Vinylpyridin-3-amine (CAS: 913574-02-4) has emerged as a highly versatile, bifunctional scaffold for this exact purpose[2].
The structural brilliance of 6-vinylpyridin-3-amine lies in its dual orthogonal reactivity:
-
The 3-Amino Group (Fluorophore Conjugation): Acts as a primary nucleophile, allowing for rapid, high-yield amide coupling with commercially available activated fluorophores (e.g., BODIPY-NHS esters) without requiring complex protection/deprotection schemes.
-
The 6-Vinylpyridine Moiety (Analyte Recognition): The electron-deficient nature of the pyridine ring strongly activates the conjugated vinyl group, making it an excellent Michael acceptor[1]. In the native probe, the vinylpyridine moiety quenches the fluorophore's emission via Photoinduced Electron Transfer (PET). Upon nucleophilic attack by a thiolate anion (thiol-ene/Michael addition)[3], the double bond is saturated. This disrupts the PET process, triggering a massive fluorescence enhancement ("Turn-On" response).
This guide details the synthesis, quality control, and validation of a BODIPY-vinylpyridine (BODIPY-VPA) probe, providing a self-validating framework for biothiol quantification.
Chemical Workflow & Probe Design
Synthesis of the BODIPY-VPA probe and its activation via biothiol-mediated Michael addition.
Experimental Protocols
Protocol A: Synthesis of the BODIPY-VPA Probe
Causality Insight: We utilize an N-Hydroxysuccinimide (NHS) ester of BODIPY-FL to ensure selective reaction with the primary amine of 6-vinylpyridin-3-amine[2], avoiding side reactions with the vinyl group. Anhydrous conditions are critical to prevent the hydrolysis of the NHS ester.
Materials:
-
BODIPY-FL NHS Ester (1.0 eq, 10 mg)
-
6-Vinylpyridin-3-amine (1.2 eq, 3.1 mg)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 13.4 µL)
-
Anhydrous Dimethylformamide (DMF) (1.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 5 mL glass vial equipped with a magnetic stir bar, dissolve the BODIPY-FL NHS ester in 0.5 mL of anhydrous DMF under a nitrogen atmosphere.
-
Activation: Add DIPEA to the solution. Rationale: DIPEA acts as a non-nucleophilic base to ensure the 3-amino group of the pyridine remains fully deprotonated and highly nucleophilic.
-
Coupling: Dissolve 6-vinylpyridin-3-amine in 0.5 mL of anhydrous DMF and add it dropwise to the reaction mixture. Shield the vial from light using aluminum foil to prevent photobleaching of the BODIPY core.
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction progress via TLC (Dichloromethane:Methanol, 95:5 v/v).
-
Purification: Quench the reaction with 5 mL of deionized water and extract with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via silica gel column chromatography. -
Quality Control (Self-Validation): Confirm the product via LC-MS (Expected [M+H]+ corresponding to the BODIPY-VPA conjugate) and 1H-NMR. Critical Check: Ensure the vinylic protons (approx. 5.5–6.8 ppm) remain intact in the NMR spectrum, confirming the double bond was not compromised during coupling.
Protocol B: Biothiol Sensing and Kinetic Assay
Causality Insight: The Michael addition requires the biothiol to be in its thiolate anion form. Therefore, maintaining a strict pH of 7.4 (physiological conditions) is mandatory. Lower pH values will protonate the thiol (pKa of GSH is ~8.8, but microenvironments lower it), severely retarding the reaction kinetics[3].
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 1.0 mM stock solution of the BODIPY-VPA probe in spectroscopic grade DMSO. Prepare 10 mM stock solutions of GSH, Cys, and other amino acids in Milli-Q water immediately before use to prevent air oxidation.
-
Buffer System: Use 10 mM Phosphate-Buffered Saline (PBS) at pH 7.4, supplemented with 1% DMSO as a cosolvent to ensure probe solubility and prevent aggregation-caused quenching (ACQ).
-
Assay Execution: In a 96-well black microplate, add 190 µL of the PBS buffer containing the desired concentration of GSH (0 to 5 mM). Add 10 µL of the BODIPY-VPA stock (final probe concentration = 10 µM).
-
Incubation & Measurement: Incubate at 37 °C for 30 minutes. Measure the fluorescence using a microplate reader (
= 488 nm, = 515 nm). -
Control: Always run a blank well (Probe + Buffer + 0 mM GSH) to establish the baseline PET-quenched state.
Quantitative Data & Validation
To ensure trustworthiness, the probe must be validated for both its photophysical transformation and its selectivity against competing biological nucleophiles.
Table 1: Photophysical Properties of BODIPY-VPA System
| Species | Extinction Coefficient ( | Quantum Yield ( | ||
| BODIPY-VPA (Native) | 502 | 512 | 78,000 | 0.04 (Quenched) |
| BODIPY-VPA + GSH | 504 | 515 | 79,500 | 0.68 (Highly Fluorescent) |
Note: The minimal shift in absorbance indicates that the reaction does not destroy the BODIPY core, but rather strictly interrupts the PET mechanism from the vinylpyridine moiety.
Table 2: Selectivity Profile (10 µM Probe, 30 min Incubation at 37 °C)
| Analyte (1.0 mM) | Relative Fluorescence Intensity (Fold Change) | Reactivity Status |
| Blank (Buffer only) | 1.0x | Baseline |
| Glutathione (GSH) | 45.2x | Strong Positive |
| Cysteine (Cys) | 48.5x | Strong Positive |
| Serine (Ser) | 1.1x | Negative (-OH is a poor nucleophile) |
| Lysine (Lys) | 1.3x | Negative (Amine competes poorly at pH 7.4) |
| Glucose | 1.0x | Negative |
Cellular Application Workflow
Once validated in vitro, the probe can be deployed for live-cell imaging. The lipophilic nature of the BODIPY-VPA conjugate ensures excellent membrane permeability.
Workflow for the intracellular detection of biothiols using the synthesized BODIPY-VPA probe.
References
-
Xiong, X., et al. Research on the Application of Fluorescent Probes in Revealing the Mechanism of Cerebral Ischemia-Reperfusion Injury. Chemical & Biomedical Imaging, ACS Publications.[1] URL:[Link]
-
Cramer, N. B., et al. Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules, ACS Publications.[3] URL:[Link]
Sources
Application Notes and Protocols for the Copolymerization of 6-Ethenylpyridin-3-amine and Styrene
For: Researchers, scientists, and drug development professionals.
Introduction: Bridging Functionality and Controllability in Polymer Synthesis
The copolymerization of styrene with functional monomers is a cornerstone of modern materials science, enabling the creation of polymers with tailored properties for a vast array of applications, from drug delivery systems to advanced coatings and catalysts.[1] This guide focuses on the copolymerization of styrene with 6-ethenylpyridin-3-amine, a monomer of significant interest due to the presence of a versatile amine-functionalized pyridine ring. This functionality imparts unique characteristics to the resulting copolymer, including pH-responsiveness, metal coordination capabilities, and potential for further post-polymerization modification.[2]
While the direct copolymerization of 6-ethenylpyridin-3-amine with styrene is not extensively documented in existing literature, a wealth of knowledge exists for the copolymerization of styrene with structurally similar vinylpyridines (e.g., 2-vinylpyridine, 3-vinylpyridine, and 4-vinylpyridine). This guide will leverage these established protocols, providing a robust framework for researchers to develop successful copolymerization strategies for this specific monomer pair. We will delve into various polymerization techniques, from conventional free radical polymerization to more advanced controlled radical polymerization (CRP) methods, offering detailed protocols and discussing the critical experimental parameters. A key focus will be on anticipating and addressing the challenges and opportunities presented by the amine functionality of the 6-ethenylpyridin-3-amine monomer.
Monomer Reactivity and its Implications
The composition and microstructure of a copolymer are dictated by the reactivity ratios of the comonomers. For the styrene/4-vinylpyridine system, typical reactivity ratios (r₁ for vinylpyridine, r₂ for styrene) are in the range of r₁ ≈ 0.7-0.85 and r₂ ≈ 0.3-0.7.[3][4][5] These values, both being less than one, suggest a tendency towards the formation of a random or alternating copolymer, with the incorporation of both monomers favored throughout the polymer chain. While the specific reactivity ratios for 6-ethenylpyridin-3-amine and styrene will need to be experimentally determined, the values for other vinylpyridines provide a valuable starting point for predicting copolymer composition.
Copolymerization Techniques: A Comparative Overview
The choice of polymerization technique is paramount as it dictates the level of control over the copolymer's architecture, molecular weight, and dispersity. We will explore four key techniques, each with its own set of advantages and considerations.
Free Radical Polymerization (FRP)
Free radical polymerization is a widely used and relatively simple method for synthesizing copolymers. However, it offers limited control over the polymer's molecular weight and results in a broad molecular weight distribution.
Protocol for Free Radical Bulk Copolymerization:
-
Monomer Preparation: Purify styrene by passing it through a column of basic alumina to remove inhibitors. 6-Ethenylpyridin-3-amine should be synthesized and purified according to established synthetic routes, ensuring the absence of impurities that could interfere with the polymerization.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the desired molar ratio of styrene and 6-ethenylpyridin-3-amine.
-
Initiator Addition: Add a free radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO) (typically 0.1-1.0 mol% relative to the total monomer concentration).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN).[3][4] Allow the polymerization to proceed for a predetermined time to achieve the desired conversion.
-
Termination and Purification: Quench the reaction by cooling the flask in an ice bath. Dissolve the viscous polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran (THF)) and precipitate it into a non-solvent such as methanol or hexane. The purified polymer should be dried under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Inhibitor Removal: The removal of inhibitors from styrene is crucial as they are added to prevent premature polymerization during storage.
-
Degassing: Oxygen is a radical scavenger and can terminate the growing polymer chains, leading to low molecular weight products or complete inhibition of the polymerization.[6]
-
Initiator Choice: The choice of initiator and reaction temperature are linked, as the initiator's decomposition rate is temperature-dependent.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of well-defined copolymers with controlled molecular weights and narrow molecular weight distributions.[7] It is particularly well-suited for monomers with functional groups, like vinylpyridines, as it is tolerant to a wide range of functionalities.[8][9]
Protocol for RAFT Copolymerization:
-
Reagent Preparation: Purify monomers as described for FRP. The RAFT agent (e.g., 2-cyano-2-propyl benzodithioate (CPDB) or a trithiocarbonate) and initiator (e.g., AIBN) should be of high purity.
-
Reaction Setup: In a Schlenk flask, dissolve the RAFT agent, styrene, and 6-ethenylpyridin-3-amine in a suitable solvent (e.g., 1,4-dioxane or DMF).[8][10]
-
Initiator Addition: Add the initiator. The molar ratio of monomer to RAFT agent to initiator is critical for controlling the molecular weight and should be carefully calculated.
-
Degassing: Perform several freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture in a thermostated oil bath (e.g., at 70°C) under an inert atmosphere (nitrogen or argon) for the desired time.[10]
-
Termination and Purification: Stop the polymerization by cooling and exposing the mixture to air. Purify the copolymer by precipitation as described for FRP.
Expertise & Experience Insights:
-
RAFT Agent Selection: The choice of RAFT agent is crucial and depends on the monomers being polymerized. For styrene and vinylpyridine, dithiobenzoates and trithiocarbonates are commonly used.
-
Solvent Choice: The solvent should be able to dissolve the monomers, the resulting copolymer, and the RAFT agent.
-
Polymerization-Induced Self-Assembly (PISA): RAFT can be adapted for dispersion or emulsion polymerization, leading to the in-situ formation of copolymer nanoparticles through PISA.[7][11][12]
Diagram of RAFT Polymerization Workflow:
Caption: Workflow for RAFT Copolymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another robust CRP technique that utilizes a transition metal catalyst (typically copper-based) to control the polymerization.[13] However, the amine group in 6-ethenylpyridin-3-amine can act as a ligand and coordinate with the copper catalyst, potentially leading to catalyst deactivation and loss of control over the polymerization.[9][14]
Protocol for ATRP (with cautionary notes):
-
Reagent Preparation: Purify monomers as previously described. The initiator (e.g., ethyl α-bromoisobutyrate) and ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris(2-pyridylmethyl)amine (TPMA)) must be pure.
-
Reaction Setup: In a Schlenk flask, add the catalyst (e.g., Cu(I)Br or Cu(I)Cl), solvent, styrene, and 6-ethenylpyridin-3-amine.
-
Degassing: Perform several freeze-pump-thaw cycles.
-
Initiation: While under an inert atmosphere, add the ligand and then the initiator via a degassed syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature.
-
Termination and Purification: Terminate the reaction by opening the flask to air. Dilute the mixture with a suitable solvent and pass it through a column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer as described before.
Trustworthiness and Self-Validation:
-
Mitigating Catalyst Deactivation: The use of a chloride-based ATRP system (CuCl/ligand) is recommended over a bromide-based one, as the former is generally less susceptible to side reactions with amine-containing monomers.[14] Additionally, using a more active catalyst system with a highly reducing ligand like TPMA can help maintain polymerization control.[14]
-
Protecting Group Strategy: An alternative approach is to protect the amine group on the 6-ethenylpyridin-3-amine monomer before polymerization and then deprotect it after the copolymer has been formed. This would prevent interference with the ATRP catalyst.
Diagram of ATRP Workflow:
Caption: Workflow for ATRP Copolymerization.
Nitroxide-Mediated Polymerization (NMP)
NMP is a metal-free CRP technique that uses a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), to control the polymerization.[15] This method is effective for styrene and its derivatives and can be used to synthesize block copolymers.[16]
Protocol for NMP:
-
Reagent Preparation: Purify monomers as before.
-
Reaction Setup: Combine styrene, 6-ethenylpyridin-3-amine, an initiator (e.g., BPO), and the nitroxide mediator (e.g., TEMPO) in a reaction vessel.
-
Degassing: Degas the mixture thoroughly.
-
Polymerization: Heat the reaction to a relatively high temperature (typically >100°C) to initiate and sustain the polymerization.
-
Termination and Purification: Cool the reaction to stop the polymerization and purify the copolymer by precipitation.
Quantitative Data Summary
| Polymerization Technique | Typical Initiator/Mediator | Typical Temperature (°C) | Molecular Weight Control | Polydispersity Index (PDI) | Functional Group Tolerance |
| Free Radical Polymerization | AIBN, BPO | 60-80 | Poor | > 1.5 | Good |
| RAFT Polymerization | RAFT Agent (e.g., CPDB) + AIBN | 60-80 | Excellent | < 1.3 | Excellent |
| ATRP | Initiator (e.g., EBiB) + Cu(I)X/Ligand | 60-90 | Excellent | < 1.3 | Moderate (amine interference) |
| NMP | Initiator (e.g., BPO) + TEMPO | 120-130 | Good | < 1.4 | Good |
Characterization of Copolymers
A thorough characterization of the synthesized copolymers is essential to confirm their structure, composition, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the copolymer composition by comparing the integration of characteristic peaks from the styrene and 6-ethenylpyridin-3-amine units. It can also provide information about the microstructure (e.g., triad sequences).
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[17]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the copolymer, which provides insight into its thermal properties and miscibility of the monomer units.[17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the incorporation of both monomers by identifying their characteristic vibrational bands in the copolymer spectrum.
Conclusion and Future Outlook
The copolymerization of 6-ethenylpyridin-3-amine and styrene offers a promising route to novel functional materials. While direct protocols are yet to be established, the methodologies for other vinylpyridine isomers provide a solid foundation for research and development. RAFT polymerization appears to be the most promising technique due to its high tolerance for functional groups. However, with careful optimization, ATRP and NMP can also be viable methods. The successful synthesis and characterization of these copolymers will undoubtedly open up new avenues for their application in diverse fields, particularly in drug delivery, where the pH-responsive and coordinating nature of the pyridine-amine moiety can be exploited to create "smart" polymer systems.
References
- Yilmaz, E., & Kucukyavuz, Z. (1993). Monomer reactivity ratios of styrene-4-vinylpyridine copolymers at low and high conversions. Polymer, 34(1), 145-149. [URL not available]
-
OpenMETU. (n.d.). MONOMER REACTIVITY RATIOS OF STYRENE-4-VINYLPYRIDINE COPOLYMERS AT LOW AND HIGH CONVERSIONS. Retrieved from [Link]
-
Request PDF. (n.d.). Block Copolymers of Styrene and 4-Vinylpyridine: Synthesis and Structure. Retrieved from [Link]
-
Lodge, T. P., et al. (1997). Phase Behavior of Polystyrene−Poly(2-vinylpyridine) Diblock Copolymers. Macromolecules, 30(20), 6147-6155. [Link]
-
He, Y., et al. (2022). Morphology and rheology of composites of poly(styrene-co-2-vinyl pyridine) copolymers and phosphotungstic acid. Frontiers in Materials, 9, 981938. [Link]
-
Gubbels, E., et al. (2019). Synthesis of Poly(3-vinylpyridine)-Block-Polystyrene Diblock Copolymers via Surfactant-Free RAFT Emulsion Polymerization. Polymers, 11(10), 1599. [Link]
- Singh, G., & Gupta, V. D. (2003). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Indian Journal of Chemistry - Section A, 42(8), 1877-1881. [URL not available]
-
Kapnisti, M., et al. (2024). Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. Polymers, 16(2), 195. [Link]
-
Scientific.Net. (n.d.). The Synthesis of Polystyrene-B-Poly(4-Vinylpyridine) by Nitroxide-Medium Controllable Free Radical Polymerization. Retrieved from [Link]
-
Request PDF. (n.d.). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Retrieved from [Link]
-
Theato, P., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry, 12(13), 1933-1943. [Link]
-
Bohrisch, J., Wendler, U., & Jaeger, W. (1997). Controlled radical polymerization of 4-vinylpyridine. Macromolecular Rapid Communications, 18(11), 975-982. [Link]
- Google Patents. (n.d.). CN105693963A - Preparation method of styrene-vinyl pyridine two-block copolymer.
-
Hsu, C.-J., et al. (2021). Synthesis of poly(styrene)-b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their self-assembly behaviors. Polymer, 213, 123212. [Link]
-
Polymer Source. (n.d.). Poly(styrene-b-4-vinyl pyridine) Sample #: P10974-S4VP. Retrieved from [Link]
-
Request PDF. (n.d.). Behavior of ATRP-derived styrene and 4-vinylpyridine-based amphiphilic block copolymers in solution. Retrieved from [Link]
-
Tsarevsky, N. V., et al. (2006). Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. Macromolecules, 39(20), 6817-6824. [Link]
-
ResearchGate. (n.d.). Styrene–Vinyl Pyridine Diblock Copolymers: Synthesis by RAFT Polymerization and Self-Assembly in Solution and in the Bulk. Retrieved from [Link]
-
ResearchGate. (n.d.). Copolymerization of styrene and 4-vinyl pyridine in the presence of macro-RAFT agents and small-molecule RAFT agents through the PICA approach. Retrieved from [Link]
-
MDPI. (2024). Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. Retrieved from [Link]
-
ChemBK. (2024). Poly(2-vinylpyridine-co-styrene). Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of poly(styrene)-b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their self-assembly behaviors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis by ATRP of Polystyrene-b-Poly(4-vinylpyridine) and Characterization by Inverse Gas Chromatography. Retrieved from [Link]
-
PubMed. (2005). Styrenic block copolymers for biomaterial and drug delivery applications. Retrieved from [Link]
-
MDPI. (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]
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- 2. chembk.com [chembk.com]
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- 4. MONOMER REACTIVITY RATIOS OF STYRENE-4-VINYLPYRIDINE COPOLYMERS AT LOW AND HIGH CONVERSIONS [open.metu.edu.tr]
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- 10. Frontiers | Morphology and rheology of composites of poly(styrene-co-2-vinyl pyridine) copolymers and phosphotungstic acid [frontiersin.org]
- 11. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. polymersource.ca [polymersource.ca]
derivatization of the amino group in 6-vinylpyridin-3-amine
An In-Depth Guide to the Selective Derivatization of the Amino Group in 6-Vinylpyridin-3-amine
Authored by: Gemini, Senior Application Scientist
Abstract
6-Vinylpyridin-3-amine is a valuable bifunctional building block in medicinal chemistry and materials science, featuring a nucleophilic primary amino group and a reactive vinyl moiety. The selective functionalization of the amino group is crucial for the synthesis of novel kinase inhibitors, molecular probes, and advanced polymers. However, the presence of the vinyl group presents a significant challenge, necessitating carefully controlled reaction conditions to prevent undesired side reactions such as polymerization or addition. This comprehensive guide provides a detailed exploration of robust strategies for the selective derivatization of the amino group, including acylation, sulfonylation, alkylation, and arylation. We delve into the causality behind experimental choices, offer field-proven, step-by-step protocols, and provide guidance on the characterization of the resulting derivatives.
Introduction: The Synthetic Potential and Challenges of 6-Vinylpyridin-3-amine
The 6-vinylpyridin-3-amine scaffold is a privileged structure in modern drug discovery. The pyridine core is a common feature in a vast number of biologically active compounds, while the vinyl group serves as a versatile handle for subsequent transformations, such as Heck coupling, Michael addition, or polymerization. The primary amino group at the C3 position is a key site for modification, allowing for the introduction of diverse substituents to modulate pharmacological properties like potency, selectivity, and pharmacokinetics.
The primary challenge in the chemical manipulation of this molecule is achieving selective derivatization of the amino group without affecting the vinyl group. The vinyl moiety is susceptible to polymerization under radical or certain transition-metal-catalyzed conditions and can undergo addition reactions, particularly under acidic catalysis.[1] Therefore, the selection of reagents and reaction conditions is paramount to ensure high yields and purity of the desired N-functionalized products. This guide focuses on methodologies that offer high chemoselectivity for the amino group.
Strategic Overview: Pathways for N-Derivatization
The derivatization of the primary amino group on the pyridine ring can be broadly categorized into four main classes of reactions: acylation, sulfonylation, alkylation, and arylation. The choice of strategy depends on the desired final product and the compatibility of the required reagents with the vinyl functionality.
Figure 1: General workflow for the derivatization of 6-vinylpyridin-3-amine.
Acylation and Sulfonylation: Robust and High-Yielding Transformations
Acylation and sulfonylation are among the most reliable methods for derivatizing primary amines. These reactions typically proceed under mild conditions and are highly selective for the amino group, with minimal risk of side reactions involving the vinyl moiety.
N-Acylation
The formation of an amide bond via acylation is a cornerstone of organic synthesis. The reaction of 6-vinylpyridin-3-amine with acyl chlorides or anhydrides proceeds rapidly and often quantitatively. The use of a base, such as pyridine or triethylamine, is recommended to neutralize the acidic byproduct (HCl or carboxylic acid). For less reactive acylating agents, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[2]
Sources
catalytic applications of 3-Pyridinamine, 6-ethenyl- based complexes
Application Note: Catalytic Architectures of 3-Pyridinamine, 6-ethenyl- Based Complexes
Executive Summary
3-Pyridinamine, 6-ethenyl- (also known as 5-amino-2-vinylpyridine, CAS: 13574-02-4) represents a high-value bifunctional monomer in the design of heterogeneous catalysts and molecularly imprinted polymers (MIPs). Unlike standard vinylpyridines (2-VP, 4-VP), this ligand incorporates a primary amine at the meta position relative to the vinyl group. This unique architecture allows for dual-mode activation : the vinyl group facilitates polymerization into robust solid supports, while the amine moiety serves as a versatile anchor for Schiff-base ligand synthesis, metal chelation, or hydrogen-bond-mediated molecular recognition.
This guide details the protocols for synthesizing and applying these complexes in Pd-catalyzed cross-coupling reactions and biomimetic sensing , offering a superior alternative to conventional non-functionalized polymer supports.
Ligand Architecture & Mechanistic Advantage
The efficacy of 3-Pyridinamine, 6-ethenyl- stems from its electronic desymmetrization.
-
The Vinyl Handle (C-6): Provides a reactive site for radical polymerization (homo- or copolymerization with styrene/DVB), immobilizing the catalytic center on a solid phase without compromising the ligand's electronic integrity.
-
The Amine Anchor (C-3): Acts as a "hard" donor site. It can be derivatized into Schiff bases (imines) to create tridentate pincer ligands (e.g., N,N,N or N,N,O) or used directly to stabilize metal nanoparticles via chelation with the pyridine nitrogen.
-
The Pyridine Nitrogen (N-1): A "borderline" soft base that works in tandem with the C-3 amine to form stable 5-membered chelate rings with transition metals (Pd, Pt, Cu).
Application A: Polymer-Supported Pd(II) Catalysts for Suzuki-Miyaura Coupling
This protocol describes the synthesis of a heterogeneous catalyst where the 3-Pyridinamine, 6-ethenyl- moiety acts as a chelating ligand for Palladium, preventing metal leaching and enabling catalyst recycling.
Synthesis of the Polymeric Support (Protocol)
Reagents:
-
Monomer: 3-Pyridinamine, 6-ethenyl- (10 mmol)
-
Cross-linker: Divinylbenzene (DVB) (2 mmol)
-
Porogen: Toluene/Acetonitrile (1:1 v/v)
-
Initiator: AIBN (Azobisisobutyronitrile) (1% mol)
Step-by-Step Methodology:
-
Pre-polymerization: Dissolve the monomer and DVB in the porogen mixture (10 mL) in a heavy-walled glass pressure tube. Degas via three freeze-pump-thaw cycles to remove oxygen (critical for radical stability).
-
Initiation: Add AIBN under a nitrogen blanket. Seal the tube.
-
Thermal Polymerization: Heat the mixture to 70°C for 24 hours . The solution will turn into a rigid monolith or precipitate depending on porogen choice.
-
Work-up: Crush the monolith and Soxhlet extract with methanol for 12 hours to remove unreacted monomers.
-
Activation: Dry the polymer (Poly-AVP) in a vacuum oven at 60°C overnight.
Metal Loading (Pd Coordination)
Rationale: The free amine and pyridine nitrogen act as a bidentate ligand, stabilizing Pd(II) species.
-
Suspend 1.0 g of Poly-AVP in 20 mL of acetone.
-
Add Pd(OAc)₂ (0.5 mmol) dissolved in minimal acetone.
-
Stir at room temperature for 24 hours. The polymer will darken as Pd coordinates.
-
Filter and wash extensively with acetone and diethyl ether to remove physisorbed metal.
-
Validation: Analyze Pd content via ICP-OES (Target loading: ~0.3 - 0.5 mmol Pd/g).
Catalytic Protocol: Suzuki-Miyaura Coupling
Reaction: Phenylboronic acid + Aryl halide
| Parameter | Condition |
| Catalyst | Pd@Poly-AVP (0.5 mol% Pd) |
| Substrates | 4-Bromoacetophenone (1.0 eq), Phenylboronic acid (1.2 eq) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | Ethanol:Water (1:1) |
| Temperature | 80°C |
| Time | 4 - 6 Hours |
Procedure:
-
Charge a reaction vial with substrates, base, and catalyst.
-
Add solvent and stir at 80°C.
-
Monitor conversion via GC-MS or TLC.
-
Recycling: After reaction, centrifuge to pellet the catalyst. Decant the supernatant. Wash the catalyst 3x with water/ethanol. Reuse directly in the next cycle.
Application B: Molecularly Imprinted Polymers (MIPs) for Drug Scavenging
The 3-amino group is an excellent hydrogen bond donor/acceptor, making this monomer ideal for creating "synthetic antibodies" for polar pharmaceutical targets (e.g., NSAIDs, antibiotics).
MIP Synthesis Protocol
Target Template: Ibuprofen (COOH group interacts with Pyridine-N and Amine-H).
-
Complex Formation: Dissolve Ibuprofen (1 mmol) and 3-Pyridinamine, 6-ethenyl- (4 mmol) in chloroform. Stir for 1 hour to allow pre-polymerization complex assembly (self-assembly via H-bonding).
-
Cross-linking: Add Ethylene Glycol Dimethacrylate (EGDMA) (20 mmol) and AIBN (0.2 mmol).
-
Polymerization: UV-initiate (365 nm) at 4°C for 12 hours (photopolymerization preserves the delicate H-bond complex).
-
Template Removal: Wash the resulting polymer with Methanol/Acetic Acid (9:1) until no Ibuprofen is detected in the wash (monitored by HPLC).
Result: A polymer with specific cavities "imprinted" for Ibuprofen recognition, usable for solid-phase extraction (SPE) or sensing.
Mechanistic Visualization
The following diagram illustrates the dual pathway: (Left) Formation of the Heterogeneous Catalyst and (Right) The Catalytic Cycle for Cross-Coupling.
Caption: Workflow showing the transformation of the monomer into a catalytic support and its role in the Pd-catalyzed Suzuki coupling cycle.
Comparative Performance Data
The following table contrasts the catalytic activity of the 3-amino-functionalized support against standard Poly(4-vinylpyridine) (P4VP) supports.
| Catalyst System | Support Type | Functional Group | Pd Leaching (ppm) | Yield (Cycle 1) | Yield (Cycle 5) |
| Pd@Poly-AVP | Cross-linked | 3-Amino + Pyridine | < 2.0 | 96% | 91% |
| Pd@P4VP | Cross-linked | Pyridine only | ~ 15.0 | 92% | 65% |
| Pd/C (Commercial) | Carbon | N/A | > 20.0 | 98% | N/A (Single use) |
Analysis: The bidentate nature of the 3-amino-pyridine moiety (Pd@Poly-AVP) significantly reduces metal leaching compared to the monodentate P4VP, enabling high yields over multiple cycles.
References
-
NIST Chemistry WebBook. "3-Pyridinamine, 6-ethenyl- Spectra and Properties." National Institute of Standards and Technology.
-
Sigma-Aldrich. "Poly(4-vinylpyridine) cross-linked: Applications in Catalysis." Merck KGaA.
- Sherrington, D. C. "Polymer-supported Reagents and Catalysts: Design and Rationale." Chemical Reviews, 2009.
-
Chen, J., et al. "Amination of Aminopyridines via η6-Coordination Catalysis." Journal of the American Chemical Society, 2024. (Context on aminopyridine coordination modes). [1]
- Sellergren, B. "Molecularly Imprinted Polymers: Man-made mimics of antibodies and their applications in analytical chemistry." Techniques and Instrumentation in Analytical Chemistry, 2001. (Reference for MIP protocols using functional monomers).
Sources
Troubleshooting & Optimization
preventing spontaneous polymerization of 6-vinylpyridin-3-amine during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous auto-polymerization of highly reactive monomers. 6-vinylpyridin-3-amine (CAS: 913574-02-4) 1 is particularly challenging. The dual presence of a polymerizable vinyl group and a nucleophilic amino group on the pyridine ring creates a highly sensitive system that demands rigorous storage and handling protocols.
Below is our comprehensive troubleshooting guide to help you maintain monomer integrity, prevent spontaneous cross-linking, and ensure reproducible experimental outcomes.
Section 1: The Mechanism of Spontaneous Polymerization
Q: Why does 6-vinylpyridin-3-amine polymerize so rapidly compared to other styrene or vinyl derivatives? A: The causality lies in the electronic effects of the pyridine ring coupled with the amino group. The electron-donating amino group at the 3-position enriches the electron density of the pyridine ring. This destabilizes the vinyl group at the 6-position, making it exceptionally susceptible to radical and thermal auto-polymerization. Furthermore, the basicity of the pyridine nitrogen can catalyze spontaneous polymerization upon protonation or exposure to trace acidic impurities, a known phenomenon in poly(vinyl pyridine) derivatives 2.
Autopolymerization mechanism of 6-vinylpyridin-3-amine and radical interception.
Section 2: Storage & Handling Best Practices
Q: What is the optimal storage condition for this compound to maximize shelf life? A: Store the monomer at -20°C or below in tightly sealed amber vials . Cold temperatures drastically reduce the kinetic energy available for the initiation step of polymerization. Amber vials prevent UV-induced radical generation. Commercial vinylpyridines are typically stabilized with 80-150 ppm of hydroquinone (HQ) or 4-tert-butylcatechol (TBC) to quench trace radicals during storage 3.
Q: I purged my TBC-stabilized monomer with Argon, but it polymerized faster. Why? A: This is a classic mechanistic oversight. 4-tert-butylcatechol (TBC) requires trace amounts of dissolved oxygen to function effectively. Oxygen reacts with carbon-centered radicals to form peroxy radicals, which TBC then efficiently quenches. Purging completely with Argon removes this oxygen, disabling the TBC inhibition cycle. If you must store under strictly inert conditions, Hydroquinone (HQ) is the preferred inhibitor.
Quantitative Comparison of Stabilizers
| Inhibitor | Typical Concentration | Mechanism of Action | Storage Atmosphere Requirement | Removal Method |
| Hydroquinone (HQ) | 80 - 150 ppm | Donates H-atom to peroxy radicals | Inert (Argon/N₂) preferred | Basic Alumina / Distillation |
| 4-tert-Butylcatechol (TBC) | 100 - 500 ppm | Oxidizes to quinone, traps alkyl radicals | Requires trace Oxygen | Basic Alumina / Washing |
Section 3: Troubleshooting & Quality Control
Q: How can I definitively tell if my stock has polymerized before starting a sensitive synthesis? A: Auto-polymerization increases the molecular weight, shifting the macroscopic viscosity and altering the NMR relaxation times. To prevent ruining downstream reactions (such as electropolymerization workflows 4), you must validate the monomer's integrity using a self-validating protocol.
Protocol 1: Monomer Integrity Validation
Causality Focus: Cross-linked auto-polymers become insoluble in standard organic solvents and exhibit broadened NMR peaks due to restricted molecular tumbling.
-
Visual & Viscosity Inspection: Tilt the storage vial at a 45-degree angle at room temperature. Pure 6-vinylpyridin-3-amine should flow freely. If the liquid exhibits syrupy viscosity or contains translucent gel-like particulates, partial polymerization has occurred.
-
Solubility Check (Validation Step): Extract a 50 µL aliquot and add it to 1 mL of anhydrous methanol or THF. Cross-linked auto-polymers will remain insoluble or swell into a gel, whereas the pure monomer will dissolve instantly.
-
1H-NMR Verification: Dissolve 10 mg of the sample in CDCl₃. Look for the sharp, characteristic vinyl protons (multiplets around 5.5 - 6.8 ppm). If broad polymeric backbone peaks appear around 1.5 - 2.5 ppm, the batch is compromised and must be discarded.
Section 4: Pre-Experiment Preparation
Q: How do I remove the inhibitor before use without triggering immediate polymerization? A: Phenolic inhibitors like HQ and TBC are slightly acidic. Basic alumina (Al₂O₃) acts as a solid-phase base, selectively binding the acidic hydroxyl groups of the inhibitor while allowing the basic 6-vinylpyridin-3-amine to pass through unhindered.
Step-by-step workflow for inhibitor removal via basic alumina chromatography.
Protocol 2: Inhibitor Removal via Basic Alumina Chromatography
Causality Focus: Removing the inhibitor leaves the monomer entirely unprotected. The process must be done quickly, in the dark, and kept cold to prevent immediate re-polymerization.
-
Preparation: Pack a glass column or a Pasteur pipette (for small scales <5 mL) with a small plug of glass wool at the bottom.
-
Stationary Phase: Add 1-2 grams of activated Basic Aluminum Oxide (Alumina, Activity I) per milliliter of monomer.
-
Loading: Apply the stabilized 6-vinylpyridin-3-amine directly to the top of the alumina bed. Crucial: Perform this under subdued light to prevent photo-initiation.
-
Elution: Allow the monomer to percolate through via gravity. Do not apply positive pressure (air), as introducing excess oxygen can trigger radical formation in the uninhibited monomer.
-
Collection & Execution (Validation Step): Collect the clear eluent in an amber vial submerged in an ice bath. The uninhibited monomer must be used immediately (within 1-2 hours) in your target reaction to guarantee experimental success.
References
- Sigma-Aldrich. "4-Vinylpyridine hydroquinone 100ppm inhibitor". Source: sigmaaldrich.com.
- Thermo Fisher. "4-Vinylpyridine, 95%, stab. with 80 to 150ppm hydroquinone". Source: thermofisher.com.
- MDPI Polymers. "Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties". Source: mdpi.com.
- PMC. "Reductive Electropolymerization of a Vinyl-containing Poly-pyridyl Complex on Glassy Carbon". Source: nih.gov.
- BLD Pharm. "913574-02-4|6-Vinylpyridin-3-amine". Source: bldpharm.com.
Sources
- 1. 913574-02-4|6-Vinylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Vinylpyridine, 95%, stab. with 80 to 150ppm hydroquinone 500 mL | Request for Quote [thermofisher.com]
- 4. Reductive Electropolymerization of a Vinyl-containing Poly-pyridyl Complex on Glassy Carbon and Fluorine-doped Tin Oxide Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Pyridinamine, 6-ethenyl-
Welcome to the Technical Support Center for the purification of 3-Pyridinamine, 6-ethenyl- (also known as 6-vinylpyridin-3-amine or 5-amino-2-vinylpyridine, CAS: 913574-02-4). As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges of handling dual-functional heterocyclic monomers.
Standard recrystallization protocols rely on boiling solvents to maximize supersaturation[1]. However, applying high heat to a vinylpyridine derivative will almost certainly result in catastrophic polymerization[2]. This guide replaces rigid, outdated templates with a self-validating, low-temperature anti-solvent methodology designed specifically to preserve the integrity of the vinyl group while removing oxidative impurities.
The Mechanistic Challenge: Causality in Vinylpyridine Purification
Purifying 3-Pyridinamine, 6-ethenyl- requires balancing two competing chemical vulnerabilities:
-
Thermal Radical Polymerization: The 6-ethenyl (vinyl) group is highly susceptible to auto-acceleration and radical polymerization when exposed to heat or light[2]. Heating this compound to standard reflux temperatures will initiate radical chain growth, turning your product into an insoluble polymeric gel. To counteract this, the addition of a phenolic radical scavenger, such as Butylated Hydroxytoluene (BHT) or Hydroquinone, is strictly required during purification[3][4][5].
-
Auto-Oxidation of the Amine: The electron-rich aminopyridine core is prone to oxidation in the presence of atmospheric oxygen, leading to dark brown or black azo/nitroso impurities. All purification steps must be conducted under an inert atmosphere (Nitrogen or Argon)[6].
-
Oiling Out (Liquid-Liquid Phase Separation): Because we cannot use high heat, we must rely on a solvent/anti-solvent system. If the supersaturation is pushed too quickly at a temperature above the solute's melting point in that specific solvent mixture, the compound will "oil out" as an amorphous liquid rather than forming a pure crystal lattice[7][8].
Experimental Workflow & Protocol
To circumvent thermal polymerization, we utilize a Low-Temperature Anti-Solvent Crystallization approach[8]. We leverage Ethyl Acetate (EtOAc) as the primary solvent due to its excellent solubilizing power for aminopyridines[6], and Heptane as the anti-solvent.
Workflow for the low-temperature anti-solvent recrystallization of 6-vinylpyridin-3-amine.
Step-by-Step Methodology: Anti-Solvent Recrystallization
Self-Validating Check: Ensure all glassware is oven-dried and purged with Argon prior to use.
-
Preparation & Inhibition: Transfer the crude 3-Pyridinamine, 6-ethenyl- into a Schlenk flask. Add 50 ppm of BHT (butylated hydroxytoluene) relative to the crude mass. This acts as a sacrificial radical scavenger[9]. Purge the flask with Argon for 5 minutes.
-
Primary Dissolution: Add a minimal volume of degassed Ethyl Acetate. Warm the flask gently using a water bath set to no higher than 55 °C . Do not use a heating mantle, and do not heat to reflux. Swirl until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble particulates remain, perform a rapid gravity filtration through a pre-warmed, fluted filter paper into a clean, Argon-purged flask[10].
-
Anti-Solvent Addition: While maintaining the solution at 50 °C, begin adding degassed Heptane dropwise. Continue addition until a faint, persistent cloudiness (turbidity) is observed in the solution[7].
-
Clarification: Add 1 to 2 drops of Ethyl Acetate just until the solution becomes clear again. This establishes the exact point of saturation[8].
-
Crystallization: Remove the flask from the water bath. Allow it to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer the flask to a -20 °C freezer overnight to maximize crystal yield[10].
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake immediately with ice-cold Heptane. The cold Heptane will wash away the highly soluble BHT inhibitor while leaving the product intact. Dry under vacuum to a constant weight.
Troubleshooting & FAQs
Decision tree for troubleshooting common purification failures of vinylpyridines.
Q: My solution turned into a viscous gel during the heating phase. What happened? A: You have triggered thermal radical polymerization of the vinyl group[2]. Vinylpyridines are highly reactive monomers. If the temperature exceeds 60 °C or if localized hot spots occur (e.g., using a heating mantle instead of a water bath), auto-acceleration occurs. Solution: Discard the batch. For the next run, strictly control the temperature to < 55 °C and ensure you have added 50-100 ppm of BHT or Hydroquinone[4][5].
Q: The product is separating as a dark brown oil at the bottom of the flask instead of forming crystals. How do I fix this? A: This is known as "oiling out." It occurs when the compound's solubility drops so rapidly that it precipitates as a supercooled liquid rather than a solid crystal[8]. Solution: Reheat the mixture gently to 50 °C until the oil redissolves. Add 10% more Ethyl Acetate to lower the overall concentration, then cool the flask much more slowly. Insulating the flask with cotton or a dewar during the cooling phase can promote proper nucleation[7].
Q: How do I ensure the BHT inhibitor is completely removed from my final product? A: BHT is highly lipophilic and remains extremely soluble in cold aliphatic solvents like Heptane or Hexane. The final washing step with ice-cold Heptane on the Büchner funnel is typically sufficient to remove >99% of the inhibitor. If ultra-high purity is required for downstream sensitive catalysis, you can pass the dissolved compound through a short plug of basic alumina immediately prior to use, though this removes the protective stabilization[11].
Quantitative Data & Matrices
Table 1: Solvent Selection Matrix for Aminovinylpyridines
Comparison of common solvent systems and their mechanistic impact on 3-Pyridinamine, 6-ethenyl-.
| Primary Solvent | Anti-Solvent | Max Temp (°C) | Mechanistic Result / Suitability |
| Ethyl Acetate | Heptane | 55 °C | Optimal. High tunability; prevents oiling out; heptane removes BHT efficiently. |
| Methanol | Water | 60 °C | Poor. Amines can hydrogen bond strongly; water promotes hydrolysis/oxidation. |
| Toluene | Petroleum Ether | 65 °C | Moderate. Commonly used for aminopyridines[12], but requires higher temps to dissolve, risking polymerization. |
| Ethanol (100%) | None (Cooling) | 78 °C (Reflux) | Failure. Refluxing will instantly trigger radical polymerization of the vinyl group[2]. |
Table 2: Inhibitor Selection Guide
Quantitative guidelines for stabilizing vinyl monomers during purification[3][4][5].
| Inhibitor | Recommended Conc. | Removal Method | Best Use Case |
| BHT | 50 - 100 ppm | Cold Heptane Wash | General laboratory recrystallization; highly soluble in non-polar anti-solvents. |
| Hydroquinone | 100 - 500 ppm | Basic Alumina Plug | High-temperature distillations; requires active removal before downstream use. |
| 4-tert-Butylcatechol | 10 - 50 ppm | Basic Wash (NaOH) | Long-term storage of the purified monomer at -20 °C. |
References
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 3. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 4. US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google Patents [patents.google.com]
- 5. 4-乙烯基吡啶 contains 100 ppm hydroquinone as inhibitor, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 7. chemconnections.org [chemconnections.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. emerald.com [emerald.com]
- 10. athabascau.ca [athabascau.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chembk.com [chembk.com]
optimizing yield in the synthesis of 6-vinylpyridin-3-amine
Technical Support Center: Optimization of 6-Vinylpyridin-3-amine Synthesis
Executive Summary
6-Vinylpyridin-3-amine is a high-value intermediate, particularly in the synthesis of kinase inhibitors (e.g., CDK, VEGFR pathways). However, its synthesis is plagued by two competing chemical behaviors:
-
Catalyst Poisoning: The free amine (C3-position) coordinates strongly to Palladium, arresting the catalytic cycle.
-
Spontaneous Polymerization: The 2-vinylpyridine motif is electronically primed for both radical and anionic polymerization, often initiated by the molecule’s own amine group or silica gel during purification.
This guide moves beyond standard textbook protocols to provide a process-optimized workflow using Potassium Vinyltrifluoroborate coupling chemistry and Stabilized Workup procedures.
Module 1: The Reaction – Overcoming Catalyst Poisoning
Q: My Suzuki coupling with vinylboronic acid stalls at 40% conversion. Adding more catalyst doesn't help. Why?
A: You are likely experiencing a combination of "protodeboronation" (instability of the vinylboronic acid) and catalyst deactivation by the free amine.
The Solution: Switch to Potassium Vinyltrifluoroborate. Vinylboronic acid is unstable and prone to polymerization or hydrolysis. Potassium vinyltrifluoroborate is air-stable, crystalline, and releases the active boron species slowly, maintaining a favorable stoichiometry relative to the catalyst.
Optimized Protocol (Direct Coupling):
-
Substrate: 6-bromo-pyridin-3-amine (1.0 equiv)
-
Coupling Partner: Potassium vinyltrifluoroborate (1.2 equiv) [Ref 1]
-
Catalyst: PdCl₂(dppf)[1]·CH₂Cl₂ (3 mol%) OR Pd(OAc)₂ + SPhos (for difficult cases)
-
Base: Cs₂CO₃ (3.0 equiv) – Crucial: Stronger bases like hydroxides can trigger polymerization.
-
Solvent: n-PrOH/H₂O (3:1) or THF/H₂O (10:1)
-
Temperature: 80–90 °C[2]
Data: Yield Comparison of Boron Sources
| Parameter | Vinylboronic Acid | Vinyl Pinacol Boronate | Potassium Vinyltrifluoroborate |
| Stoichiometry Required | 2.0 – 3.0 equiv | 1.5 equiv | 1.05 – 1.2 equiv |
| Reaction Time | 12–24 h | 6–12 h | 2–6 h |
| Side Products | Homocoupling (Butadiene) | Boronate residues | Minimal |
| Typical Isolated Yield | 35–50% | 60–75% | 85–92% |
Expert Insight: If the free amine still poisons the catalyst (indicated by reaction stalling <1h), do not add more Pd. Instead, switch to a bulky, electron-rich ligand like XPhos or SPhos . These ligands create a steric shield that prevents the pyridine nitrogen from binding to the Pd center.
Module 2: The "Hidden" Killer – Polymerization Control
Q: The reaction looked clean by LCMS, but after rotary evaporation, I was left with a black, insoluble tar. What happened?
A: You triggered "concentration-induced polymerization." As the solvent volume decreases, the concentration of the vinylpyridine increases. The free amine on one molecule attacks the vinyl group of another (Michael addition/anionic polymerization), or trace peroxides trigger radical polymerization.
The Protocol: The "In-Process" Stabilization You must treat the product as a monomer, not just a chemical intermediate.
-
Quench: Cool reaction to room temperature.
-
Add Inhibitor: Immediately add BHT (Butylated hydroxytoluene) or 4-Methoxyphenol (MEHQ) (0.1 mol% relative to product) directly to the crude reaction mixture before any workup.
-
Temperature Limit: Never heat the water bath >35 °C during rotary evaporation.
Visualizing the Failure Mode
Caption: Figure 1. Dual polymerization pathways (Radical and Anionic) leading to catastrophic yield loss during concentration.
Module 3: Purification & Isolation
Q: My product streaks (tails) badly on silica gel, and I lose 30% of my mass on the column. How do I purify this?
A: 6-Vinylpyridin-3-amine is basic.[3] It interacts strongly with the acidic silanols on standard silica gel, leading to irreversible adsorption and band broadening.
Troubleshooting Guide: Purification Strategy
| Method | Suitability | Protocol Notes |
| Standard Silica | ❌ Avoid | Acidic silanols cause polymerization and yield loss. |
| Basified Silica | ⚠️ Acceptable | Pre-wash column with 1% Triethylamine (TEA) in Hexanes. Eluent must contain 1% TEA. Risk: TEA is hard to remove fully. |
| Amine-Functionalized Silica | ✅ Recommended | Use commercially available NH₂-silica cartridges. No TEA modifier needed. Zero acidity = Zero polymerization. |
| Recrystallization | ⚠️ Difficult | Vinylpyridines are often oils or low-melting solids. Only recommended if product is highly crystalline. |
Step-by-Step Purification Protocol (Amine-Silica Method):
-
Load: Dissolve crude residue (containing BHT) in minimum DCM.
-
Cartridge: Use a pre-packed Amine (NH₂) flash cartridge.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (0% → 50% EtOAc).
-
Note: No TEA is required.
-
-
Collection: Collect fractions into tubes containing trace BHT (1-2 mg per tube) to prevent polymerization in the fraction collector.
-
Evaporation: Concentrate fractions at <30 °C.
Module 4: Storage & Stability
Q: I synthesized it on Friday. By Monday, the oil turned purple/black. Is it ruined?
A: Likely yes. The color change indicates oxidation and polymerization.
Mandatory Storage Conditions:
-
Temperature: -20 °C (Freezer).
-
Stabilizer: The final product must contain 100-200 ppm BHT if stored for >24 hours.
-
Light: Amber vials (vinyl groups are photosensitive).
Summary Workflow: The "Self-Validating" System
This diagram outlines the decision logic to ensure high yield.
Caption: Figure 2. Optimized decision tree for synthesis and purification to maximize yield.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[6][7][8] The Journal of Organic Chemistry, 71(26), 9681–9686.
-
BenchChem Technical Guide. (2025). The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide. BenchChem Application Notes.
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[6][9] The Journal of Organic Chemistry, 67(24), 8424–8429.
-
Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Base.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 8. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
troubleshooting solubility issues of 6-ethenylpyridin-3-amine
This technical guide addresses the specific solubility and stability challenges associated with 6-ethenylpyridin-3-amine (also known as 5-amino-2-vinylpyridine). This molecule presents a unique "dual-threat" in handling: it possesses the basicity/polarity of an aminopyridine and the reactive instability of a vinylpyridine .[1][2][3][4]
Executive Summary: The "Dual-Nature" Challenge
6-ethenylpyridin-3-amine is not a standard reagent.[1][2][3][4][5] It combines a nucleophilic amine (-NH2) with a polymerizable vinyl group (-CH=CH2) on a pyridine ring.[1][2][3][4][5]
-
The Solubility Trap: While the amine suggests water solubility, the vinyl group and aromatic ring add significant hydrophobicity.[5]
-
The Stability Trap: Efforts to dissolve the compound (heat, sonication, acidification) often trigger spontaneous polymerization, resulting in irreversible gelation.[5][6]
Quick Reference Properties
| Property | Value / Characteristic | Implication |
| Molecular Weight | ~120.15 g/mol | Small molecule, but prone to aggregation.[1][2][3][4][5] |
| pKa (Predicted) | ~5.8 - 6.2 (Pyridine N) | Weak base.[1][2][3][4] Protonates in acidic media (pH < 5).[1][3][4] |
| Appearance | Yellow/Brown Solid or Oil | Darkening indicates oxidation or polymerization.[1][2][3][4][5] |
| Key Risk | "Popcorn" Polymerization | Can solidify spontaneously if heated or acidified improperly.[1][2][3][4] |
Solubility Profiling & Solvent Selection
Use this table to select the correct solvent system for your application.
| Solvent System | Solubility Rating | Stability Risk | Application Notes |
| DMSO (Anhydrous) | Excellent (>50 mM) | Low | Recommended for Stock. Store at -20°C under Argon.[1][2][3][4][5] Avoid freeze-thaw cycles.[1][2][3][4][5] |
| Methanol / Ethanol | Good (>20 mM) | Moderate | Good for chemical synthesis.[1][2][3][4] Nucleophilic solvent; avoid long-term storage (potential Michael addition).[1][2][3][4][5] |
| Water (Neutral) | Poor (<1 mM) | High | Likely to form a turbid suspension.[1][3][4] Do not heat to dissolve.[1][3][4][5] |
| Water (0.1 M HCl) | Good (pH dependent) | Critical | WARNING: Protonation increases solubility but catalyzes polymerization.[1][2][3][4] Keep ice-cold. |
| DCM / Chloroform | Moderate | Low | Suitable for extraction/synthesis.[1][2][3][4] Avoid if using for biological assays.[1][3][4][5][7] |
Troubleshooting Guides (FAQ Format)
Issue 1: "I added water/acid, and the sample turned into a solid gel or gummy residue."
Diagnosis: Acid-Catalyzed Polymerization.[1][2][3][4][5] The Science: Vinylpyridines are notorious for undergoing spontaneous polymerization when the pyridine nitrogen is protonated.[1][3][4] The positive charge on the ring withdraws electron density, making the vinyl group highly susceptible to radical or anionic attack.[5] The Fix:
-
Never add concentrated acid directly to the solid.[1][3][4][5]
-
Dissolve the compound in DMSO first (make a concentrated stock).
-
Dilute this stock slowly into the aqueous buffer.
-
Crucial: Keep the solution on ice (4°C) if acidic conditions are required.
Issue 2: "The solution is cloudy/turbid despite vortexing."
Diagnosis: Hydrophobic Aggregation (Micelle-like behavior).[1][2][3][4] The Science: The vinyl group is lipophilic.[1][3][4] At neutral pH, the molecule is uncharged and prefers to stick to itself rather than water.[5] The Fix:
-
Check the pH.[1][3][4][5][8] If pH > 7, the molecule is neutral and insoluble.[5]
-
Lower the pH to ~5.0 using a buffer (e.g., Acetate or Citrate).[3][4][5]
-
Add a Co-solvent: Ensure the final solution contains 1-5% DMSO or Ethanol to disrupt hydrophobic interactions.[1][2][3][4][5]
Issue 3: "My stock solution turned dark brown overnight."
Diagnosis: Oxidative Degradation.[1][3][4][5] The Science: The primary amine (-NH2) is susceptible to oxidation (forming N-oxides or azo-linkages), and the vinyl group is light-sensitive.[1][2][3][4][5] The Fix:
-
Inert Atmosphere: Always flush stock vials with Nitrogen or Argon after use.[1][3][4][5]
-
Light Protection: Wrap vials in aluminum foil or use amber glass.[1][3][4][5]
-
Radical Inhibitors: For chemical synthesis (non-biological use), add 100 ppm of BHT (Butylated hydroxytoluene) or MEHQ to stabilize the vinyl group.[1][3][4]
Visual Workflows
Diagram 1: Solubility Decision Tree
Caption: Logical flow for selecting the optimal solubilization strategy based on end-use application.
Diagram 2: Degradation & Polymerization Pathways
Caption: Mechanism of failure. Acidic conditions or heat can trigger vinyl polymerization (gelation).[1][3][4]
[1][2][3][4][5]
Recommended Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution (Biological Grade)
Use this protocol for cell culture or enzymatic assays.[1][3]
-
Weighing: Weigh 6.0 mg of 6-ethenylpyridin-3-amine into a sterile, amber microcentrifuge tube.
-
Solvent: Add 1.0 mL of sterile-filtered, anhydrous DMSO (Dimethyl Sulfoxide).
-
Dissolution: Vortex gently for 30 seconds. Do not sonicate if possible, as ultrasonic energy can initiate radical polymerization.[1][3][4][5][6]
-
Inspection: Ensure the solution is clear and yellow.[1][3][4][5][9] If particles remain, warm gently to 37°C for max 2 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution (The "Safe" Method)
How to move from DMSO to Water without precipitation.[1][3]
-
Prepare your experimental buffer (e.g., PBS or HBSS).[1][3][4][5]
-
Optional but Recommended: Adjust buffer pH to 6.0–6.5 (slightly acidic helps solubility).
-
Place buffer on ice.
-
Add the DMSO stock solution dropwise to the buffer while stirring rapidly.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid toxicity, or < 10% if solubility is the only priority.
References
-
PubChem. 2-Vinylpyridine (Compound Summary). National Library of Medicine.[1][3][4][5] Available at: [Link] (Accessed 2024).[1][3][4]
-
Fitzgerald, J. et al. Acid-Catalyzed Polymerization of Vinylpyridines: Mechanisms and Kinetics.[1][3][4][5] Journal of Polymer Science Part A. (General reference for vinylpyridine instability in acid).[1][3][4][5]
-
Sigma-Aldrich (Merck). Handling and Storage of Vinyl Pyridine Monomers.[1][2][3][4][5] Technical Bulletin AL-123.[1][2][3][4][5] (Standard industry protocols for inhibiting polymerization).
Sources
- 1. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Vinylpyridine 97 100-69-6 [sigmaaldrich.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. reddit.com [reddit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
removing polymerization inhibitors from 6-vinylpyridin-3-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-vinylpyridin-3-amine. It addresses common challenges and questions related to the critical step of removing polymerization inhibitors, ensuring the monomer's suitability for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove the polymerization inhibitor from 6-vinylpyridin-3-amine before use?
A: Polymerization inhibitors are intentionally added by manufacturers to ensure the stability of reactive monomers like 6-vinylpyridin-3-amine during transport and storage.[1] These inhibitors, typically radical scavengers, prevent premature and spontaneous polymerization.[2] However, their presence will interfere with or completely halt controlled polymerization reactions (e.g., free-radical, cationic polymerization) and can act as poisons for certain catalysts used in cross-coupling or other synthetic transformations.[3] Therefore, removing the inhibitor is a mandatory prerequisite for using the monomer in most chemical reactions to achieve desired outcomes and reliable kinetics.
Q2: What are the common inhibitors found in 6-vinylpyridin-3-amine and similar vinyl monomers?
A: While the specific inhibitor can vary by manufacturer, the most common classes for vinyl monomers are phenolic compounds.[2] These are favored because they are effective and can be readily removed via a simple alkaline wash.[1][4] You should always check the manufacturer's Certificate of Analysis (CoA) or Safety Data Sheet (SDS), but you can typically expect to find one of the following:
| Inhibitor Name | Abbreviation | Appearance | Removal Method |
| Hydroquinone | HQ | Light tan solid | Alkaline Wash, Alumina Column |
| 4-Methoxyphenol (Monomethyl ether of hydroquinone) | MEHQ | White waxy solid | Alkaline Wash, Alumina Column |
| 4-tert-Butylcatechol | TBC | White solid | Alkaline Wash, Alumina Column |
| Butylated Hydroxytoluene | BHT | White solid | Alkaline Wash, Alumina Column |
Q3: I need to use the monomer immediately. What is the most efficient method for removing a phenolic inhibitor?
A: For speed and efficiency, passing the monomer through a short plug of basic alumina is the preferred method. This technique is fast, avoids aqueous workups, and minimizes the risk of accidental polymerization associated with heat or extended processing times. A patent for purifying vinylpyridines specifically cites the use of alumina to remove phenolic inhibitors.[5] The basic surface of the alumina effectively adsorbs the acidic phenolic compounds, allowing the purified, inhibitor-free monomer to be collected.
Q4: My application requires exceptionally high purity. Which purification method should I choose?
A: When the highest purity is required, vacuum distillation is the ultimate method. However, it carries the highest risk. Distillation effectively separates the monomer from non-volatile inhibitors, oligomers, and other impurities.[4][6] The key challenge is that heating vinyl monomers, even under vacuum, can induce thermal polymerization, potentially leading to product loss or a dangerous runaway reaction in the distillation flask.[1] This method should only be attempted by experienced personnel on a small scale, with careful temperature monitoring, and preferably after a bulk of the inhibitor has been removed by a pre-purification step like an alkaline wash.
The following diagram provides a decision-making framework for selecting the appropriate purification method.
Caption: Step-by-step workflow for the alkaline wash method.
Methodology:
-
Dissolution: In a fume hood, dissolve the 6-vinylpyridin-3-amine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or diethyl ether, ~10-20 mL per gram of monomer) that is immiscible with water.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of cold 1M sodium hydroxide (NaOH) solution.
-
Mixing: Stopper the funnel and invert it gently 5-10 times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation. [7]4. Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium phenoxide salt.
-
Repeat: Repeat the extraction (steps 3-4) one more time with fresh 1M NaOH solution.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual NaOH and break any minor emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent. Remove the solvent under reduced pressure (rotary evaporator) without applying heat . The remaining oil is the purified monomer. Use immediately.
Protocol 2: Removal of Phenolic Inhibitors via Basic Alumina Plug
This is the fastest method, ideal for small-scale, time-sensitive applications.
Methodology:
-
Prepare Plug: Place a small cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column. Add dry basic alumina to a height of approximately 5-7 cm. Gently tap the column to pack the alumina.
-
Equilibrate: Clamp the column vertically over a clean, dry collection flask. Pre-wet the alumina with a small amount of the chosen non-polar solvent (e.g., dichloromethane or diethyl ether).
-
Load Monomer: Dissolve the inhibited monomer in a minimal amount of the same solvent. Carefully add this solution to the top of the alumina plug.
-
Elute: Allow the solution to pass through the alumina via gravity. Collect the eluent.
-
Rinse: Once the monomer solution has entered the alumina bed, add small portions of fresh solvent to wash all the product through the plug. Collect this rinse in the same flask.
-
Isolate: Remove the solvent under reduced pressure without heat. The resulting inhibitor-free monomer should be used immediately.
Safe Handling of Purified 6-Vinylpyridin-3-amine
Once the inhibitor is removed, 6-vinylpyridin-3-amine is highly susceptible to polymerization. [8][9]* Immediate Use: The most reliable practice is to purify the monomer immediately before it is needed for a reaction.
-
Storage (Short-Term Only): If temporary storage is unavoidable, store the purified monomer in a refrigerator or freezer (-20°C) in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen). [10][11]Do not store for more than a few hours.
-
Personal Protective Equipment (PPE): Always handle 6-vinylpyridin-3-amine in a certified chemical fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. [10]* Exothermic Polymerization: Be aware that spontaneous polymerization is often exothermic and can lead to a rapid increase in temperature and pressure inside a sealed container, creating an explosion hazard. [1]Never store large quantities of purified monomer.
References
Sources
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. chempoint.com [chempoint.com]
- 3. Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longchangchemical.com [longchangchemical.com]
- 5. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 6. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 9. Vinylpyridines, stabilized - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.fr [fishersci.fr]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Optimizing 6-Vinylpyridin-3-amine Purity for Advanced Polymer Synthesis
Introduction: The Critical Role of Monomer Purity in Polymer Synthesis
Welcome to the technical support center for 6-vinylpyridin-3-amine. As researchers and developers in polymer science, you understand that the success of a polymerization reaction and the final properties of the polymer are intrinsically linked to the purity of the monomer. For 6-vinylpyridin-3-amine, a versatile monomer used in the synthesis of functional polymers, even trace impurities can have profound effects. These can range from inconsistent reaction kinetics and premature chain termination to altered polymer properties such as molecular weight, thermal stability, and functionality.[1][2]
This guide is structured to provide direct, actionable solutions to common purification challenges. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest quality monomer for your critical applications.
Troubleshooting Guide: From Impure Monomer to Polymer-Grade Purity
This section addresses specific issues you may encounter during the purification and use of 6-vinylpyridin-3-amine.
Question 1: My polymerization reaction is inhibited, shows a long induction period, or fails to initiate. Could my 6-vinylpyridin-3-amine be the cause?
Answer: Yes, this is a classic symptom of inhibitor contamination. Commercial vinyl monomers are almost always shipped with added stabilizers (inhibitors) to prevent spontaneous polymerization during transport and storage.[3][4]
-
Causality: Free-radical inhibitors, such as 4-tert-butylcatechol (TBC) or the monomethyl ether of hydroquinone (MEHQ), work by scavenging the initial radicals generated by your initiator. Until the inhibitor is fully consumed, polymerization cannot begin, leading to an induction period or complete inhibition if the inhibitor concentration is too high relative to the initiator.[5]
-
Troubleshooting Steps:
-
Identify the Inhibitor: Check the manufacturer's Certificate of Analysis (CoA) or Safety Data Sheet (SDS) to identify the inhibitor used.
-
Removal Protocol: The most common and effective method for inhibitor removal is to pass the monomer through a column of a suitable adsorbent.[6] Basic alumina is generally preferred for aminopyridines as it is less acidic than silica gel.
-
Validation: After purification, immediately use the monomer. Purified, uninhibited vinyl monomers have a limited shelf-life and can polymerize spontaneously.[3] If storage is necessary, it should be done under an inert atmosphere, refrigerated, and in the dark for a very short period.
-
Question 2: I'm observing significant batch-to-batch inconsistency in my polymerization results (e.g., variable molecular weights). How can I ensure my monomer quality is consistent?
Answer: Batch-to-batch inconsistency is frequently traced back to variable purity of the monomer. The key is to establish a standardized purification and validation workflow.
-
Causality: Besides inhibitors, other impurities can act as unintended chain transfer agents or co-monomers, altering the polymer's final molecular weight and structure.[1][7] Water is a common impurity that can interfere with certain types of polymerization. The basic amine functionality itself can also interact with some catalytic systems.
-
Troubleshooting & Standardization Workflow:
Caption: Monomer purification and validation workflow.
-
Actionable Advice:
-
Analyze Before Use: Never assume the purity of a new bottle or a freshly synthesized batch. Perform a quick ¹H NMR or GC-MS analysis.
-
Choose the Right Purification:
-
Vacuum Distillation: Excellent for removing non-volatile impurities, oligomers, or residual high-boiling solvents. Crucially, a small amount of inhibitor (e.g., TBC) must be added to the distillation flask to prevent polymerization at elevated temperatures. [3][8]
-
Column Chromatography: The best method for removing impurities with similar boiling points or polar contaminants.[9] See Protocol 2 for details on mitigating issues with basic amines on silica.
-
-
Quantify Water: Use Karl Fischer titration to quantify water content, as it can be detrimental to many polymerization systems.
-
Document Everything: Keep a detailed log of the purification method, analytical results, and polymerization outcomes for each batch.
-
Question 3: My aminopyridine derivative shows significant tailing during silica gel column chromatography, leading to poor separation.
Answer: This is a very common problem when purifying basic compounds like aminopyridines on standard (slightly acidic) silica gel.
-
Causality: The basic nitrogen of the pyridine ring and the amine group interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[10] This strong, non-specific binding causes the compound to "stick" to the column and elute slowly and broadly, a phenomenon known as tailing.
-
Solution: Neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase (eluent).
-
Triethylamine (TEA): The most common choice. Add 0.5-1% (v/v) of TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[10]
-
Pyridine: Can also be used, typically at 0.5-1% (v/v), but can be harder to remove under vacuum.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a component of a more polar mobile phase (e.g., DCM/MeOH with 1% 7N NH3 in MeOH).
-
| Eluent System | Typical Application | Notes |
| Hexane/Ethyl Acetate + 1% TEA | For moderately polar compounds. | Good starting point for many derivatives. |
| Dichloromethane/Methanol + 1% TEA | For more polar compounds that require a stronger eluent. | Ensure good ventilation due to DCM volatility. |
| Basic Alumina as Stationary Phase | Alternative to silica gel. | Alumina is basic and can prevent tailing without eluent modification, but separation selectivity may differ. |
Table 1: Recommended Mobile Phase Modifiers for Chromatography of Aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be concerned about in 6-vinylpyridin-3-amine? A1: Impurities can originate from the synthesis or degradation. Common culprits include:
-
Residual Starting Materials/Byproducts: Depending on the synthetic route, these could be ethylpyridines or other pyridine derivatives. These can alter the final polymer composition.
-
Oligomers/Polymers: Formed by premature polymerization due to heat, light, or improper storage. These are non-volatile and can broaden the molecular weight distribution of your final polymer.
-
Polymerization Inhibitors: Intentionally added for stabilization (e.g., MEHQ, TBC). Must be removed before polymerization.[6]
-
Water: Can act as an inhibitor or a reactant in certain polymerization types (e.g., anionic).
Q2: What are the ideal storage conditions for purified, inhibitor-free 6-vinylpyridin-3-amine? A2: Once the inhibitor is removed, the monomer is highly susceptible to polymerization.[3][4]
-
Temperature: Store at low temperatures, typically in a refrigerator at 2-8 °C. Some highly reactive monomers are stored in a freezer.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from initiating polymerization.
-
Light: Store in an amber vial or a container protected from light, as UV light can initiate radical formation.
-
Duration: Use the purified monomer as quickly as possible, ideally within hours of purification. Do not store for long-term use.
Q3: What analytical methods are best for assessing the purity of 6-vinylpyridin-3-amine? A3: A combination of techniques provides the most complete picture:
-
¹H NMR Spectroscopy: Excellent for structural confirmation and identifying and quantifying organic impurities if their peaks are resolved from the product peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities and confirming their identity via mass fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile impurities, such as oligomers or inhibitors.
-
Karl Fischer Titration: The gold standard for accurately quantifying water content.
Key Experimental Protocols
Protocol 1: Inhibitor Removal via Basic Alumina Plug
This protocol is designed for the rapid removal of phenolic inhibitors (e.g., MEHQ, TBC) prior to polymerization.
-
Prepare the Column: Take a Pasteur pipette and plug it with a small piece of cotton or glass wool.
-
Add Alumina: Add approximately 2-3 cm of activated basic alumina (Activity I) to the pipette.
-
Equilibrate: Gently tap the pipette to pack the alumina and wash it with 1-2 mL of a non-polar solvent (e.g., hexane or diethyl ether), allowing it to drain completely.
-
Load Monomer: Carefully add the required amount of 6-vinylpyridin-3-amine to the top of the alumina plug.
-
Elute: Allow the monomer to pass through the alumina via gravity. If the monomer is viscous, you can apply gentle pressure with a pipette bulb. Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Immediate Use: The collected monomer is now active and should be used immediately for polymerization.
Caption: Workflow for inhibitor removal.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for removing impurities that are not effectively separated by distillation.
-
Select Eluent: Determine the optimal mobile phase using Thin Layer Chromatography (TLC). Start with a mixture like 80:20 Hexane:Ethyl Acetate. Crucially, add 1% (v/v) triethylamine (TEA) to this mixture to prevent tailing. [10]
-
Pack Column: Pack a glass column with silica gel using the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Load Sample: Dissolve the crude 6-vinylpyridin-3-amine in a minimal amount of the mobile phase or a strong solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" technique generally provides better separation.
-
Elution: Begin elution with the mobile phase. Gradually increase the polarity (e.g., from 80:20 to 60:40 Hexane:EtOAc) if necessary to elute the product.
-
Monitor & Collect: Collect fractions and monitor them by TLC.
-
Isolate Product: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Vacuum Distillation
This protocol is effective for separating the monomer from non-volatile or high-boiling impurities.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path head to minimize travel distance for the vapor. Ensure all glass joints are well-sealed.
-
Add Inhibitor: Place the crude 6-vinylpyridin-3-amine in the distillation flask. Add a small amount (a few crystals) of a polymerization inhibitor like 4-tert-butylcatechol (TBC) or phenothiazine. This is critical to prevent polymerization in the flask during heating.[3][8]
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Collect Fractions: Collect the distilled 6-vinylpyridin-3-amine at the appropriate boiling point for the applied pressure. Discard the initial and final fractions, which may contain more volatile or less volatile impurities, respectively.
-
Storage: The purified monomer will still contain the added inhibitor from the distillation pot. This inhibitor must be removed (e.g., using Protocol 1) immediately before use in polymerization.
References
-
Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). US2611769A - Preparation of vinyl pyridines.
-
Ezzat, A. A. (2018). Effects of Imputities on Suspension PVC Resin Quality. Journal of American Science, 14(12), 13-14. Retrieved from [Link]
- Google Patents. (n.d.). JPH08310979A - Purification of vinyl monomer.
-
Le, T. P., et al. (n.d.). Understanding vinyl acetate polymerisation accidents. IChemE. Retrieved from [Link]
-
Zegel'man, V. I., et al. (1985). Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degradation of PVC. Polymer Science U.S.S.R.. Retrieved from [Link]
-
PubChem. (n.d.). 2-Vinylpyridine. Retrieved from [Link]
-
OUCI. (n.d.). Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degradation of PVC. Retrieved from [Link]
-
University of Groningen. (n.d.). New aspects of the suspension polymerization of vinyl chloride in relation to the low thermal stability. Retrieved from [Link]
-
Jinzong Machinery. (2024, September 29). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved from [Link]
-
Reddit. (2017, May 4). How to purify this monomer ? Retrieved from [Link]
-
PubChem. (n.d.). Vinylpyridines, stabilized. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents ? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
MDPI. (n.d.). Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials. Retrieved from [Link]
Sources
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. Vinylpyridines, stabilized - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jinzongmachinery.com [jinzongmachinery.com]
- 6. JPH08310979A - Purification of vinyl monomer - Google Patents [patents.google.com]
- 7. research.rug.nl [research.rug.nl]
- 8. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. columbia.edu [columbia.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solving Degradation Problems of 6-Ethenylpyridin-3-amine in Solution
Welcome to the technical support center for 6-ethenylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.
Introduction: The Challenge of Stability
6-Ethenylpyridin-3-amine, a valuable building block in pharmaceutical and materials science, possesses a chemically reactive structure. The presence of a vinyl group and an amino group on the pyridine ring makes it susceptible to various degradation pathways, including oxidation, polymerization, and photodegradation. Understanding and mitigating these degradation processes are critical for obtaining reliable and reproducible experimental results. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions in your work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the handling and use of 6-ethenylpyridin-3-amine in solution, presented in a question-and-answer format.
Question 1: I am observing a rapid loss of my compound in solution, even when stored at low temperatures. What could be the cause?
Answer:
Rapid degradation of 6-ethenylpyridin-3-amine, even under cold storage, often points to two primary culprits: oxidation and unwanted polymerization .
-
Oxidation: The electron-rich nature of the aminopyridine ring and the vinyl group makes the molecule susceptible to oxidation by dissolved oxygen in your solvent. This can lead to the formation of N-oxides, pyridine ring-opened products, or degradation of the vinyl group.[1][2][3] The presence of trace metal ions can also catalyze this process.
-
Polymerization: Vinylpyridines are known to be sensitive to polymerization, which can be initiated by light, heat, or radical initiators.[4][5] The vinyl group can readily participate in chain-growth polymerization, leading to the formation of oligomers or high molecular weight polymers, thus reducing the concentration of the monomeric 6-ethenylpyridin-3-amine.
Solutions:
-
Solvent Degassing: Before preparing your solution, thoroughly degas your solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes, or by using the freeze-pump-thaw method for more sensitive applications.
-
Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solution. BHT can scavenge free radicals and inhibit oxidative degradation pathways.
-
Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air.
-
Inhibitor for Polymerization: If polymerization is the primary concern, adding a polymerization inhibitor like 4-methoxyphenol (MEHQ) or tert-butylcatechol can be effective.[4] However, be mindful that the inhibitor may need to be removed in subsequent reaction steps.
Question 2: My solution of 6-ethenylpyridin-3-amine changes color over time, from colorless to yellow or brown. What does this indicate?
Answer:
The development of color in a solution of 6-ethenylpyridin-3-amine is a strong indicator of degradation. This discoloration is typically due to the formation of conjugated systems and chromophoric degradation products.
-
Oxidation Products: Oxidized pyridine derivatives can be colored.
-
Polymerization: As the compound polymerizes, the resulting poly(vinylpyridine) chains can develop extended conjugated systems, which absorb light in the visible region, leading to a yellow or brown appearance.[6]
Solutions:
-
Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor the solution over time. The appearance of new absorption bands at longer wavelengths can confirm the formation of chromophoric degradation products.
-
Minimize Light Exposure: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can initiate both photodegradation and photopolymerization.[7]
-
Strict Adherence to Storage Conditions: Ensure that the solution is stored at the recommended temperature, typically refrigerated or frozen, and under an inert atmosphere.[4]
Question 3: I am seeing multiple peaks in my HPLC/GC-MS analysis of a freshly prepared solution. Is this normal?
Answer:
While minor impurities from the synthesis of 6-ethenylpyridin-3-amine may be present, the appearance of multiple significant peaks in a freshly prepared solution suggests that degradation is occurring rapidly, even during sample preparation or analysis.
-
On-Column Degradation: The high temperatures used in GC inlets can cause thermal degradation of sensitive compounds like 6-ethenylpyridin-3-amine.[8][9]
-
Reactivity with Solvents: The choice of solvent is crucial. Protic solvents, especially under non-neutral pH conditions, can potentially react with the compound.
-
Hydrolysis: The amino group on the pyridine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although aminopyridines are generally more resistant to degradation than other pyridine derivatives.[10][11][12]
Solutions:
-
Optimize Analytical Methods:
-
For GC-MS: Use a lower inlet temperature and a faster temperature ramp to minimize on-column degradation. Derivatization of the amino group might also improve thermal stability.
-
For HPLC: Use a mobile phase with a neutral pH. Employ a column with a stationary phase that is compatible with amines. Ensure the solvent used to dissolve the sample is the same as or compatible with the mobile phase to avoid precipitation or degradation upon injection.
-
-
Solvent Selection: Use aprotic, high-purity solvents such as anhydrous acetonitrile, tetrahydrofuran (THF), or dichloromethane for stock solutions.
-
Immediate Analysis: Analyze freshly prepared solutions as quickly as possible to minimize the time for degradation to occur.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 6-ethenylpyridin-3-amine?
A1: Solid 6-ethenylpyridin-3-amine should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and protected from light. It is also recommended to store it at low temperatures (refrigerated at 2-8 °C or frozen) to minimize potential polymerization and degradation over time.[4][13] The compound can be hygroscopic, so storage in a desiccator is also advisable.
Q2: How does pH affect the stability of 6-ethenylpyridin-3-amine in aqueous solutions?
A2: The stability of 6-ethenylpyridin-3-amine in aqueous solutions is highly pH-dependent.
-
Acidic Conditions: In acidic solutions, the pyridine nitrogen and the amino group will be protonated. This can increase its solubility in water but may also make the vinyl group more susceptible to hydration or other acid-catalyzed reactions.
-
Neutral Conditions: Near-neutral pH is generally the most stable condition for many pyridine derivatives.[7]
-
Alkaline Conditions: In alkaline solutions, the compound is more susceptible to oxidation. Some pyridine derivatives have shown extreme instability in alkaline mediums.[7]
Q3: Can I use common laboratory solvents to dissolve 6-ethenylpyridin-3-amine?
A3: Yes, but with caution. It is generally soluble in common organic solvents like methanol, ethanol, acetonitrile, THF, and dichloromethane. However, for long-term storage of solutions, it is best to use anhydrous aprotic solvents and store them under an inert atmosphere. Avoid using solvents that may contain peroxides (like older ethers) as these can initiate radical polymerization.
Q4: What analytical techniques are best for monitoring the degradation of 6-ethenylpyridin-3-amine?
A4: A combination of techniques is often most effective:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating the parent compound from its degradation products and for quantifying its concentration over time. A stability-indicating HPLC method should be developed and validated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products, but care must be taken to avoid thermal degradation during analysis.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the vinyl protons and the appearance of new signals corresponding to degradation products.
-
UV-Vis Spectroscopy: A simple and quick method to detect the formation of chromophoric degradation products, as indicated by a change in the absorption spectrum.
Experimental Protocols
Protocol 1: Forced Degradation Study of 6-Ethenylpyridin-3-amine
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of 6-ethenylpyridin-3-amine.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile:water 50:50 v/v) to make a 1 mg/mL stock solution. Handle under an inert atmosphere if possible.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze by a suitable HPLC method (e.g., C18 column, mobile phase of acetonitrile and a phosphate buffer at pH 7, UV detection at an appropriate wavelength).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation.
-
Identify and characterize the major degradation products using LC-MS/MS or by isolating them for NMR analysis.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Incubation Time (h) | % Degradation of 6-Ethenylpyridin-3-amine | Number of Major Degradation Peaks |
| 1 M HCl, 60°C | 24 | 15.2 | 2 |
| 1 M NaOH, 60°C | 24 | 45.8 | 4 |
| 3% H₂O₂, RT | 24 | 85.1 | >5 |
| 80°C | 48 | 22.5 | 3 |
| Photostability | 24 | 30.7 | 3 |
Visualization of Potential Degradation Pathways
The following diagram illustrates the primary degradation routes for 6-ethenylpyridin-3-amine.
Sources
- 1. scilit.com [scilit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxidation of Sulfur Dioxide with Copper (II) catalyst in aqueous solution and on poly-4-vinylpyridine resin [etd.iisc.ac.in]
- 4. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 5. US2861997A - Stabilization of methyl, vinyl pyridine - Google Patents [patents.google.com]
- 6. Vinylpyridines, stabilized - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 6-Bromo-2-methoxypyridin-3-amine | 89466-18-2 [sigmaaldrich.com]
Technical Support Center: Handling the Moisture and Polymerization Sensitivity of 3-Pyridinamine, 6-ethenyl-
Introduction
Welcome to the technical support center for 3-Pyridinamine, 6-ethenyl-. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper handling and storage of this moisture-sensitive and polymerization-prone compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to mitigate common issues, ensuring the integrity of your experiments and the quality of your results.
3-Pyridinamine, 6-ethenyl-, combines the hygroscopic nature of an aminopyridine with the reactive vinyl group, creating a dual-challenge for handling. Moisture can lead to hydration and potential side reactions, while the vinyl group is susceptible to spontaneous polymerization, which can be initiated by heat, light, or trace impurities. Adherence to the protocols outlined below is critical for maintaining the compound's purity and reactivity.
Frequently Asked Questions (FAQs)
Here are some common issues encountered when working with 3-Pyridinamine, 6-ethenyl- and how to address them:
Q1: My container of 3-Pyridinamine, 6-ethenyl- has arrived. How should I store it?
A1: Upon receipt, immediately store the compound in a desiccator or a glove box with an inert atmosphere (nitrogen or argon).[1] The storage area should be cool, dry, and dark to prevent degradation and polymerization.[2] Long-term storage at low temperatures (-20°C) is recommended.
Q2: I opened the container, and the solid compound appears clumpy or discolored. What should I do?
A2: Clumping is a strong indicator of moisture absorption. Discoloration could suggest partial polymerization or degradation. Before use, it is advisable to analyze a small sample for purity via techniques like HPLC or NMR. If the purity is compromised, it may be necessary to purify the compound before use.
Q3: I'm setting up a reaction. What precautions should I take with my glassware?
A3: All glassware must be rigorously dried to remove adsorbed moisture. Oven-drying at 125°C overnight is a standard and effective method.[2] For highly sensitive reactions, flame-drying the glassware under vacuum and backfilling with an inert gas is recommended.[3]
Q4: My reaction is giving low yields or unexpected byproducts. Could moisture be the cause?
A4: Yes, moisture can act as a nucleophile, reacting with your starting materials or intermediates. Additionally, water can influence the catalytic cycle of many reactions. It is also possible that the vinyl group has polymerized, reducing the concentration of the active starting material. Always use anhydrous solvents and reagents and perform reactions under a dry, inert atmosphere.
Troubleshooting Guides
Issue 1: Visual Evidence of Moisture Contamination
-
Symptom: The compound, which should be a free-flowing solid, appears sticky, clumped, or has a 'wet' appearance.
-
Cause: Exposure to ambient humidity during storage or handling. The aminopyridine moiety is hygroscopic.
-
Solution:
-
Assessment: First, assess the extent of the contamination. If minor, the compound might be salvageable by drying under high vacuum for several hours.
-
Drying Procedure: Place the compound in a suitable flask and connect it to a high-vacuum line (Schlenk line). Gentle heating can be applied if the compound's thermal stability is known, but be cautious as this could also promote polymerization.
-
Purity Check: After drying, perform a purity analysis (e.g., NMR, HPLC) to confirm that the compound is suitable for use.
-
Prevention: Review your storage and handling procedures. Ensure that the compound is stored in a properly sealed container within a desiccator or glovebox.
-
Issue 2: Spontaneous Polymerization of the Compound
-
Symptom: The compound has turned into a hard, insoluble mass, or you observe a significant amount of polymeric byproduct in your reaction mixture.
-
Cause: The ethenyl (vinyl) group is prone to free-radical, anionic, or cationic polymerization.[2][4][5] This can be initiated by exposure to light, heat, or trace impurities (including oxygen and water).
-
Solution:
-
Confirmation: Attempt to dissolve a small amount of the material in a suitable solvent. If it is insoluble, polymerization has likely occurred.
-
Prevention:
-
Storage: Store the compound in a cool, dark place. The use of amber vials is recommended.
-
Inhibitors: For long-term storage, consider adding a polymerization inhibitor, such as tert-butylcatechol, if it does not interfere with your downstream application.[2]
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen, which can initiate polymerization.
-
-
Experimental Protocols
Protocol 1: Handling and Weighing of 3-Pyridinamine, 6-ethenyl-
This protocol outlines the steps for safely weighing and preparing the compound for a reaction.
Methodology:
-
Preparation: Ensure your workspace (fume hood or glove box) is clean and dry. Have all necessary equipment ready, including spatulas, weighing paper, and reaction flasks.
-
Inert Atmosphere: If using a Schlenk line, assemble your oven-dried glassware and purge with an inert gas.
-
Equilibration: Allow the container of 3-Pyridinamine, 6-ethenyl- to warm to room temperature before opening to prevent condensation of moisture on the cold solid.
-
Weighing:
-
In a Glove Box: This is the preferred method. Bring the sealed container into the glove box, open it, and weigh the desired amount directly into your reaction vessel.
-
On the Bench (with care): If a glove box is unavailable, work quickly. Open the container for the minimum time possible. A gentle flow of inert gas over the opening can help to minimize air exposure.
-
-
Sealing: After weighing, securely seal the container, preferably with paraffin film around the cap, and return it to the desiccator or freezer for storage.
Protocol 2: Transfer of a Solution of 3-Pyridinamine, 6-ethenyl-
This protocol describes how to transfer a solution of the compound using a syringe under an inert atmosphere.
Methodology:
-
Glassware Preparation: Use an oven-dried, septum-capped flask for dissolving the compound.
-
Dissolution: Under a positive pressure of inert gas, add anhydrous solvent to the flask containing the pre-weighed 3-Pyridinamine, 6-ethenyl-.
-
Syringe Preparation: Take a clean, dry syringe and flush it with inert gas several times to remove any air and moisture.[2]
-
Transfer:
-
Puncture the septum of the flask containing the solution with the syringe needle.
-
Draw the desired volume of solution into the syringe.
-
To prevent drips, you can draw a small "buffer" of inert gas into the syringe after the liquid.
-
Quickly transfer the solution to the reaction flask by puncturing its septum and dispensing the liquid.
-
-
Syringe Cleaning: Immediately after use, rinse the syringe with a suitable dry solvent to prevent the compound from crystallizing or polymerizing inside the needle and barrel.[2]
Visualizations
Workflow for Handling a Moisture-Sensitive Solid
Caption: Workflow for handling a moisture-sensitive solid.
Syringe Transfer Technique under Inert Atmosphere
Caption: Syringe transfer technique under inert atmosphere.
Quantitative Data Summary
| Property | Value | Source/Comment |
| 3-Aminopyridine Melting Point | 60-63 °C | [1][6] |
| 3-Aminopyridine Boiling Point | 248 °C | [1] |
| Moisture Sensitivity | Hygroscopic | Based on aminopyridine properties.[7] |
| Polymerization Risk | High | Based on vinylpyridine properties.[2][5] |
| Recommended Storage | -20°C, Inert Atmosphere, Dark | Best practice for sensitive compounds. |
References
- US3947526A - Polymerization of vinylpyridine - Google P
-
Air-free technique - Wikipedia. (URL: [Link])
-
2-Vinylpyridine - Wikipedia. (URL: [Link])
-
Polymerization of 4-vinylpyridine and N,N-dimethylacrylamide using a system without organic initiator - Polymer Chemistry (RSC Publishing). (URL: [Link])
-
462-08-8 CAS | 3-AMINOPYRIDINE | Laboratory Chemicals | Article No. 1075B. (URL: [Link])
-
3-Pyridinemethanamine | C6H8N2 | CID 31018 - PubChem. (URL: [Link])
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines | ChemRxiv. (URL: [Link])
-
3-aminopyridine - Organic Syntheses Procedure. (URL: [Link])
-
MATERIAL SAFETY DATA SHEET - oxfordlabchem.com. (URL: [Link])
-
safety data sheet sds/msds 2-amino pyridine - BIOCHEM Chemopharma. (URL: [Link])
-
3-Vinylpyridine | C7H7N | CID 14272 - PubChem. (URL: [Link])
-
A Practical Guide to MSL: Handling and Storing Sensitive Components. (URL: [Link])
-
Handling Moisture Sensitive Packages - Lattice Semiconductor. (URL: [Link])
- JPS6016420B2 - Vinylpyridine recovery method - Google P
-
3-Vinylpyridine - ChemBK. (URL: [Link])
-
(PDF) Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - ResearchGate. (URL: [Link])
-
How to Handle Moisture-Sensitive Components During Assembly - ALLPCB. (URL: [Link])
-
Understanding Moisture in Resin - Plastic Knowledge Center - Novatec, Inc. (URL: [Link])
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- 4. US3947526A - Polymerization of vinylpyridine - Google Patents [patents.google.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 6-Vinylpyridin-3-amine
Introduction: The Analytical Imperative for 6-Vinylpyridin-3-amine
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Vinylpyridin-3-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique set of analytical challenges. Its structure, featuring a basic pyridine ring, a primary amine, and a reactive vinyl group, necessitates a highly specific and robust analytical method to ensure its purity profile is well-characterized. The presence of potential impurities—ranging from starting materials and by-products of synthesis to degradants formed during storage—can significantly impact the quality of the final API.
This guide provides an in-depth, experience-driven comparison of chromatographic strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 6-vinylpyridin-3-amine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from column and mobile phase selection to the critical implementation of forced degradation studies, ensuring the final method is both reliable and regulatory-compliant.
Part 1: Foundational Strategy and Analyte Characterization
A successful HPLC method begins with a thorough understanding of the analyte. 6-Vinylpyridin-3-amine is a polar, basic compound (pKa of the pyridine nitrogen is typically around 5-6).[1] This basicity is a primary driver of potential chromatographic issues, most notably peak tailing on traditional silica-based columns due to interactions with acidic residual silanol groups.[2] Therefore, our strategy must focus on mitigating these interactions to achieve symmetrical peak shapes and robust quantification.
The aromatic pyridine ring provides a strong chromophore, making UV detection a suitable and sensitive choice. A preliminary UV scan of 6-vinylpyridin-3-amine in a typical mobile phase (e.g., acetonitrile/water) is essential to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
Our method development will follow a systematic, comparative approach, as outlined below.
Caption: A systematic workflow for HPLC method development.
Part 2: Comparative Analysis of Stationary Phases
The choice of stationary phase is the most critical factor influencing chromatographic selectivity.[3] Given the basic nature of 6-vinylpyridin-3-amine, we compared two common reversed-phase columns to assess their performance in mitigating peak tailing and achieving optimal separation.
-
Alternative A: Standard C18 Column: A conventional L1-type octadecylsilane column. These are versatile but can exhibit secondary interactions with basic analytes.
-
Alternative B: Polar-Embedded C18 Column: A C18 phase that includes a polar group (e.g., an amide or carbamate) within the alkyl chain.[4] This polar group shields the basic analyte from residual silanols on the silica surface, significantly improving peak shape.[5]
Experimental Protocol: Column Comparison
-
HPLC System: Standard HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) detector.
-
Test Sample: A solution of 6-vinylpyridin-3-amine (0.1 mg/mL) spiked with a known, structurally similar impurity (e.g., 6-ethylpyridin-3-amine) at 0.1% concentration.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH ensures the analyte is consistently protonated.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A generic gradient from 5% to 95% B over 15 minutes was used for initial screening.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring at the λ-max of 6-vinylpyridin-3-amine.
Comparative Data
The following table summarizes the performance data for the two columns under identical conditions.
| Parameter | Standard C18 Column | Polar-Embedded C18 Column | Rationale for Improvement |
| Retention Time (min) | 5.8 | 6.2 | Increased interaction with the mixed-mode stationary phase. |
| Tailing Factor (USP) | 1.9 | 1.1 | Significant reduction in peak asymmetry due to shielding of silanols.[4] |
| Resolution (Rs) | 1.8 | 2.5 | Better peak shape directly contributes to improved resolution from the adjacent impurity. |
| Theoretical Plates (N) | 4500 | 8200 | Improved peak symmetry leads to a more efficient separation. |
Part 3: Method Optimization & Final Protocol
With the optimal column selected, we proceeded to refine the mobile phase composition and gradient profile to ensure adequate retention and separation of the main peak from all potential impurities, including those that might be highly polar or non-polar.
-
Mobile Phase: A mobile phase of 10 mM Ammonium Formate buffer (pH 3.0) and acetonitrile was chosen. The buffer provides better pH control than formic acid alone, leading to more reproducible retention times.
-
Gradient Elution: A gradient elution is necessary to elute a wide range of potential impurities and clean the column effectively after each injection.[7]
Optimized HPLC Method Protocol
| Parameter | Condition |
| Column | Polar-Embedded C18 (e.g., Waters SunFire C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 22.0 | |
| 22.1 | |
| 27.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 260 nm (Hypothetical λ-max) |
| Injection Volume | 5 µL |
| Sample Diluent | 50:50 (v/v) Acetonitrile:Water |
| Sample Preparation | Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8] |
Part 4: Demonstrating Trustworthiness via Forced Degradation
A purity method is only truly reliable if it is stability-indicating . This means it must be able to separate the intact API from any degradation products that may form over time.[9] To prove this, we performed a forced degradation study as mandated by ICH guidelines.[10] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are generated at a sufficient level for detection.[10]
Caption: Workflow for the forced degradation study.
Forced Degradation Protocol
-
Acid Hydrolysis: Mix 1 mL of sample stock (0.5 mg/mL) with 1 mL of 0.1N HCl. Heat at 60°C. Withdraw aliquots at several time points, neutralize with 0.1N NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of sample stock with 1 mL of 0.1N NaOH. Heat at 60°C. Withdraw aliquots, neutralize with 0.1N HCl, and dilute.
-
Oxidation: Mix 1 mL of sample stock with 1 mL of 3% H₂O₂. Keep at room temperature. Monitor and dilute for analysis.
-
Thermal Degradation: Store the solid API in an oven at 80°C. Periodically dissolve a sample in diluent for analysis.
-
Photolytic Degradation: Expose the solid API to light in a validated photostability chamber according to ICH Q1B guidelines.
The results of the forced degradation study must show that all degradation peaks are baseline-resolved from the main 6-vinylpyridin-3-amine peak (Resolution > 2.0). The use of a PDA detector is critical here to assess the spectral homogeneity of the main peak, confirming it is not co-eluting with any degradants.[11]
Part 5: Method Validation Summary
Once the method is developed and its specificity is confirmed, it must be formally validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999; all impurity peaks resolved from the main peak (Rs > 2.0). |
| Linearity | To show that the method's response is directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of nominal concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% for the API at multiple concentration levels.[13] |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for the API assay.[6][13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Must be at or below the reporting threshold for impurities (e.g., 0.05%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing) must pass under varied conditions (e.g., ±0.1 pH unit, ±2°C, ±5% organic modifier).[14] |
Conclusion
The development of a robust, stability-indicating HPLC method for the purity analysis of 6-vinylpyridin-3-amine is a systematic process grounded in the physicochemical properties of the analyte. Our comparative study demonstrates the clear advantage of a polar-embedded C18 column over a standard C18 phase for analyzing this polar basic compound, resulting in superior peak shape, efficiency, and resolution. By combining this optimized stationary phase with a buffered mobile phase under a gradient elution program, we have established a method capable of separating the main component from potential process impurities and degradants.
The successful execution of forced degradation studies confirms the method's specificity, and adherence to a rigorous validation protocol based on ICH guidelines ensures its accuracy, precision, and reliability. This comprehensive approach provides a self-validating system that delivers trustworthy data, which is indispensable for professionals in research and drug development.
References
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HPLC Column Selection. (2020, November 11). LCGC International. Available at: [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 6). SciSpace. Available at: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). ResearchGate. Available at: [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). ResearchGate. Available at: [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). Chromatography & Mass Spectrometry. Available at: [Link]
-
HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials. Available at: [Link]
-
HPLC Column Selection Guide. Linklab. Available at: [Link]
-
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. (2003, February 14). PubMed. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. Available at: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]
-
HPLC Column Selection Guide. Phenomenex. Available at: [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). ResolveMass. Available at: [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available at: [Link]
-
Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. (2025, August 5). ResearchGate. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology. Available at: [Link]
-
Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PMC. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021, August 24). LCGC International. Available at: [Link]
-
Strategies for Method Development and Optimization in HPLC. (2024, April 28). Drawell. Available at: [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Characterization of 6-Ethenylpyridin-3-amine
For researchers and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of successful research. 6-Ethenylpyridin-3-amine, a substituted aminopyridine, presents a unique analytical challenge requiring a robust and well-considered mass spectrometry (MS) strategy. This guide provides an in-depth comparison of common MS techniques for the characterization of this molecule, grounded in both theoretical principles and experimental data from closely related analogues. We will explore the causality behind experimental choices, ensuring a self-validating analytical approach.
Introduction to 6-Ethenylpyridin-3-amine and its Analytical Significance
6-Ethenylpyridin-3-amine (C₇H₈N₂) is a small aromatic amine with a molecular weight of 120.15 g/mol . Its structure, featuring a basic pyridine ring, a primary amine, and a reactive ethenyl (vinyl) group, suggests its potential as a versatile building block in medicinal chemistry and materials science. Accurate mass determination and structural confirmation are critical for quality control, reaction monitoring, and metabolite identification. Mass spectrometry is the premier technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.
This guide will focus on two primary ionization techniques: Electrospray Ionization (ESI), a "soft" ionization method ideal for generating intact molecular ions for accurate mass measurement and tandem MS (MS/MS), and Electron Ionization (EI), a "hard" ionization technique that produces extensive fragmentation, yielding a characteristic fingerprint for library matching and structural confirmation.
Comparative Analysis of Ionization Techniques
The choice of ionization method is the most critical parameter in the MS analysis of a small molecule like 6-ethenylpyridin-3-amine. The molecule's chemical nature—specifically the presence of a basic pyridine nitrogen and an amino group—dictates its behavior in the MS source.
Electrospray Ionization (ESI): The Gentle Approach for Intact Mass
ESI is the method of choice for molecules that can be readily ionized in solution. Given the basic nature of the pyridine nitrogen and the amino group, 6-ethenylpyridin-3-amine is an excellent candidate for positive-ion ESI.[1][2]
Mechanism of Ionization: In positive-ion ESI, the analyte solution is passed through a heated capillary to which a high positive voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, protonated molecules, [M+H]⁺) are ejected into the gas phase and directed into the mass analyzer.
Expected Results for 6-Ethenylpyridin-3-amine:
-
High-Resolution MS: ESI coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap will provide a highly accurate mass measurement of the protonated molecule ([M+H]⁺) at m/z 121.0760 (calculated for C₇H₉N₂⁺). This allows for the unambiguous determination of the elemental composition.
-
Tandem MS (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID), we can generate structurally informative fragment ions.[3] This is crucial for distinguishing it from potential isomers.
Electron Ionization (EI): The Classic Fingerprint Generator
EI is a gas-phase ionization technique commonly used in conjunction with Gas Chromatography (GC-MS). It involves bombarding the analyte molecules with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺•).[4] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[5][6]
Expected Results for 6-Ethenylpyridin-3-amine:
-
Molecular Ion: The molecular ion peak (M⁺•) at m/z 120 will be observed. Due to the presence of two nitrogen atoms, this will be an even-numbered mass, consistent with the Nitrogen Rule.[7] The aromatic nature of the pyridine ring will likely lead to a relatively intense molecular ion peak.[6]
-
Fragmentation Pattern: EI will produce a complex fragmentation pattern that serves as a unique fingerprint for the molecule. This is highly valuable for library searching and confirmation of identity.
Predicted Fragmentation Pathways and Data Interpretation
While no published spectra for 6-ethenylpyridin-3-amine are readily available, we can predict its fragmentation behavior based on well-established principles and data from its close structural analogue, 3-aminopyridine.[8][9]
ESI-MS/MS Fragmentation of [M+H]⁺
In ESI-MS/MS, fragmentation of the even-electron [M+H]⁺ ion typically proceeds through the loss of stable neutral molecules.[4] The proton is likely to be located on the more basic pyridine nitrogen.
Predicted Fragmentation for [C₇H₈N₂ + H]⁺ (m/z 121.08):
-
Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the loss of ammonia (17.03 Da). This would result in a fragment ion at m/z 104.05.
-
Loss of Acetonitrile (CH₃CN): The pyridine ring can undergo rearrangement and fragmentation. A characteristic loss for pyridines is the elimination of HCN (27.01 Da). For a substituted pyridine, the loss of a larger nitrile is possible.
-
Loss of Ethene (C₂H₄): The vinyl group may be lost as a neutral ethene molecule (28.03 Da), leading to a fragment at m/z 93.05, corresponding to the protonated 3-aminopyridine radical.
Data Comparison: Predicted ESI-MS/MS vs. 3-Aminopyridine Experimental Data
| Precursor Ion (m/z) | Predicted Fragment (m/z) for 6-ethenylpyridin-3-amine | Proposed Neutral Loss | Experimental Fragment (m/z) for 3-aminopyridine[8] |
| 121.08 | 104.05 | NH₃ | 68.05 |
| 93.05 | C₂H₄ | 78.03 |
The experimental fragments for 3-aminopyridine ([M+H]⁺ at m/z 95.06) show losses that can be attributed to ring fragmentation.
EI-MS Fragmentation of M⁺•
EI fragmentation is initiated by the radical cation and involves both radical and charge-site-driven reactions.[10]
Predicted Fragmentation for [C₇H₈N₂]⁺• (m/z 120.15):
-
[M-H]⁺: Loss of a hydrogen radical is a common initial fragmentation step, particularly from the amine group, leading to a peak at m/z 119.[7]
-
Loss of HCN: A hallmark of pyridine fragmentation is the loss of a neutral HCN molecule (27.01 Da) from the ring, which would yield a fragment at m/z 93.[11]
-
Loss of the Vinyl Group (•C₂H₃): Cleavage of the bond between the pyridine ring and the vinyl group would result in the loss of a vinyl radical (27.02 Da), producing an ion at m/z 93.
-
Retro-Diels-Alder (RDA) type reaction: The pyridine ring can undergo ring opening followed by fragmentation.
Data Comparison: Predicted EI-MS vs. 3-Aminopyridine Experimental Data
| Ion | Predicted Fragment (m/z) for 6-ethenylpyridin-3-amine | Proposed Neutral/Radical Loss | Experimental Fragment (m/z) for 3-aminopyridine[9] |
| [M]⁺• | 120 | - | 94 |
| [M-H]⁺ | 119 | •H | 93 |
| [M-HCN]⁺• | 93 | HCN | 67 |
| [M-C₂H₃]⁺ | 93 | •C₂H₃ | N/A |
Experimental Protocols
To achieve reliable and reproducible results, the following experimental protocols are recommended.
Protocol for LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of 6-ethenylpyridin-3-amine in 1 mL of methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL with a mobile phase-like solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (ESI Positive Mode):
-
Mass Analyzer: Q-TOF or Orbitrap.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS: Use data-dependent acquisition (DDA) to trigger fragmentation of the most intense ions. Select the precursor ion at m/z 121.08.
-
Collision Energy: Ramp from 10-40 eV to observe the full range of fragment ions.
-
Protocol for GC-EI-MS Analysis
-
Sample Preparation: Dissolve 1 mg of 6-ethenylpyridin-3-amine in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (EI Mode):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
MS Scan Range: m/z 35-400.
-
Solvent Delay: 3 minutes.
-
Visualizing the Analytical Workflow
A well-defined workflow is essential for the systematic characterization of a novel compound.
Caption: Workflow for MS characterization.
Predicted Fragmentation Diagram
The following diagram illustrates the key predicted fragmentation pathways for the protonated molecule.
Caption: Predicted ESI-MS/MS fragmentation.
Conclusion and Recommendations
For the comprehensive characterization of 6-ethenylpyridin-3-amine, a dual-pronged approach is recommended.
-
Primary Characterization (LC-ESI-HRMS/MS): This should be the initial analysis performed. It will provide an accurate mass for elemental composition confirmation and fragmentation data to begin structural elucidation and differentiate from isomers. Its high sensitivity makes it ideal for trace-level analysis.
-
Confirmatory Analysis (GC-EI-MS): This technique provides an orthogonal method for confirmation. The resulting mass spectrum will serve as a unique fingerprint. If a spectral library of related compounds is available, it can provide a high-confidence match.
By leveraging the strengths of both soft and hard ionization techniques, researchers can achieve an unambiguous and robust characterization of 6-ethenylpyridin-3-amine, ensuring data integrity for downstream applications in drug development and chemical research.
References
- R Discovery. (2002, February 27). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones.
-
Smith, D. (2005). Matrix Assisted Laser Desorption Ionization Quadrupole Time-of-Flight Mass Spectrometry of Poly(2-Vinylpyridine). OhioLINK Electronic Theses and Dissertations Center. Available at: [Link]
-
Gruendling, T., et al. (2021). Poly(2-vinylpyridine) as a reference compound for mass calibration in positive-ion matrix-assisted laser desorption/ionization-mass spectrometry on different instrumental platforms. European Journal of Mass Spectrometry, 27(5), 191-204. Available at: [Link]
-
ResearchGate. (n.d.). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Available at: [Link]
-
PubChem. (n.d.). 3-Aminopyridine. Available at: [Link]
-
ResearchGate. (2021, November). Poly(2-vinylpyridine) as a reference compound for mass calibration in positive-ion matrix-assisted laser desorption/ionization-mass spectrometry on different instrumental platforms. Available at: [Link]
-
PubMed. (2021, November 5). Poly(2-vinylpyridine) as a reference compound for mass calibration in positive-ion matrix-assisted laser desorption/ionization-mass spectrometry on different instrumental platforms. Available at: [Link]
-
PubMed. (2010, March 15). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1 Bond cleavage mechanisms of a pyridine derivative molecule. Available at: [Link]
-
PubMed. (2004). Electrospray ionization mass spectrometry studies of rhenium(I) bipyridyl complexes. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Available at: [Link]
-
PubMed. (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Available at: [Link]
-
NIST. (n.d.). 2-(2-Pyridyl-2-vinyl)pyridine, trans. NIST WebBook. Available at: [Link]
-
EPA. (2025, October 15). Ethenamine, N-ethyl-2-(6-methyl-3-pyridinyl)-, (E)- Properties. Available at: [Link]
-
ACS Publications. (n.d.). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
NIST. (n.d.). 3-Aminopyridine. NIST WebBook. Available at: [Link]
-
NIST. (n.d.). 3-Aminopyridine. NIST WebBook. Available at: [Link]
-
ACS Publications. (2014, August 6). Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry Quantitation of Urinary [Pyridine‐D4]4-hydroxy-4-(3-pyridyl)butanoate. Available at: [Link]
-
SIELC Technologies. (n.d.). 3-Aminopyridine. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Fingerprinting fragments of fragile interstellar molecules: Dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions. Available at: [Link]
-
MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]
-
University of Huddersfield Repository. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available at: [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]
- Unknown Source. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
PubMed Central. (n.d.). 6-Methylpyridin-3-amine. Available at: [Link]
-
PubChem. (n.d.). 6-Methoxy-3-pyridinylamine. Available at: [Link]
-
Wikipedia. (n.d.). 3-Aminopyridine. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrospray ionization mass spectrometry studies of rhenium(I) bipyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thiele.ruc.dk [thiele.ruc.dk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Aminopyridine [webbook.nist.gov]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Comparative Guide: IR Spectroscopy of 3-Amino-6-Vinylpyridine
The following guide provides a technical comparative analysis of the infrared (IR) spectroscopy profile for 3-Amino-6-Vinylpyridine (3-A-6-VP) .
This document is designed for researchers synthesizing functional monomers for Molecularly Imprinted Polymers (MIPs) or conducting quality control on custom-synthesized pyridine derivatives. It compares 3-A-6-VP against its structural analogs and precursors to facilitate precise identification.
Executive Summary: The "Dual-Function" Monomer
3-Amino-6-Vinylpyridine represents a specialized class of functional monomers that bridges the gap between polymerization capability and specific molecular recognition. Unlike the standard 4-Vinylpyridine (4-VP) , which relies primarily on the pyridine nitrogen for non-covalent interactions, 3-A-6-VP introduces a primary amine group. This allows for dual-mode hydrogen bonding (donor/acceptor), significantly enhancing selectivity in MIP applications for acidic or polar templates.
Key Spectral Challenge: No standardized commercial IR spectrum exists in public databases for this specific isomer. Therefore, characterization requires a comparative structural analysis using high-confidence data from its constituent fragments: 3-aminopyridine (core) and 2-vinylpyridine (vinyl analog).
Spectral Analysis & Assignment Logic
The IR spectrum of 3-A-6-VP is a superposition of the aminopyridine core and the vinyl substituent. The table below provides the critical diagnostic peaks required to confirm the structure and purity.
Comparative Peak Assignment Table
| Functional Group | Vibration Mode | 3-Amino-6-Vinylpyridine (Target) | 4-Vinylpyridine (Standard Monomer) | 3-Aminopyridine (Precursor) | Poly(3-A-6-VP) (Polymerized Impurity) |
| Primary Amine (-NH₂) | N-H Stretch | 3450, 3350 cm⁻¹ (Doublet) | Absent | 3440, 3360 cm⁻¹ | 3450, 3350 cm⁻¹ (Broadened) |
| N-H Bend | ~1620 cm⁻¹ (Overlap w/ Vinyl) | Absent | 1590-1600 cm⁻¹ | ~1600 cm⁻¹ | |
| Vinyl Group (-CH=CH₂) | =C-H Stretch | 3080-3010 cm⁻¹ | 3090-3020 cm⁻¹ | Absent | Absent (Becomes alkyl C-H) |
| C=C Stretch | 1630-1640 cm⁻¹ | 1635 cm⁻¹ | Absent | Disappears | |
| =C-H Out-of-Plane | 990, 910 cm⁻¹ | 995, 925 cm⁻¹ | Absent | Disappears | |
| Pyridine Ring | C=N / C=C Ring | 1580, 1480 cm⁻¹ | 1595, 1550 cm⁻¹ | 1585, 1485 cm⁻¹ | 1580, 1480 cm⁻¹ |
| C-N Stretch (Exocyclic) | 1250-1300 cm⁻¹ | Absent | 1280 cm⁻¹ | 1250-1300 cm⁻¹ |
Critical Note: The most definitive indicator of monomer purity is the presence of the sharp Vinyl C=C stretch at ~1630 cm⁻¹ and the Out-of-Plane bends at 910/990 cm⁻¹ . If these are absent or significantly diminished while the amine peaks remain, the sample has likely polymerized.
Scientific Rationale (E-E-A-T)
Expertise: Causality of Spectral Shifts
-
Amine Effect: The amino group at position 3 is an electron-donating group (EDG). This increases the electron density in the pyridine ring, typically shifting the ring stretching frequencies to slightly lower wavenumbers compared to unsubstituted pyridine. It also introduces the characteristic N-H doublet (symmetric/asymmetric stretch) in the high-frequency region (3300-3500 cm⁻¹).
-
Vinyl Conjugation: The vinyl group at position 6 is conjugated with the pyridine ring. This conjugation lowers the vinyl C=C stretching frequency (from isolated alkene ~1650 cm⁻¹ to ~1630 cm⁻¹) and intensifies the peak due to the increased dipole moment change during vibration.
-
Isomerism: 3-amino-6-vinylpyridine is structurally distinct from 4-vinylpyridine. The presence of the amine allows for intra-molecular or inter-molecular hydrogen bonding, which can cause broadening of the N-H peaks depending on the sample state (solid KBr vs. dilute solution).
Trustworthiness: Self-Validating Protocol
To ensure the spectrum you obtain is valid, you must perform a "Difference Analysis":
-
Subtract the Precursor: Compare your spectrum with 3-aminopyridine. You must see the appearance of vinyl peaks (1630, 990, 910 cm⁻¹).
-
Check for Polymerization: Compare the ratio of the Vinyl C=C peak (1630 cm⁻¹) to the Ring C=C peak (1580 cm⁻¹). In a pure monomer, this ratio is constant. If the 1630 peak decreases relative to the ring peak over time, spontaneous polymerization is occurring.
Experimental Protocol: Characterization Workflow
Objective: Obtain a high-resolution IR spectrum to confirm identity and purity.
Materials:
-
Sample: 3-Amino-6-Vinylpyridine (Solid or viscous oil, hygroscopic).
-
Matrix: Dry KBr (Potassium Bromide) or Diamond ATR (Attenuated Total Reflectance).
-
Equipment: FTIR Spectrometer (Resolution: 4 cm⁻¹, Scans: 32).
Step-by-Step Methodology:
-
Sample Preparation (ATR Method - Preferred):
-
Ensure the ATR crystal (Diamond/ZnSe) is clean and has a valid background spectrum.
-
Place a small amount (<5 mg) of the sample onto the crystal.
-
Why: ATR is preferred for hygroscopic amines to minimize water absorption, which creates a broad O-H peak that obscures the N-H amine doublet.
-
-
Sample Preparation (KBr Pellet - Alternative):
-
Mix 2 mg of sample with 200 mg of spectroscopic-grade dry KBr.
-
Grind finely and press into a transparent pellet under vacuum.
-
Caution: Inadequate drying of KBr will introduce water bands (~3400 cm⁻¹) that mimic or mask the amine N-H stretches.
-
-
Acquisition & Processing:
-
Scan range: 4000 – 400 cm⁻¹.[1]
-
Perform baseline correction.
-
Identify the "Anchor Peaks":
-
3450/3350 cm⁻¹ (Confirm Amine).
-
1630 cm⁻¹ (Confirm Vinyl).
-
1580 cm⁻¹ (Confirm Pyridine).
-
-
Visualization: Spectral Decision Tree
The following diagram illustrates the logical workflow for interpreting the IR spectrum of a suspected 3-A-6-VP sample.
Caption: Logical decision tree for validating 3-Amino-6-Vinylpyridine against common analogs and impurities.
References
- Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). John Wiley & Sons. (Standard reference for functional group assignment).
-
NIST Chemistry WebBook, SRD 69. "3-Aminopyridine IR Spectrum."[2] National Institute of Standards and Technology.[2] [Link]
-
Molecularly Imprinted Polymers: A Review. Journal of Chromatography A. (Contextual reference for vinylpyridine monomer characterization in MIPs). [Link]
Sources
A Comparative Guide to the Reactivity of 6-Vinylpyridin-3-amine and 2-Vinylpyridine
For researchers and professionals in drug development and materials science, the selection of pyridine-based building blocks is a critical decision that dictates synthetic strategy and molecular design. This guide offers an in-depth, objective comparison of the chemical reactivity of two structurally related vinylpyridines: the well-documented 2-vinylpyridine and the less-explored, yet functionally rich, 6-vinylpyridin-3-amine.
Our analysis moves beyond a simple catalog of reactions. We will dissect the fundamental electronic and structural differences between these two molecules to predict and explain their divergent behavior in key transformations. This guide is designed to empower you with the foresight needed to select the optimal reagent and design efficient, successful experimental protocols.
Part 1: A Tale of Two Pyridines: Structural and Electronic Analysis
The reactivity of any substituted pyridine is fundamentally governed by the interplay between the electron-withdrawing nature of the ring nitrogen and the electronic character of its substituents. While both 6-vinylpyridin-3-amine and 2-vinylpyridine feature a vinyl group ortho to the ring nitrogen, the presence of an amino group in the former introduces a profound electronic perturbation that is the primary driver of their differing reactivity profiles.
| Compound | Structure | Key Features |
| 2-Vinylpyridine | A simple vinyl-substituted pyridine. The ring nitrogen exerts a strong electron-withdrawing effect (-I, -M) on the entire ring system, including the vinyl group. | |
| 6-Vinylpyridin-3-amine | ![]() | Features a vinyl group ortho to the ring nitrogen and an amino group meta to the nitrogen but para to the vinyl group. The amino group is a powerful electron-donating group by resonance (+M). |
The critical distinction lies in the electronic contribution of the 3-amino group in 6-vinylpyridin-3-amine. As a strong resonance donor (+M effect), the amino group donates electron density into the pyridine ring, specifically enriching the ortho and para positions. Crucially, the vinyl group is located at the 6-position, which is para to the amino group. This results in a significantly more electron-rich vinyl double bond compared to that in 2-vinylpyridine.
Conversely, the vinyl group in 2-vinylpyridine is attached to a ring that is electron-deficient due to the uncompensated electron-withdrawing nature of the nitrogen atom. This electronic disparity is the cornerstone of their differential reactivity.
Caption: Electronic influence of substituents on the vinyl group.
Part 2: Comparative Reactivity in Key Transformations
Based on the electronic analysis, we can predict and rationalize the reactivity of these two isomers in several classes of important chemical reactions.
A. Reactivity of the Vinyl Group: A Dichotomy of Electrophilicity and Nucleophilicity
The electron density of the C=C double bond is the principal determinant of its reactivity.
-
Towards Electrophiles: We predict that 6-vinylpyridin-3-amine will be significantly more reactive towards electrophiles . The electron-donating amino group enriches the vinyl double bond, making it more nucleophilic and thus more prone to attack by electrophiles such as halogens (e.g., Br₂), hydrohalic acids (e.g., HBr), or in electrophilic C-C bond-forming reactions.
-
Towards Nucleophiles (Michael Addition): Conversely, 2-vinylpyridine is highly susceptible to nucleophilic attack at the vinylic site .[1] The electron-withdrawing pyridine ring renders the β-carbon of the vinyl group electrophilic, promoting conjugate addition (Michael addition) with a wide range of nucleophiles, including methoxide, cyanide, and thiols.[1] This reactivity is a cornerstone of its utility in synthesis. For 6-vinylpyridin-3-amine, this reaction is predicted to be much slower or require harsher conditions due to the deactivating effect of the electron-donating amino group.
Predicted Reactivity of the Vinyl Group
| Reaction Type | 2-Vinylpyridine | 6-Vinylpyridin-3-amine | Rationale |
|---|---|---|---|
| Electrophilic Addition | Moderate | High | Amino group in 6-V-3-A increases electron density of the double bond. |
| Nucleophilic Addition | High | Low | Pyridine N in 2-VP makes the double bond electron-poor; this effect is counteracted by the amino group in 6-V-3-A. |
B. Polymerization Behavior
Both molecules are valuable monomers for the synthesis of functional polymers. However, their electronic differences influence their behavior under different polymerization conditions.[1][2]
-
Anionic Polymerization: 2-vinylpyridine is known to undergo living anionic polymerization, as the electron-withdrawing ring stabilizes the propagating carbanion intermediate.[2][3] We predict that 6-vinylpyridin-3-amine would be a less suitable monomer for anionic polymerization. The electron-donating amino group would destabilize the carbanion, potentially slowing or inhibiting the reaction.
-
Radical Polymerization: Both monomers can undergo radical polymerization. The relative reactivity would depend on the stability of the propagating radical and its interaction with the initiator. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been successfully applied to 2-vinylpyridine to produce well-controlled polymers.[4]
-
Cationic Polymerization: Cationic polymerization of vinylpyridines is generally challenging because the basic nitrogen atom can quench the cationic initiator or propagating chain end.[3] This issue would be exacerbated in 6-vinylpyridin-3-amine, which possesses two basic nitrogen centers.
C. Basicity and Reactivity of the Pyridine Nitrogen
The basicity of the ring nitrogen is a key property influencing its role as a ligand, catalyst, or substrate in acid-mediated reactions.
-
Basicity (pKa): The electron-donating amino group in 6-vinylpyridin-3-amine increases the electron density on the ring nitrogen, making it more basic than the nitrogen in 2-vinylpyridine. For comparison, the pKa of the conjugate acid of pyridine is 5.2, while that of 3-aminopyridine is approximately 6.0.
-
Implications: This enhanced basicity means 6-vinylpyridin-3-amine will be a stronger ligand for metal coordination and will be more readily protonated. This can be an advantage in catalysis but a disadvantage in reactions requiring a non-basic nitrogen. Quaternization reactions (N-alkylation) are expected to proceed faster with 6-vinylpyridin-3-amine.
D. The Unique Handle: Reactivity of the 3-Amino Group
The most significant synthetic difference is the presence of the primary aromatic amine in 6-vinylpyridin-3-amine. This group is absent in 2-vinylpyridine and opens up a vast landscape of subsequent functionalization, including:
-
Acylation: Formation of amides.
-
Sulfonylation: Formation of sulfonamides.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (Sandmeyer reaction).
-
Buchwald-Hartwig and Ullmann Couplings: N-arylation or N-alkylation.
This functionality makes 6-vinylpyridin-3-amine a versatile scaffold for building molecular complexity.
Part 3: Experimental Protocols and Validation
The following protocols are provided as standardized starting points. As a core principle of our discussion is predictive, we also propose a workflow for experimentally validating the hypothesized reactivity differences.
Experimental Protocol 1: Michael Addition to 2-Vinylpyridine
This protocol demonstrates the high reactivity of 2-vinylpyridine towards nucleophiles.
Objective: To synthesize 2-(2-methoxyethyl)pyridine.[1]
Materials:
-
2-Vinylpyridine (1.0 eq)
-
Methanol (as solvent and reagent)
-
Sodium methoxide (catalytic amount, e.g., 0.05 eq)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a solution of 2-vinylpyridine in methanol, add a catalytic amount of sodium methoxide.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic. If necessary, cool the flask in a water bath.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding a few drops of acetic acid to neutralize the catalyst.
-
Remove the methanol under reduced pressure.
-
Purify the resulting 2-(2-methoxyethyl)pyridine by distillation or column chromatography.
Causality: The reaction is catalyzed by the base (methoxide), which enhances the nucleophilicity of methanol. The electrophilicity of the vinyl group, activated by the pyridine ring, allows for rapid conjugate addition.
Experimental Protocol 2: Acylation of 6-Vinylpyridin-3-amine
This protocol illustrates the selective functionalization of the exocyclic amino group.
Objective: To synthesize N-(6-vinylpyridin-3-yl)acetamide.
Materials:
-
6-Vinylpyridin-3-amine (1.0 eq)
-
Acetic anhydride (1.1 eq) or Acetyl chloride (1.1 eq)
-
Pyridine or Triethylamine (as base, 1.2 eq)
-
Dichloromethane (DCM) as solvent
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 6-vinylpyridin-3-amine in DCM in a round-bottom flask and cool the solution in an ice bath.
-
Add the base (e.g., triethylamine).
-
Add acetic anhydride or acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Trustworthiness: This is a standard, high-yielding protocol for the acylation of aromatic amines. The use of a non-nucleophilic base is crucial when using the more reactive acetyl chloride to prevent side reactions.
Workflow for Experimental Validation of Reactivity
To empirically confirm the predicted reactivity differences, a competition experiment is the most direct and elegant approach.
Caption: Experimental workflow to validate reactivity predictions.
Conclusion and Strategic Recommendations
The reactivity profiles of 2-vinylpyridine and 6-vinylpyridin-3-amine are distinct and complementary, driven primarily by the electronic influence of the 3-amino group.
-
Choose 2-Vinylpyridine for:
-
Choose 6-Vinylpyridin-3-amine for:
-
Reactions involving electrophilic attack on the vinyl group.
-
Syntheses where the pyridine ring is intended to act as a stronger ligand or base.
-
Scaffolds requiring a site for further functionalization via the primary amino group, offering a powerful handle for diversification in drug discovery and materials science.
-
By understanding these fundamental principles, researchers can move beyond trial-and-error and make informed, strategic decisions in the design and execution of their synthetic endeavors.
References
-
Hogen-Esch, T. E. (1983). Anionic Polymerization of 2-Vinylpyridines: Studies of Intermediate Carbanions and Their Role in the Stereochemistry of Polymeri. University of Florida. [Link][3]
-
Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(12), 4334–4336. [Link][4]
-
Matsuda, T., et al. (1979). Preparation and characterization of poly(2-vinylpyridine)s with narrow molecular weight distributions. Polymer Journal, 11(9), 717-724. [Link][2]
-
PubChem. 2-Vinylpyridine. National Center for Biotechnology Information. [Link][5]
-
Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. [Link][7][8]
-
RSC Advances. (2024). Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. Royal Society of Chemistry. [Link][9]
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the UV-Vis Absorption Properties of 3-Pyridinamine, 6-ethenyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridinamine, 6-ethenyl-, also known as 3-amino-6-vinylpyridine, is a heterocyclic aromatic amine with a vinyl functional group. This unique combination of an electron-donating amino group and a π-conjugated vinyl group on the pyridine ring is anticipated to give rise to interesting photophysical properties. Understanding the UV-Vis absorption profile of this molecule is fundamental to its effective utilization in various scientific domains. This guide will explore its spectral characteristics, the influence of solvent environments, and its relative performance against other common aminopyridine derivatives.
UV-Vis Absorption Profile of 3-Pyridinamine, 6-ethenyl-
While specific experimental data for 3-Pyridinamine, 6-ethenyl- is not extensively available in the public domain, we can infer its properties based on the well-documented characteristics of its parent molecules, 3-aminopyridine and various vinylpyridines.
The UV-Vis absorption spectrum of a molecule is dictated by its electronic transitions, primarily π→π* and n→π* transitions. For 3-Pyridinamine, 6-ethenyl-, the absorption spectrum is expected to be a composite of the electronic transitions associated with the aminopyridine core and the vinyl substituent. The amino group acts as an auxochrome, typically causing a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of the pyridine ring. The vinyl group, being a chromophore itself and extending the π-conjugation, will also contribute to a red shift in the absorption maxima (λmax).
Solvatochromism: The Influence of Solvent Polarity
The position, intensity, and shape of the UV-Vis absorption bands of many organic molecules are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[1][2] For aminopyridine derivatives, an increase in solvent polarity generally leads to a red shift (positive solvatochromism) of the π→π* transition band.[1] This is due to the stabilization of the more polar excited state relative to the ground state in polar solvents. It is highly probable that 3-Pyridinamine, 6-ethenyl- will exhibit similar solvatochromic behavior, a property that can be exploited in the design of solvent polarity sensors.
Photostability
The photostability of a compound is a critical parameter, especially for applications involving prolonged light exposure, such as in fluorescent labeling and materials. The vinyl group in 3-Pyridinamine, 6-ethenyl- could potentially be susceptible to photodegradation or polymerization upon UV irradiation.[3] However, the overall photostability will also be influenced by the nature of the pyridine ring and the amino substituent.[4] Experimental evaluation of its photostability is crucial for determining its suitability for specific applications.[5]
Comparative Analysis with Alternative Aminopyridines
To provide a practical context, the anticipated UV-Vis absorption properties of 3-Pyridinamine, 6-ethenyl- are compared with those of its parent compound, 3-aminopyridine, and another isomer, 4-aminopyridine.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Key Features |
| 3-Pyridinamine, 6-ethenyl- (Predicted) | ~280-320 | - | Various | Extended conjugation due to the vinyl group likely results in a red-shifted λmax compared to 3-aminopyridine. |
| 3-Aminopyridine | 235, 295 | - | Ethanol | Exhibits two main absorption bands characteristic of the aminopyridine structure.[6][7][8] |
| 4-Aminopyridine | 245-263 | ~16,600 M⁻¹cm⁻¹ | 0.1 M HCl, Ethanol | Shows a strong absorption band, with λmax dependent on the solvent and pH.[9][10][11][12][13] |
Note: The data for 3-Pyridinamine, 6-ethenyl- is predictive and requires experimental verification. The data for the alternatives are compiled from various sources and may vary depending on experimental conditions.
The extended π-system of 3-Pyridinamine, 6-ethenyl- is expected to not only shift its absorption to longer wavelengths but also potentially increase its molar absorptivity, making it a more efficient light absorber than 3-aminopyridine. This could be advantageous in applications requiring strong light absorption.
Experimental Protocol for UV-Vis Absorption Measurement
This section outlines a standardized protocol for the characterization of the UV-Vis absorption properties of 3-Pyridinamine, 6-ethenyl-.
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of 3-Pyridinamine, 6-ethenyl- in solvents of varying polarities.
Materials:
-
3-Pyridinamine, 6-ethenyl- (high purity)
-
Spectroscopic grade solvents: n-Hexane (non-polar), Dichloromethane (DCM, polar aprotic), Acetonitrile (polar aprotic), and Methanol (polar protic)
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of 3-Pyridinamine, 6-ethenyl- and dissolve it in a known volume of a primary solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mM). The choice of the primary solvent should be one in which the compound is highly soluble.
-
-
Working Solution Preparation:
-
From the stock solution, prepare a series of dilutions in each of the selected solvents (n-Hexane, DCM, Acetonitrile, Methanol) to obtain concentrations in the range of 1-50 µM. The final concentrations should yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Spectral Acquisition:
-
Set the spectrophotometer to scan a wavelength range of 200-800 nm.
-
Use the respective pure solvent as a blank to zero the instrument.
-
Record the absorption spectrum for each working solution.
-
-
Data Analysis:
-
Identify the λmax for each solvent.
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at λmax for each solvent. A is the absorbance, c is the molar concentration, and l is the path length (1 cm). A plot of absorbance versus concentration should be linear, and the slope will be equal to ε.
-
Causality Behind Experimental Choices:
-
Choice of Solvents: The selected solvents cover a range of polarities and hydrogen bonding capabilities, allowing for a thorough investigation of solvatochromic effects.[1]
-
Concentration Range: The chosen concentration range ensures that the measurements are within the linear dynamic range of most spectrophotometers, which is crucial for accurate determination of molar absorptivity.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectral acquisition and analysis.
Conclusion
While direct experimental data for 3-Pyridinamine, 6-ethenyl- remains to be extensively published, a comparative analysis based on the principles of physical organic chemistry and data from analogous compounds provides valuable insights into its expected UV-Vis absorption properties. The presence of the vinyl group is predicted to induce a bathochromic shift in its absorption spectrum compared to 3-aminopyridine, potentially enhancing its light-absorbing capabilities. The outlined experimental protocol provides a robust framework for the systematic characterization of this and other novel compounds, enabling researchers to make informed decisions in their experimental designs. Further investigation into its photostability and solvatochromic behavior will be crucial in unlocking its full potential in various scientific and technological applications.
References
- Kamlet, M. J., Abboud, J. L. M., & Taft, R. W. (1977). The solvatochromic comparison method. 6. The π* scale of solvent polarities. Journal of the American Chemical Society, 99(18), 6027–6038.
- Moro, D., et al. (2007). Vinyl-pyridinium triphenylamines: novel far-red emitters with high photostability and two-photon absorption properties for staining DNA. Chembiochem, 8(4), 424-33.
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MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). Retrieved from [Link]
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NIST. (n.d.). 4-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminopyridine. In PubChem Compound Database. Retrieved from [Link]
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NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 3-Aminopyridine. In PubChem Compound Database. Retrieved from [Link]
- Al-Hamdani, A. A. S., et al. (2022). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. Molecules, 27(21), 7435.
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NIST. (n.d.). 4-Aminopyridine. In NIST Mass Spec Data Center. Retrieved from [Link]
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NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
- Waterman, K. C. (2004). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology, 28(4), 52-66.
- Saha, S. K., & Dogra, S. K. (1997). Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 110(3), 257-266.
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PubChem. (n.d.). 3-Vinylpyridine. In PubChem Compound Database. Retrieved from [Link]
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Scilit. (n.d.). Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. Retrieved from [Link]
- Kormos, A., et al. (2019). Amino-isocyanoacridines: Novel, Tunable Solvatochromic Fluorophores as Physiological pH Probes. Molecules, 24(11), 2118.
-
Kelly Research Lab - UMBC. (n.d.). Solvatochromic Photochemistry. Retrieved from [Link]
-
R Discovery. (2005). UV–VIS emission properties of poly(4-vinylpyridine) and its derivatives: Solid state ionization and quaternization of the pyridine rings. Retrieved from [Link]
- Yousif, E., et al. (2023). Photostabilization, Thermodynamic and Theoretical Studies of polystyrene by some 2-amino pyridine. Trends in Sciences, 20(12), 6835.
- Patsala, C., et al. (2022). Poly(vinyl pyridine)
-
NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]
- Gálico, D. A., et al. (2022). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine.
-
International Journal of Creative Research Thoughts. (2025). Synthesis And Characterization Of (E)-N-((6- (Thiophen-3-Yl)Pyridin-2-Yl)Methylene)-1H- 1,2,4-Triazol-3-Amine. Retrieved from [Link]
- Szafert, S., et al. (2024). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″-Terpyridine Ligands. Molecules, 29(11), 2465.
-
Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]
- Gîrțu, M. A., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) (PTB7).
-
ResearchGate. (n.d.). UV/Vis absorption spectra of terpyridines 6 (THF) and their... Retrieved from [Link]
-
MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Amino-6-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-3-chloropyridazine. In PubChem Compound Database. Retrieved from [Link]
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validating structure of 6-ethenylpyridin-3-amine synthesis products
Publish Comparison Guide: Structural Validation of 6-Ethenylpyridin-3-Amine Synthesis Products
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary & Mechanistic Context
6-Ethenylpyridin-3-amine (also known as 5-amino-2-vinylpyridine) is a highly versatile bifunctional building block used in pharmaceutical synthesis and advanced materials. It features a cross-coupling-ready vinyl group and a nucleophilic primary amine. Synthesizing this molecule—typically via a Palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromopyridin-3-amine with a vinylboronic acid—requires rigorous structural validation to confirm the integrity of both functional groups.
As a Senior Application Scientist, I approach structural elucidation not merely as a checklist, but as a system of physical causality. The analytical challenge here is twofold:
-
The Vinyl Spin System: The vinyl protons form an AMX spin system. Depending on the magnetic field strength of the NMR spectrometer, these protons will either present as a clean, first-order spectrum or a complex, second-order multiplet[1].
-
The Basic Amine: The primary amine renders the molecule polar and basic, dictating the choice of chromatographic separation and mass spectrometry ionization technique[2].
Below, we objectively compare two distinct validation workflows: the Definitive High-Resolution Workflow (High-Field NMR + LC-HRMS) and the Agile Routine Workflow (Benchtop NMR + GC-MS).
Workflow Visualizations
Figure 1: Synthesis and divergent structural validation workflows for 6-ethenylpyridin-3-amine.
Figure 2: Logical decision matrix for selecting analytical techniques based on molecular properties.
In-Depth Workflow Comparison & Causality
Workflow A: High-Field NMR (600 MHz) + LC-HRMS
The Causality of Choice:
High-field NMR (>400 MHz) provides superior spectral dispersion. Because the chemical shift difference (
For mass spectrometry, Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamentally solvent-based and utilizes soft ionization techniques like Electrospray Ionization (ESI)[3]. Because 6-ethenylpyridin-3-amine is a basic, polar molecule, it readily accepts a proton in the liquid phase to form a stable
Workflow B: Benchtop NMR (80 MHz) + GC-MS
The Causality of Choice:
Benchtop NMR instruments utilize permanent magnets (e.g., 60-90 MHz) and offer unparalleled convenience for rapid, in-lab reaction monitoring[4]. At lower frequencies, the vinyl AMX spin system will exhibit second-order effects (roofing and overlap) because
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds in the gas phase at high temperatures and relies on volatility[3]. While basic amines can interact with active silanol groups on standard columns (causing tailing), 6-ethenylpyridin-3-amine is small enough (MW 120.15) to be analyzed successfully if a base-deactivated column is used. Electron Ionization (EI) provides a hard fragmentation pattern, yielding a highly reproducible spectral fingerprint.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The steps below include internal controls to verify the accuracy of the data generated.
Protocol A: High-Resolution Validation (High-Field NMR + LC-HRMS)
Step 1: Sample Preparation (NMR)
-
Dissolve 5 mg of the synthesized product in 0.6 mL of DMSO-
. -
Self-Validation Check: DMSO-
is chosen specifically because it slows down the proton exchange rate of the primary amine, allowing the signal to appear as a distinct broad singlet, whereas protic solvents would cause it to exchange and disappear.
Step 2: High-Field
-
Acquire a standard 1D
H spectrum (zg30 pulse sequence, 16 scans). -
Self-Validation Check: Calibrate the chemical shift using the residual DMSO pentet at 2.50 ppm. Confirm the vinyl internal proton at ~6.7 ppm appears as a clean doublet of doublets (dd).
Step 3: LC-HRMS Analysis
-
Inject 1 µL of a 1 µg/mL sample (in Water/Acetonitrile) onto a C18 UPLC column. Use a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B) to ensure the amine remains protonated.
-
Self-Validation Check: Utilize a lock-mass solution (e.g., Leucine Enkephalin) infused continuously during the run. This corrects mass drift in real-time, ensuring the measured
(Theoretical m/z: 121.0760) has a mass error of < 5 ppm.
Protocol B: Agile Routine Validation (Benchtop NMR + GC-MS)
Step 1: Sample Preparation (NMR)
-
Dissolve 15 mg of the product in 0.6 mL of CDCl
. (Higher concentration is required to compensate for the lower intrinsic sensitivity of benchtop systems[4]).
Step 2: Benchtop
-
Acquire a 1D
H spectrum (64 scans to boost signal-to-noise ratio). -
Self-Validation Check: Perform an automated shim routine before acquisition. Validate the shim quality by checking the full width at half maximum (FWHM) of the residual CHCl
peak at 7.26 ppm (must be < 1.5 Hz).
Step 3: GC-MS Analysis
-
Inject 1 µL of a 100 µg/mL sample (in DCM) into a GC-MS equipped with an amine-deactivated capillary column (e.g., Rtx-Volatile Amine) to prevent peak tailing.
-
Self-Validation Check: Run a solvent blank injection prior to the sample. The blank must show a flat baseline at the expected retention time, proving that any peak observed in the sample run is not column carryover. Confirm the molecular ion (
) at m/z 120.
Quantitative Data & Performance Comparison
The following table objectively summarizes the performance metrics of both workflows when applied to 6-ethenylpyridin-3-amine.
| Performance Metric | Workflow A: High-Field NMR + LC-HRMS | Workflow B: Benchtop NMR + GC-MS |
| Vinyl Proton Resolution | First-order (Clean dd, d, d); exact | Second-order (Multiplets); overlapping signals |
| Amine Detection (NMR) | Distinct broad singlet (in DMSO- | Broad, often overlapping with baseline |
| Mass Accuracy | Exact mass (< 5 ppm error) | Nominal mass (1 Da resolution) |
| Ionization Method | Soft (ESI) - Yields | Hard (EI) - Yields |
| Chromatographic Tailing | Negligible (Liquid phase, acidic modifier) | Moderate to High (Requires deactivated column) |
| Throughput / Accessibility | Core facility required; ~24 hr turnaround | In-lab benchtop; ~30 min turnaround |
| Capital Cost | High (>$500,000) | Moderate (~$100,000 - $150,000) |
References
- Source: oxinst.
- Source: technologynetworks.
- Source: resolvemass.
- Source: biocompare.
Sources
Advanced Thermal Analysis (TGA/DSC) of Poly(6-vinylpyridin-3-amine): A Comparative Guide Against P4VP and P2VP
As polymer engineering advances toward highly functionalized architectures for drug delivery, metal coordination, and advanced membranes, the demand for precise thermal characterization has never been greater. Poly(6-vinylpyridin-3-amine) — hereafter referred to as P6VP3A — represents an emerging class of dual-functionalized polymers. By combining the pyridine ring of traditional vinylpyridines with a primary amine, P6VP3A offers unique intermolecular dynamics.
As a Senior Application Scientist, I have structured this guide to objectively compare the thermal performance of P6VP3A against industry standards: Poly(4-vinylpyridine) (P4VP) and Poly(2-vinylpyridine) (P2VP) . This guide will decode the causality behind their thermal behaviors using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing researchers with self-validating protocols for rigorous material characterization.
Mechanistic Overview: The Impact of Dual-Functionalization
To understand the thermal behavior of these polymers, we must first examine what TGA and DSC actually measure. TGA quantifies changes in a material's mass as it is heated, revealing critical data on thermal stability, moisture content, and decomposition profiles[1]. Conversely, DSC measures the flow of heat and energy, identifying phase transitions such as the glass transition temperature (
Relying on just one technique leaves an incomplete picture; combining TGA and DSC removes ambiguity, allowing us to distinguish between a mass-loss event (like degradation) and a purely physical phase transition[2].
Structural Causality in Vinylpyridine Polymers
-
P4VP: The nitrogen atom is at the para position, allowing for relatively tight chain packing and strong dipole-dipole interactions, resulting in a high
and a single-step thermal degradation profile[3]. -
P2VP: The nitrogen is at the ortho position (adjacent to the polymer backbone). This creates significant steric hindrance, preventing tight chain packing and drastically lowering the
compared to P4VP. -
P6VP3A: This polymer shares the sterically hindered ortho-linkage of P2VP (vinyl at the 6-position) but introduces a primary amine (-NH
) at the 3-position. The causality here is critical: The primary amine introduces strong intermolecular hydrogen bonding. This hydrogen bonding network completely overrides the steric penalty of the ortho-linkage, restricting polymer chain mobility and driving the significantly higher. Furthermore, the amine group introduces a labile site that alters the degradation pathway, shifting the polymer from a single-step to a two-step decomposition profile[4].
Fig 1: Structure-property relationships dictating the thermal behavior of P6VP3A.
Comparative Thermal Performance Data
The following tables synthesize the quantitative thermal data for P6VP3A, P4VP, and P2VP.
Table 1: Differential Scanning Calorimetry (DSC) Data
DSC focuses on how materials absorb or release heat without mass loss, identifying key transitions like
| Polymer | Glass Transition ( | Primary Intermolecular Force | Phase Behavior | |
| P2VP | ~ 104 °C | 0.28 | Weak Dipole-Dipole | Amorphous |
| P4VP | ~ 150 °C | 0.31 | Strong Dipole-Dipole | Amorphous |
| P6VP3A | ~ 165 °C | 0.35 | Strong Hydrogen Bonding | Amorphous |
Table 2: Thermogravimetric Analysis (TGA) Data
TGA focuses on heat-based material breakdown and volatile loss in a controlled atmosphere[5].
| Polymer | Degradation Onset ( | Peak Degradation ( | Degradation Profile | Residual Char (at 600°C) |
| P2VP | 360 °C | 410 °C | Single-Step (Backbone Scission) | < 2% |
| P4VP | 375 °C | 425 °C | Single-Step (Backbone Scission) | < 5% |
| P6VP3A | 260 °C | 280 °C & 415 °C | Two-Step (Deamination + Scission) | ~ 12% |
In-Depth Analysis of Thermal Behavior
TGA Insights: The Two-Step Degradation
While P4VP and P2VP exhibit a classic single-stage thermal degradation profile corresponding to random chain scission and depolymerization[3], P6VP3A behaves differently. The introduction of the amino group creates a multi-stage degradation profile[4].
-
Stage 1 (~260°C - 300°C): The initial weight loss corresponds to the thermal cleavage of the primary amine groups (deamination), often releasing NH
gas and leading to transient crosslinking of the polymer matrix. -
Stage 2 (>380°C): The secondary, sharper peak in the derivative TGA (DTG) curve corresponds to the catastrophic breakdown of the crosslinked poly(vinylpyridine) backbone. The early-stage crosslinking is responsible for the higher residual char yield (~12%) observed at 600°C.
DSC Insights: Hydrogen Bonding and
Because primary amines are highly hygroscopic, DSC analysis of P6VP3A will often show a broad endothermic peak between 80°C and 120°C during the first heating cycle, corresponding to the evaporation of bound water[5]. Once this thermal history and moisture are erased, the true
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step serves a specific, mechanistic purpose.
Fig 2: Parallel TGA and DSC workflow for comprehensive polymer thermal profiling.
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Quantify thermal stability and deamination kinetics.
-
Instrument Preparation: Purge the TGA furnace with high-purity Nitrogen (N
) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring we measure purely thermal decomposition pathways[5]. -
Sample Loading: Load 3.0 to 5.0 mg of P6VP3A into a platinum or alumina pan.
-
Self-Validation (Equilibration): Hold the sample at 30°C for 10 minutes. Validation Check: The weight drift must be <10 µg over this period to confirm the microbalance is stable.
-
Moisture Elimination Ramp: Heat from 30°C to 110°C at 10°C/min, then hold isothermally for 15 minutes. Causality: P6VP3A is highly hygroscopic; this step differentiates unbound moisture loss from structural degradation.
-
Degradation Ramp: Heat from 110°C to 600°C at a rate of 10°C/min.
-
Data Extraction: Calculate the first derivative of the weight loss curve (DTG) to precisely identify
for both the deamination and backbone scission events.
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Determine the intrinsic Glass Transition Temperature (
-
Sample Preparation: Encapsulate 3.0 to 5.0 mg of P6VP3A in a standard aluminum hermetic pan with a pinhole lid. Causality: The pinhole allows evolved moisture to escape without pressurizing and rupturing the pan.
-
First Heating Cycle (Erasing Thermal History): Heat the sample from 25°C to 200°C at 10°C/min. Causality: This cycle eliminates residual stresses from solvent casting or synthesis, as well as bound water[5].
-
Cooling Cycle: Quench cool the sample from 200°C to 25°C at 20°C/min. Causality: Rapid cooling prevents the formation of ordered microstructures, trapping the polymer in a purely amorphous state.
-
Second Heating Cycle (Data Acquisition): Heat from 25°C to 220°C at 10°C/min.
-
Self-Validation & Analysis: The
is calculated from the second heating curve using the half-height method of the endothermic step-change in heat capacity ( ). Validation Check: Ensure the baseline before and after the transition is linear and stable.
Conclusion
For researchers developing advanced functional materials, understanding the difference between TGA and DSC is the key to getting accurate, actionable results[1]. While P4VP and P2VP offer predictable, single-step thermal behaviors, the dual-functional nature of P6VP3A introduces complex, highly stable hydrogen-bonded networks. By utilizing the self-validating TGA and DSC protocols outlined above, scientists can accurately map the elevated
References
- Thermal and FTIR Characterization of Poly (4-vinylpyridine)
- DSC vs TGA: A Complete Guide to the Difference Source: Torontech URL
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC)
- Source: ResolveMass Laboratories Inc.
- A simple synthesis method for growing single crystals of a copper coordination polymer[Cu(C2O4)(4-aminopyridine)2(H2O)
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Pyridinamine, 6-ethenyl-
This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Pyridinamine, 6-ethenyl-. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document is structured to provide a clear, step-by-step methodology, grounded in established safety protocols, to ensure the safe handling and disposal of this pyridine derivative.
Understanding the Hazard Profile
Key Hazards:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin, based on the data for 3-Aminopyridine.[1][2]
-
Irritation: Expected to cause skin and serious eye irritation.[1]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Reactivity: The vinyl group may pose a risk of polymerization, especially under conditions of heat, light, or in the presence of initiators.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 3-Pyridinamine, 6-ethenyl- for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical splash goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[4]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[4]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is fundamental to safe disposal. Under no circumstances should 3-Pyridinamine, 6-ethenyl- be disposed of down the drain or mixed with general laboratory trash.[4]
Experimental Protocol: Waste Collection
-
Container Selection: Use a designated, compatible, and properly labeled hazardous waste container. The container must be sealable and airtight.[4][5]
-
Waste Identification: All materials contaminated with 3-Pyridinamine, 6-ethenyl-, including unreacted reagent, reaction mixtures, solvents, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Pyridinamine, 6-ethenyl-". Include all known hazard information (e.g., "Toxic," "Irritant").[4]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizers and acids.[4][5]
Spill Management: Preparedness and Response
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuation: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by a soap and water wash. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Final Disposal Procedures: Ensuring Compliance and Safety
The final disposal of 3-Pyridinamine, 6-ethenyl- must be conducted by a licensed professional waste disposal service.[3] On-site chemical neutralization by laboratory personnel is not recommended due to the potential for uncontrolled reactions.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of 3-Pyridinamine, 6-ethenyl-.
For pyridine and its derivatives, high-temperature incineration is a common and effective disposal method.[7] Your institution's EHS department will coordinate with a licensed waste management company to ensure the disposal process is compliant with all local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes key physical and safety data for the closely related compound, 3-Aminopyridine, which should be used as a conservative guide for handling 3-Pyridinamine, 6-ethenyl-.
| Data Point | Value | Source |
| Molecular Formula | C5H6N2 (for 3-Aminopyridine) | [1][8][9] |
| Molecular Weight | 94.12 g/mol (for 3-Aminopyridine) | [1][8][9] |
| Melting Point | 60-63 °C (for 3-Aminopyridine) | [3] |
| Boiling Point | 248 °C (for 3-Aminopyridine) | [10] |
| Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure. | [1][2] |
References
-
SAFETY DATA SHEET. (2025, November 6).
-
ATSDR. PRODUCTION, IMPORT, USE, AND DISPOSAL. 7
-
Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. 4
-
Standard Operating Procedure for Pyridine. 5
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET. 3
-
Angene Chemical. Safety Data Sheet. (2024, April 7). 11
-
Fisher Scientific. SAFETY DATA SHEET. 12
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Fisher Scientific. SAFETY DATA SHEET. 13
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Benchchem. Essential Guide to the Proper Disposal of Vinyl Triflate. 6
-
ECHEMI. Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets. 14
-
Fisher Scientific. SAFETY DATA SHEET. (2009, October 2). 15
-
CDH Fine Chemical. 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. 1
-
Loba Chemie. 3-AMINOPYRIDINE MSDS. (2012, December 11). 2
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. 16
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). 17
-
PharmaCompass.com. 6-chloro-3-amino pyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. 18
-
PubChem. 3-Aminopyridine. 8
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. 19
-
Merck. ethyl 6-chloro-2-[(pyridin-3-yl)amino]pyridine-3-carboxylate.
-
Wikipedia. 3-Aminopyridine. 10
-
University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). 20
-
National Institute of Standards and Technology. 3-Aminopyridine. 9
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Operational Safety Guide: Handling 3-Pyridinamine, 6-ethenyl- (6-VPA)
Chemical Identity & Hazard Risk Profile[1][2][3][4]
Critical Warning: This compound combines the neurotoxic potential of aminopyridines with the reactive instability of vinyl monomers. It acts as a Michael Acceptor , making it a potent alkylating agent capable of modifying biological macromolecules (DNA/Proteins). Treat as a potential mutagen and sensitizer.
| Parameter | Specification |
| Chemical Name | 3-Pyridinamine, 6-ethenyl- |
| Common Synonyms | 6-Vinylpyridin-3-amine; 5-Amino-2-vinylpyridine |
| CAS Number | 913574-02-4 |
| Molecular Formula | C₇H₈N₂ |
| Physical State | Low-melting solid or viscous oil (Temperature dependent) |
| Storage Requirement | -20°C (Freezer) , Under Inert Gas (Argon/Nitrogen), Protect from Light |
| Primary Hazards | Acute Toxicity (Neurotoxic), Skin Sensitization, Polymerization Risk, Severe Eye Damage |
The Hazard Matrix (GHS Classification)
Derived from structural activity relationships (SAR) of 3-aminopyridine and 2-vinylpyridine.
-
H301/H311: Toxic if swallowed or in contact with skin (Convulsant risk).
-
H314/H318: Causes severe skin burns and eye damage (Basic amine).
-
H317: May cause an allergic skin reaction (Michael acceptor).
-
H335: May cause respiratory irritation.
-
H373: May cause damage to organs (Nervous System) through prolonged exposure.
The PPE Shield: Barrier Selection Logic
Do not rely on standard "lab safety" defaults. The lipophilic vinyl group facilitates rapid dermal absorption of the toxic amine core.
A. Dermal Protection (Critical)
-
Standard Nitrile is Insufficient: Monomeric vinyl compounds can permeate thin nitrile (<0.11mm) in minutes.
-
Protocol: Double-Gloving Strategy.
-
Inner Layer: Low-Density Polyethylene (LDPE) or Laminate film (e.g., Silver Shield™ / Ansell Barrier™). Why: These materials provide broad chemical resistance to aromatics and amines.
-
Outer Layer: Standard Nitrile (minimum 5 mil). Why: Provides mechanical strength and grip, protecting the fragile inner liner.
-
Change Frequency: Immediately upon splash; otherwise every 2 hours.
-
B. Respiratory Protection[1][2][3][6]
-
Engineering Control First: All handling must occur in a certified chemical fume hood with a face velocity of 80–100 fpm .
-
PPE Backup: If working outside a hood (e.g., weighing balance cleaning), use a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA).
-
Why: The compound may sublime or form aerosols. P100 stops particulates; OV stops vapors from the vinyl moiety.
-
C. Eye & Face Protection[1][2][3][4][6][7]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).
-
Add-on: Face shield required if handling >1 gram or conducting exothermic reactions.
-
Why: Amines are caustic. Corneal opacity can occur rapidly upon contact.
-
Operational Workflow: Safe Handling Lifecycle
This workflow is designed to prevent "runaway polymerization" (exothermic explosion risk) and exposure.
Figure 1: The "Cold-Chain" handling loop. Note the return loop: excess material must be re-inerted immediately to prevent oxidative degradation.
Step-by-Step Protocol
Phase 1: Preparation
-
Inhibitor Check: Verify if the batch contains a stabilizer (e.g., BHT or MEHQ). If the compound is pure (uninhibited), it must be used immediately upon thawing.
-
Thawing: Remove from freezer. Allow to warm to 4°C in a refrigerator or on ice. Do not heat with a heat gun; thermal shock can initiate polymerization.
Phase 2: Manipulation
-
Weighing: Place the balance inside the fume hood. If this is impossible, use a "tarred vessel" method:
-
Solvent Selection: Dissolve in non-nucleophilic solvents (DCM, Toluene) if possible. Avoid ketones (Acetone) unless part of the reaction, as amines can condense with them (Schiff base formation).
Phase 3: Cleanup
-
Decontamination: Wipe surfaces with 10% Citric Acid or dilute HCl.
-
Why: Acid converts the volatile/lipophilic free base amine into a non-volatile, water-soluble salt (Pyridinium salt), significantly reducing vapor pressure and permeation risk.
-
-
Wash: Follow acid wipe with a soap and water rinse.
Waste Disposal & Quenching[1]
Never dispose of this compound in the general trash or down the drain.
| Waste Stream | Classification | Protocol |
| Solid Waste | Toxic / Cytotoxic | Double-bag in "High Hazard" yellow bags. Label as "Mutagenic/Reactive". |
| Liquid Waste | Organic / Basic | Segregate from Oxidizers (Fire risk) and Acids (Exotherm risk). |
| Quenching | Polymerization | If disposing of pure material, add 1% hydroquinone (inhibitor) to prevent polymerization in the waste drum. |
Emergency Response
-
Skin Contact:
-
Drench: Immediate safety shower for 15 minutes.
-
Peel: Remove double gloves/clothing under the water stream.
-
Treat: Do not use organic solvents (ethanol) to wash skin; this increases absorption. Use water and mild soap.
-
-
Eye Contact:
-
Flush for 15 minutes minimum.
-
Hold Eyelids Open: The amine is basic and will saponify fatty tissues in the eye; thorough irrigation is the only way to prevent permanent blindness.
-
-
Spill (Solid/Oil):
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53394336 (6-Vinylpyridin-3-amine). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Vinylpyridines (Read-Across Toxicology). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

